molecular formula C10H13NO3 B1594002 4-(4-Nitrophenyl)-1-butanol CAS No. 79524-20-2

4-(4-Nitrophenyl)-1-butanol

Cat. No.: B1594002
CAS No.: 79524-20-2
M. Wt: 195.21 g/mol
InChI Key: MFYJBAQONVFIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenyl)-1-butanol is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-nitrophenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-7,12H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYJBAQONVFIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601000562
Record name 4-(4-Nitrophenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601000562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79524-20-2
Record name 4-Nitrobenzenebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79524-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitrophenyl)butan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079524202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Nitrophenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601000562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-nitrophenyl)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis and characterization of 4-(4-nitrophenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-nitrophenyl)-1-butanol

Abstract

This technical guide provides a comprehensive overview of the , a valuable intermediate in organic and medicinal chemistry.[1][2] The document is designed for researchers, scientists, and professionals in drug development, offering a deep dive into viable synthetic strategies, detailed experimental protocols, and robust analytical characterization techniques. We explore the rationale behind methodological choices, addressing common challenges such as the reactivity of the nitro group. The guide culminates with a full spectroscopic and physicochemical profile of the target compound, supported by authoritative references, to ensure scientific integrity and practical applicability in a laboratory setting.

Introduction

Aromatic nitro compounds are fundamental building blocks in the synthesis of pharmaceuticals, dyes, and agrochemicals.[3][4] The presence of the nitro group allows for a wide range of chemical transformations, most notably its reduction to an amine, which is a cornerstone of many synthetic pathways.[3][5] this compound belongs to the class of nitrophenyl alkanols, which incorporate both the reactive nitroaryl moiety and a flexible alkyl alcohol chain. This bifunctional nature makes it a versatile precursor for creating more complex molecules, such as the chemoenzymatic synthesis of bacterial O-antigens.[2][6] This guide provides an in-depth examination of the synthesis and rigorous characterization of this important chemical intermediate.

Synthetic Strategies and Methodologies

The synthesis of this compound requires the formation of a carbon-carbon bond between a benzene ring and a butyl chain. The presence of the electron-withdrawing nitro group presents both challenges and opportunities that dictate the choice of an optimal synthetic route.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound (Target Molecule 1 ) involves disconnecting the C-C bond at the benzylic position or transforming the primary alcohol functional group.

G cluster_0 Functional Group Interconversion (FGI) cluster_1 C-C Disconnection TM This compound (1) FGI_precursor 4-(4-nitrophenyl)butyric acid or its ester (2) TM->FGI_precursor  Reduction CC_precursor1 4-Nitrobenzaldehyde (3) TM->CC_precursor1 Grignard Addition CC_precursor3 4-Iodonitrobenzene (4) TM->CC_precursor3 Cross-Coupling CC_precursor2 Propylmagnesium bromide (Grignard) CC_precursor4 4-Butoxyboronic ester

Caption: Retrosynthetic pathways for this compound.

Discussion of Synthetic Routes
  • Reduction of a Carbonyl Precursor: The most straightforward and reliable method is the reduction of the carboxylic acid or an ester derivative, such as 4-(4-nitrophenyl)butyric acid. This pathway avoids direct C-C bond formation on the sensitive nitro-substituted ring. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or borane complexes (BH₃·THF) can effectively reduce the carboxylic acid to the primary alcohol. The key is to use conditions that do not simultaneously reduce the nitro group.

  • Grignard Reaction: The reaction of a Grignard reagent, such as propylmagnesium bromide, with 4-nitrobenzaldehyde appears plausible. However, Grignard reagents are potent nucleophiles and bases that can react with the nitro group itself, often through single-electron transfer (SET) mechanisms, leading to complex side products and low yields.[7][8] This makes the Grignard route challenging and generally less preferred for nitro-substituted substrates without careful optimization and low-temperature conditions.[8][9]

  • Suzuki-Miyaura Cross-Coupling: Modern palladium-catalyzed cross-coupling reactions offer a powerful alternative.[4][10] The Suzuki-Miyaura coupling of an aryl halide (e.g., 4-bromonitrobenzene or 4-iodonitrobenzene) with a suitable organoboron partner, like a 4-hydroxybutylboronic acid derivative, can form the desired C-C bond.[11][12] While highly effective, this method requires the synthesis of the specialized boronic acid reagent and careful selection of a catalyst system that is tolerant of the nitro group.[4][13]

Given its reliability and procedural simplicity, the reduction of 4-(4-nitrophenyl)butyric acid is selected as the primary protocol for this guide.

Detailed Experimental Protocol: Reduction of 4-(4-Nitrophenyl)butyric Acid

This protocol describes the reduction of 4-(4-nitrophenyl)butyric acid to this compound using Borane-Tetrahydrofuran complex (BH₃·THF). This reagent is chosen for its high selectivity in reducing carboxylic acids in the presence of nitro groups.

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 4-(4-nitrophenyl)butyric acid in anhydrous THF under N₂ B 2. Cool solution to 0 °C in an ice bath A->B C 3. Add BH₃·THF solution dropwise over 30 min B->C D 4. Warm to room temperature and stir for 12-16 hours C->D E 5. Quench reaction with methanol and then HCl D->E F 6. Extract with ethyl acetate E->F G 7. Purify via column chromatography F->G

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: A dry, 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 4-(4-nitrophenyl)butyric acid (e.g., 5.0 g, 23.9 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). The mixture is stirred until the solid dissolves and then cooled to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: A solution of 1.0 M Borane-THF complex in THF (e.g., 50 mL, 50 mmol, ~2.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over 30 minutes. The rate of addition is controlled to maintain the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding methanol (20 mL) dropwise to destroy excess borane. After gas evolution ceases, 1 M aqueous HCl (30 mL) is added, and the mixture is stirred for an additional 30 minutes.

  • Extraction and Isolation: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid is purified by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient (e.g., starting from 9:1 to 3:1), to afford the pure this compound as a solid.

Physicochemical Properties

The purified compound is a white to pale-yellow crystalline solid.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₃NO₃[1][2]
Molecular Weight 195.22 g/mol [1][2]
Appearance White crystalline solid[1]
Melting Point 72-75 °C[1]
Density 1.154 g/mL at 25 °C[1][2]
Refractive Index (n²⁰/D) 1.557[1][2]
Solubility Slightly soluble in water; soluble in alcohols, ethers, ketones.[1]

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides definitive information about the proton environment in the molecule. The expected signals are consistent with the structure, showing distinct aromatic and aliphatic regions.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.15Doublet (d)2HAr-H (ortho to -NO₂)
~ 7.35Doublet (d)2HAr-H (meta to -NO₂)
~ 3.65Triplet (t)2H-CH₂-OH
~ 2.70Triplet (t)2HAr-CH₂-
~ 1.70Multiplet (m)2HAr-CH₂-CH₂ -
~ 1.60Multiplet (m)2H-CH₂ -CH₂-OH
~ 1.50Singlet (s, broad)1H-OH

Note: The -OH proton signal can be broad and its chemical shift is solvent-dependent. It can be confirmed by a D₂O shake experiment, which will cause the signal to disappear.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Based on spectral data for 4-(p-nitrophenyl)-1-butanol, the following peaks are expected in a solvent like CDCl₃.[14]

Chemical Shift (δ, ppm)Assignment
~ 150.0Ar-C (ipso to -CH₂-)
~ 146.5Ar-C (ipso to -NO₂)
~ 129.5Ar-C H (meta to -NO₂)
~ 123.8Ar-C H (ortho to -NO₂)
~ 62.5-C H₂-OH
~ 35.0Ar-C H₂-
~ 32.0-C H₂-CH₂-OH
~ 27.5Ar-CH₂-C H₂-
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3550 - 3230 (broad)O-H stretchAlcohol (-OH)[15][16]
3100 - 3000C-H stretchAromatic (=C-H)
2960 - 2850C-H stretchAliphatic (-C-H)[15]
~ 1595, ~1490C=C stretchAromatic ring
~ 1520 (strong, asymm)N-O stretchNitro (-NO₂)
~ 1345 (strong, symm)N-O stretchNitro (-NO₂)
~ 1050C-O stretchPrimary Alcohol[15][16]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Fragmentation Diagram

G M [C₁₀H₁₃NO₃]⁺˙ m/z = 195 F1 [M - H₂O]⁺˙ m/z = 177 M->F1  -H₂O (Dehydration) F2 [M - C₄H₈O]⁺˙ m/z = 123 M->F2  Benzylic Cleavage F3 [C₇H₇]⁺ m/z = 91 F2->F3  -NO₂

Caption: Key fragmentation pathways for this compound in MS.

Expected Fragments:

  • Molecular Ion ([M]⁺˙): The parent peak should be observed at m/z = 195, corresponding to the molecular weight of the compound.[1]

  • [M - 18]⁺˙: A peak at m/z = 177 is expected due to the loss of a water molecule (dehydration), a characteristic fragmentation for alcohols.[17]

  • [M - 72]⁺˙: A significant peak at m/z = 123 can result from benzylic cleavage, with the loss of the C₄H₈O side chain, leaving the [C₆H₄NO₂]⁺˙ fragment.

  • Other Fragments: Further fragmentation of the butyl chain can lead to smaller ions.

Safety Information

This compound is an organic compound that requires careful handling in a laboratory setting.[1]

  • Irritation: The compound may be irritating to the eyes, skin, and respiratory tract. Direct contact should be avoided.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood to avoid inhaling dust or vapors.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. Store in a cool, dry place away from ignition sources.[1]

Conclusion

This guide has detailed a reliable and robust methodology for the synthesis of this compound via the selective reduction of its corresponding carboxylic acid. The rationale for choosing this synthetic route over alternatives like Grignard or cross-coupling reactions was discussed in the context of the reactive nitro functionality. Furthermore, a comprehensive characterization profile using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS) has been provided, establishing a clear analytical benchmark for this compound. The information presented herein serves as a valuable technical resource for scientists engaged in synthetic chemistry and drug development, enabling the confident and efficient production and verification of this key chemical intermediate.

References

  • This compound - Introduction. (2024). ChemBK. [Link]

  • Simple Environmentally-Friendly Reduction of 4-Nitrophenol. (n.d.). MDPI. [Link]

  • Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. (n.d.). National Center for Biotechnology Information. [Link]

  • 4-(4-Nitrophenoxy)butanol. (n.d.). National Center for Biotechnology Information. [Link]

  • 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. (2020). ACS Publications. [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (n.d.). National Center for Biotechnology Information. [Link]

  • Insights into the reduction of 4-nitrophenol to 4-aminophenol on catalysts. (n.d.). IAEA International Nuclear Information System. [Link]

  • Process for the purification of nitro aliphatic compounds. (n.d.).
  • 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | C10H11NO4. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Functionalized Nitroarylmagnesium Halides via an Iodine−Magnesium Exchange. (n.d.). ACS Publications. [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. (2017). Synfacts. [Link]

  • 4-(p-nitrophenyl)-1-butanol. (n.d.). SpectraBase. [Link]

  • Mastering Suzuki-Miyaura Coupling: The Essential Role of 4-Nitrophenylboronic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. (n.d.). RSC Publishing. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Reactions of nitroarenes and Grignard reagents proceed via SET. (n.d.). ResearchGate. [Link]

  • Interpret this H-NMR Spectra and annotate anything important that is found. (2022). Chegg. [Link]

  • Grignard reagent. (n.d.). Wikipedia. [Link]

  • Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system. (n.d.). RSC Publishing. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. (2018). ScienceOpen. [Link]

  • Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. (n.d.). National Center for Biotechnology Information. [Link]

  • Substitution of the nitro group with Grignard reagents: facile arylation and alkenylation of pyridine N-oxides. (2012). National Center for Biotechnology Information. [Link]

  • Figure 1 from Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Figure-1-from-Synthesis-of-4-Hydroxy-4-(4-using-p-Mandal-Mandal/d424b4555b2067406253c078044d03d09a56c078]([Link]

  • This compound. (n.d.). Chongqing Chemdad Co. [Link]

  • 24.6: Nitro Compounds. (2021). Chemistry LibreTexts. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • 4-(4-Methoxyphenyl)-1-butanol. (n.d.). NIST WebBook. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). (n.d.). Human Metabolome Database. [Link]

  • infrared spectrum of butan-1-ol. (n.d.). Doc Brown's Chemistry. [Link]

  • mass spectrum of butan-1-ol. (n.d.). Doc Brown's Chemistry. [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]

  • Nitro Alcohols. (n.d.). ResearchGate. [Link]

  • Mass Spectroscopy: Alcohol Fragmentation Patterns. (2019). YouTube. [Link]

  • Sample IR spectra. (n.d.). University of Calgary. [Link]

Sources

physical and chemical properties of 4-(4-nitrophenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(4-nitrophenyl)-1-butanol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into the core physicochemical properties, synthesis, reactivity, and potential applications of this versatile chemical intermediate, grounding all claims in authoritative data.

Molecular Profile and Physicochemical Properties

This compound, with the molecular formula C₁₀H₁₃NO₃, is an organic compound that merges an aromatic nitro group with a linear alkyl alcohol chain.[1][2] This unique structure imparts a specific set of properties that are crucial for its role in organic synthesis. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the molecule's reactivity and electronic characteristics.[3]

The physical state of the compound has been reported as both a white crystalline solid and a brown to red liquid, a discrepancy that may arise from differences in purity or the specific crystalline form.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₃[1][2]
Molar Mass 195.22 g/mol [1][2]
Melting Point 72-75 °C[1]
Boiling Point ~356-372 °C at 760 mmHg[1]
Density 1.154 - 1.244 g/mL at 25 °C[1][2]
Flash Point >110 °C (>230 °F)[1][2]
Refractive Index (n²⁰/D) 1.557[1][2]
Solubility Slightly soluble in water; soluble in alcohols, ethers, and ketones.[1]

Note: The range in reported density values may be attributed to different measurement conditions or sample purity.

Synthesis and Chemical Reactivity

The structural characteristics of this compound—namely the terminal primary alcohol and the activated aromatic ring—define its synthetic utility and reactivity profile.

Synthesis Pathway

A common laboratory-scale synthesis involves a two-step process starting from phenol.[1] This method is advantageous as it utilizes readily available starting materials.

Step 1: Nitration of Phenol Phenol is first nitrated under acidic conditions to produce 4-nitrophenol. This is a classic electrophilic aromatic substitution reaction where the hydroxyl group of phenol directs the incoming nitro group to the para position.

Step 2: Transesterification The resulting 4-nitrophenol is then reacted with 1-butanol under alkaline conditions. This transesterification reaction yields the final product, this compound.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Products Phenol Phenol Nitration Step 1: Nitration (Acidic Conditions) Phenol->Nitration NitricAcid Nitric Acid NitricAcid->Nitration Butanol 1-Butanol Transesterification Step 2: Transesterification (Alkaline Conditions) Butanol->Transesterification Intermediate 4-Nitrophenol Nitration->Intermediate Forms Intermediate FinalProduct This compound Transesterification->FinalProduct Yields Final Product Intermediate->Transesterification

Caption: General synthesis workflow for this compound.

Core Reactivity

The reactivity is dominated by two key features:

  • Hydroxyl Group: The primary alcohol (-OH) group can undergo standard alcohol reactions, such as oxidation to form the corresponding aldehyde or carboxylic acid, and esterification.

  • Nitroaromatic System: The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced to an amine (-NH₂). This transformation is fundamental to its use as a synthetic intermediate, as the resulting 4-aminophenyl derivative can serve as a building block for amides and other functionalities in drug development.[4]

Reactivity_Diagram Molecule This compound Hydroxyl Group (-OH) Nitro Group (-NO₂) Oxidation Oxidation Molecule:f0->Oxidation Forms Aldehyde/ Carboxylic Acid Esterification Esterification Molecule:f0->Esterification Forms Esters Reduction Reduction Molecule:f1->Reduction Forms Amine (-NH₂) Nucleophilic_Sub Nucleophilic Aromatic Substitution Molecule:f1->Nucleophilic_Sub (Under Strong Conditions)

Caption: Key reactivity sites of this compound.

Applications in Research and Development

This compound serves primarily as a versatile intermediate in organic synthesis. Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it a valuable component in constructing more complex molecules.

  • Intermediate for Dyes and Pigments: The chromophoric nitro group and the reactive hydroxyl group make it a candidate for synthesizing organic dyes.[1]

  • Medicinal Chemistry Precursor: The reduction of the nitro group to an aniline is a key step. The resulting 4-thiomorpholinoaniline, derived from a related precursor, is a crucial building block for kinase inhibitors, as well as antibiotic, antifungal, and antimycobacterial agents.[4] The butanol chain can act as a linker or spacer in drug design, modulating properties like solubility and binding affinity.

  • Specialty Synthesis: It was specifically used in the chemoenzymatic synthesis of a bacterial O-antigen from Salmonella, demonstrating its utility in complex biological chemistry.[2]

Spectral Data Analysis (Inference from Related Compounds)

  • ¹H NMR: One would expect to see characteristic signals for the aromatic protons, which would be split into two distinct doublets due to the para-substitution, typically in the 7.5-8.2 ppm range.[7] The protons on the butyl chain would appear as multiplets in the aliphatic region (approx. 1.5-3.8 ppm), with the protons closest to the hydroxyl group and the aromatic ring being the most downfield. A signal corresponding to the hydroxyl proton would also be present, its chemical shift being dependent on concentration and solvent.

  • ¹³C NMR: The spectrum would show four distinct signals for the aromatic carbons, with the carbon attached to the nitro group being significantly downfield. Four signals corresponding to the butyl chain carbons would also be present.

  • IR Spectroscopy: Key peaks would include a broad absorption around 3300-3400 cm⁻¹ for the O-H stretch of the alcohol. Strong, characteristic peaks for the nitro group (NO₂) would appear around 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch).[6] C-H stretches for the aromatic and aliphatic portions would also be visible.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 195. Fragmentation would likely involve the loss of water (M-18) from the alcohol and cleavage of the butyl chain.

Safety and Handling Protocols

As an organic chemical, this compound requires careful handling in a controlled laboratory environment.

Hazard Identification
  • Irritation: The compound may be irritating to the eyes, skin, and respiratory tract upon direct contact or inhalation.[1]

  • General Organic Hazards: Standard precautions for handling organic solids/liquids should be taken. This includes avoiding the inhalation of dust or vapors.[1] The butanol moiety suggests a potential for central nervous system depression at high concentrations, similar to other butanols.[8]

Recommended Handling Procedures

Protocol: Safe Handling of this compound

  • Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Use ANSI-approved safety glasses or goggles.

    • A lab coat is mandatory to prevent skin contact.

    • If there is a risk of inhaling dust or aerosols, use appropriate respiratory protection.[1]

  • Storage:

    • Store the compound in a tightly sealed container in a cool, dry place.

    • Keep away from ignition sources, heat, combustibles, strong oxidizing agents, and strong acids to prevent fire or explosion hazards.[1]

  • Spill & Exposure:

    • In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[1]

    • If inhaled, move to fresh air.

    • For spills, contain the material and clean up using appropriate absorbent materials, avoiding dust generation.

References

  • ChemBK. (2024). This compound. Available at: [Link]

  • The Good Scents Company. (n.d.). 4-phenyl-1-butanol, 3360-41-6. Available at: [Link]

  • Airgas. (n.d.). N-Butyl Alcohol Safety Data Sheet. Available at: [Link]

  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available at: [Link]

  • Agilent. (2024). 1-Butanol - Safety Data Sheet. Available at: [Link]

  • National Institutes of Health (NIH). (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supplementary data Alkaline earth metal-based metal-organic framework. Available at: [Link]

  • Google Patents. (n.d.). US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.
  • Royal Society of Chemistry. (n.d.). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Available at: [Link]

  • ResearchGate. (2025). Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. Available at: [Link]

  • Chegg. (2022). Interpret this H-NMR Spectra.... Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3). Available at: [Link]

  • MDPI. (n.d.). Natural Protective Mechanisms of Cucumis callosus Leaves.... Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. Available at: [Link]

  • Reddit. (2024). Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. Available at: [Link]

  • University of Wisconsin. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • Wikipedia. (n.d.). 1-Butanol. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Available at: [Link]

  • Digital Object Identifier System. (n.d.). Asymmetric Aldol “Reaction in Water” by Ferrocene Amino Acid Conjugates. Available at: [Link]

Sources

An In-depth Technical Guide to 4-(4-nitrophenyl)-1-butanol: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(4-nitrophenyl)-1-butanol, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This document delves into its chemical identity, synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, it explores the rationale behind its use in drug development, drawing upon established principles of medicinal chemistry and providing insights into its potential applications.

Core Chemical Identity

  • Chemical Name: this compound

  • CAS Number: 79524-20-2[1][2]

  • Molecular Formula: C₁₀H₁₃NO₃[1]

  • Molecular Weight: 195.22 g/mol [1]

  • Structure:

    • InChI: InChI=1/C10H13NO3/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-7,12H,1-3,8H2[1]

    • Canonical SMILES: C1=CC(=CC=C1CCCC[O])=O

    • 2D Structure:

      Caption: 2D Structure of this compound

Physicochemical Properties

This table summarizes the key physicochemical properties of this compound. These parameters are crucial for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource
Appearance White crystalline solid[1]
Melting Point 72-75 °C[1]
Boiling Point 356.2 °C at 760 mmHg[1]
Density 1.154 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.557[2]
Flash Point >230 °F (>110 °C)[2]
Solubility Slightly soluble in water; soluble in organic solvents such as alcohols, ethers, and ketones.[1]

Synthesis of this compound

Proposed Synthetic Pathway

A plausible and well-documented approach involves the synthesis of 4-(4-nitrophenyl)butyronitrile as a key intermediate, followed by hydrolysis to the carboxylic acid and subsequent reduction to the desired alcohol. This method offers a clear and controllable route to the target molecule.

Synthesis_Pathway p-nitrotoluene p-nitrotoluene intermediate_nitrile 4-(4-nitrophenyl)butyronitrile p-nitrotoluene->intermediate_nitrile acrylonitrile acrylonitrile acrylonitrile->intermediate_nitrile base_solvent Base (e.g., NaOH) in DMF base_solvent->intermediate_nitrile intermediate_acid 4-(4-nitrophenyl)butyric acid intermediate_nitrile->intermediate_acid Step 1 hydrolysis Acid Hydrolysis (e.g., H2SO4/H2O) hydrolysis->intermediate_acid final_product This compound intermediate_acid->final_product Step 2 reduction Reduction (e.g., BH3-DMS) reduction->final_product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Self-Validating System

This protocol is based on established chemical transformations and provides a framework for the synthesis. Each step includes criteria for validation, ensuring the integrity of the process.

Step 1: Synthesis of 4-(4-nitrophenyl)butyronitrile

This step is adapted from a patented process for the preparation of γ-(nitrophenyl)butyronitriles.[3]

  • Reaction: Condensation of p-nitrotoluene with acrylonitrile in the presence of a base.

  • Procedure:

    • To a solution of p-nitrotoluene (0.2 mol) in dimethylformamide (DMF, 40 mL), add freshly ground sodium hydroxide (0.015 mol) with stirring.

    • Slowly add a solution of acrylonitrile (0.2 mol) in DMF (35 mL) over one hour, maintaining the temperature below 28 °C.

    • After the addition is complete, stir the reaction mixture for an additional two hours at room temperature.

    • Quench the reaction by adding concentrated hydrochloric acid (1.5 mL).

    • Filter the mixture and evaporate the filtrate to dryness under reduced pressure.

    • Extract the residue with hot chloroform, filter, and evaporate the solvent.

    • Purify the crude product by distillation under reduced pressure to yield 4-(p-nitrophenyl)butyronitrile.

  • Validation: The identity of the intermediate can be confirmed by infrared spectroscopy, looking for the characteristic nitrile peak around 2240 cm⁻¹.[3]

Step 2: Hydrolysis to 4-(4-nitrophenyl)butyric acid

  • Reaction: Acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.

  • Procedure:

    • Reflux a mixture of 4-(p-nitrophenyl)butyronitrile (0.004 mol), concentrated sulfuric acid (3.5 mL), and water (3 mL) for 30 minutes.[3]

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent like toluene to obtain pure 4-(4-nitrophenyl)butyric acid.

  • Validation: The formation of the carboxylic acid can be confirmed by the appearance of a broad O-H stretch (around 3000 cm⁻¹) and a carbonyl C=O stretch (around 1700 cm⁻¹) in the IR spectrum, and by its melting point (reported as 92-93 °C).[3]

Step 3: Reduction to this compound

  • Reaction: Reduction of the carboxylic acid to the primary alcohol.

  • Procedure:

    • Dissolve 4-(4-nitrophenyl)butyric acid in a dry, aprotic solvent such as tetrahydrofuran (THF).

    • Slowly add a reducing agent, such as borane-dimethyl sulfide complex (BH₃-DMS), at room temperature.

    • After the addition, the mixture can be stirred at room temperature or gently refluxed to ensure the completion of the reaction.

    • Carefully quench the reaction with methanol.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel.

  • Validation: The final product's identity and purity should be confirmed by a combination of TLC, melting point, and spectroscopic methods (NMR, IR, and MS), as detailed in the following section.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, the following characterization is based on established principles of spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) in ppm relative to TMS in a solvent like CDCl₃ are:

  • Aromatic Protons (AA'BB' system): Two doublets are expected for the para-substituted benzene ring. The protons ortho to the electron-withdrawing nitro group will be downfield (δ ≈ 8.1-8.2 ppm), while the protons meta to the nitro group will be slightly upfield (δ ≈ 7.4-7.5 ppm).

  • Hydroxymethyl Protons (-CH₂OH): The two protons on the carbon bearing the hydroxyl group are expected to appear as a triplet in the range of δ ≈ 3.6-3.8 ppm.

  • Alkyl Chain Protons (-CH₂-): The remaining four protons of the butyl chain will appear as multiplets in the upfield region (δ ≈ 1.6-2.8 ppm). The protons adjacent to the aromatic ring will be the most downfield of this group.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It typically appears as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts (δ) in ppm are:

  • Aromatic Carbons: The carbon bearing the nitro group will be significantly downfield (δ ≈ 147 ppm). The carbon attached to the butyl chain will be around δ ≈ 149 ppm. The other aromatic carbons will appear in the typical aromatic region (δ ≈ 123-130 ppm).

  • Hydroxymethyl Carbon (-CH₂OH): The carbon attached to the hydroxyl group is expected in the range of δ ≈ 62 ppm.

  • Alkyl Chain Carbons (-CH₂-): The other two carbons of the butyl chain will resonate in the upfield region, typically between δ ≈ 27-35 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying key functional groups.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong absorption bands are expected, one asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1345 cm⁻¹.

  • C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹.

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z = 195, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage. Fragmentation of the alkyl chain and cleavage at the benzylic position are also expected.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block in drug discovery due to the presence of three key structural features: the nitrophenyl group, the flexible butyl linker, and the terminal hydroxyl group.

Applications cluster_0 Key Structural Features cluster_1 Potential Applications Nitrophenyl Nitrophenyl Group Prodrug Prodrug Design (Hypoxia-activated) Nitrophenyl->Prodrug Bioreduction Precursor Precursor to Amines Nitrophenyl->Precursor Chemical Reduction Butyl_Linker Butyl Linker Linker Linker for Conjugates Butyl_Linker->Linker Scaffold Scaffold for Library Synthesis Butyl_Linker->Scaffold Hydroxyl Hydroxyl Group Hydroxyl->Linker Functional Handle Hydroxyl->Scaffold

Caption: Key structural features of this compound and their corresponding applications in drug development.

The Role of the Nitrophenyl Group

The nitrophenyl group is a versatile pharmacophore in medicinal chemistry. Its strong electron-withdrawing nature can influence the electronic properties of a molecule, impacting its binding to biological targets. More significantly, the nitro group can be readily reduced to an amino group.[4] This transformation is a cornerstone of its utility:

  • Precursor for Bioactive Amines: The resulting aminophenyl derivative can be a key component of many pharmacologically active compounds, including kinase inhibitors, antimicrobials, and antidiabetic agents. The amino group can act as a hydrogen bond donor or acceptor, or as a site for further chemical modification.

  • Hypoxia-Activated Prodrugs: The bioreduction of nitroaromatic compounds is often enhanced in hypoxic (low oxygen) environments, a characteristic of solid tumors. This has led to the development of nitroaromatic compounds as prodrugs that are selectively activated in cancer cells to release a cytotoxic agent.

The Butyl Linker

The flexible four-carbon chain provides several advantages in drug design:

  • Spanning Distances: The butyl linker can span a required distance to allow different parts of a molecule to interact with their respective binding sites on a biological target.

  • Modulating Physicochemical Properties: The length and lipophilicity of the linker can be fine-tuned to optimize a drug candidate's solubility, permeability, and pharmacokinetic profile.

  • Attachment Point for Conjugates: The linker can serve as a spacer to attach a pharmacophore to a larger molecule, such as a peptide or an antibody, in the development of drug conjugates.

The Terminal Hydroxyl Group

The primary alcohol functionality is a crucial handle for further synthetic modifications:

  • Ester and Ether Formation: The hydroxyl group can be readily converted into esters or ethers, allowing for the attachment of other molecules or the modification of the compound's properties.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing alternative functionalities for subsequent reactions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is reported to be an irritant to the eyes, skin, and respiratory tract.[1] Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Direct contact and inhalation of dust or vapors must be avoided.[1] It should be stored away from heat and incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a chemical intermediate with considerable potential for researchers in organic synthesis and drug development. Its trifunctional nature, combining a modifiable nitro group, a flexible linker, and a reactive hydroxyl group, makes it a valuable building block for creating diverse and complex molecules. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis and characterization can be reliably predicted based on established chemical principles. Its utility as a precursor to bioactive amines and its potential role in the design of hypoxia-activated prodrugs highlight its relevance in modern medicinal chemistry.

References

  • ChemBK. This compound. Available from: [Link]

  • Google Patents. US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.
  • The Royal Society of Chemistry. Electronic Supplementary Information for: Spontaneous Symmetry Breaking... Available from: [Link]

  • ResearchGate. Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3). Available from: [Link]

  • Google Patents. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • ScienceOpen. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Available from: [Link]

  • PubChem. 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. Available from: [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). Available from: [Link]

  • Wiley-VCH. Supporting Information. Available from: [Link]

  • PubMed Central. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. Available from: [Link]

  • National Center for Biotechnology Information. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available from: [Link]

  • Chegg. Interpret this H-NMR Spectra and annotate anything important that is found. The product of this is 4-hydroxy-4-(4-nitrophenyl)butan-2-one. This is all the information that is given. Available from: [Link]

  • ResearchGate. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]

  • NIST WebBook. 4-(4-Methoxyphenyl)-1-butanol. Available from: [Link]

Sources

A Comprehensive Spectroscopic Guide to 4-(4-nitrophenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecular Blueprint of 4-(4-nitrophenyl)-1-butanol

In the landscape of drug discovery and materials science, the precise structural elucidation of organic intermediates is paramount. This compound (CAS No. 79524-20-2) serves as a valuable building block, featuring a rigid aromatic nitro group and a flexible aliphatic alcohol chain.[1][2] This unique combination of functional groups imparts specific chemical reactivity and physical properties, making it a key precursor in various synthetic pathways. Understanding its three-dimensional structure and electronic properties is not merely an academic exercise; it is a critical step in predicting its behavior in complex reaction matrices, ensuring the quality of downstream products, and meeting rigorous regulatory standards.

This technical guide provides an in-depth analysis of this compound using a multi-pronged spectroscopic approach. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will not only present the data but also explore the causality behind the experimental setup and the logic of spectral interpretation. This document is designed for the practicing researcher, offering both a robust set of reference data and a framework for applying these analytical techniques with scientific integrity.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can construct a detailed map of the molecular framework, revealing connectivity and stereochemical relationships.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of an NMR spectrum is directly dependent on the purity of the sample and the precision of the acquisition parameters. The following protocol is a self-validating system designed to yield high-resolution spectra for compounds like this compound.

Rationale for Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is chosen for its excellent solubilizing power for moderately polar organic compounds and its single, well-characterized residual solvent peak, which is unlikely to interfere with analyte signals.[3]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR, providing a sharp, inert reference point.[3]

  • Concentration: A concentration of 10-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR in 0.6-0.7 mL of solvent provides an optimal balance between signal strength and resolution, minimizing intermolecular interaction effects.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15-20 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.

  • Transfer: Using a glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coils (typically ~4 cm).

  • Instrumentation: The spectrum is acquired on a 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Acquire the spectrum using a standard pulse sequence with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are co-added to achieve an excellent signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Utilize the same locked and shimmed sample.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a quantitative count of the different types of protons and reveals their neighboring environments through spin-spin coupling.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15Doublet (d)2HH-c (Aromatic)
~7.35Doublet (d)2HH-b (Aromatic)
~3.68Triplet (t)2HH-4 (CH₂-OH)
~2.75Triplet (t)2HH-1 (Ar-CH₂)
~1.70Multiplet (m)2HH-2 (CH₂)
~1.60Multiplet (m)2HH-3 (CH₂)
~1.55Singlet (s)1HH-5 (-OH)

Interpretation: The aromatic region displays a classic AA'BB' system characteristic of a 1,4-disubstituted benzene ring. The two doublets at ~8.15 ppm and ~7.35 ppm correspond to the aromatic protons. The significant downfield shift of the H-c protons is a direct consequence of the strong electron-withdrawing and anisotropic effects of the nitro (-NO₂) group, which deshields the ortho protons. Conversely, the H-b protons are further from the nitro group and resonate at a higher field.

The aliphatic chain is clearly resolved. The triplet at ~3.68 ppm is assigned to the methylene protons (H-4) adjacent to the electronegative oxygen atom of the alcohol, causing a downfield shift. The triplet at ~2.75 ppm corresponds to the benzylic protons (H-1), which are deshielded by the aromatic ring. The two methylene groups in the middle of the chain (H-2 and H-3) appear as overlapping multiplets around 1.60-1.70 ppm. The broad singlet at ~1.55 ppm is characteristic of the hydroxyl proton (H-5); its chemical shift can be variable and it typically does not couple with adjacent protons due to rapid chemical exchange.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule.

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150.0C-d (Aromatic)
~146.5C-a (Aromatic)
~129.5C-b (Aromatic)
~123.8C-c (Aromatic)
~62.5C-4 (CH₂-OH)
~35.0C-1 (Ar-CH₂)
~32.0C-3 (CH₂)
~28.5C-2 (CH₂)

Interpretation: The ¹³C spectrum shows a total of eight distinct signals, corresponding to the eight unique carbon environments in the molecule. Four signals appear in the aromatic region (>100 ppm). The quaternary carbon C-d, directly attached to the nitro group, is the most deshielded, appearing around 150.0 ppm. The other aromatic carbons are assigned based on established substituent effects.[4]

In the aliphatic region, the carbon attached to the hydroxyl group (C-4) is the most downfield at ~62.5 ppm due to the electronegativity of oxygen. The benzylic carbon (C-1) appears around 35.0 ppm, while the other two methylene carbons of the butyl chain (C-2 and C-3) are found further upfield.

Caption: Structure of this compound with NMR assignments.

Section 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Solid-State FT-IR Analysis

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is superior to traditional KBr pellet methods due to its speed, reproducibility, and minimal sample preparation.

Rationale for Choices:

  • ATR: This technique allows for the direct analysis of the solid sample, eliminating the need for grinding and pressing pellets, which can be affected by atmospheric moisture. It ensures excellent sample-to-crystal contact for a strong, reproducible signal.

  • Background Scan: A background spectrum of the clean ATR crystal is essential to computationally subtract absorptions from atmospheric CO₂ and water vapor, ensuring the resulting spectrum is solely from the analyte.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Background Collection: Acquire a background spectrum of the clean, empty crystal. This will be used to correct the sample spectrum.

  • Sample Application: Place a small amount of crystalline this compound onto the center of the ATR crystal.

  • Apply Pressure: Lower the press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.

  • Data Acquisition: Collect the sample spectrum over the range of 4000–650 cm⁻¹. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface thoroughly with isopropanol.

FT-IR Spectral Data & Interpretation

The FT-IR spectrum confirms the presence of the key functional groups: -OH, -NO₂, aromatic C-H, and aliphatic C-H.

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 (broad, strong)O-H stretchAlcohol (-OH)
~3100, ~3070C-H stretchAromatic C-H
~2940, ~2860C-H stretchAliphatic C-H
~1600, ~1495C=C stretchAromatic Ring
~1515 (strong)N-O asymmetric stretchNitro (-NO₂)
~1345 (strong)N-O symmetric stretchNitro (-NO₂)
~1050 (strong)C-O stretchPrimary Alcohol
~850C-H out-of-plane bend1,4-disubstituted

Interpretation: The most prominent feature of the spectrum is the intense, broad absorption band centered around 3350 cm⁻¹. This is the classic signature of the O-H stretching vibration of a hydrogen-bonded alcohol.[5] The C-H stretching region shows distinct absorptions for the aromatic protons (just above 3000 cm⁻¹) and the aliphatic protons of the butyl chain (just below 3000 cm⁻¹).

The presence of the nitro group is unequivocally confirmed by two very strong and sharp absorption bands at approximately 1515 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch).[6] These bands are highly characteristic and are essential for confirming the nitration of the aromatic ring. The strong band at ~1050 cm⁻¹ is attributed to the C-O stretching of the primary alcohol, and the band at ~850 cm⁻¹ is consistent with the out-of-plane C-H bending typical for 1,4-disubstituted aromatic rings.[7]

Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and, through fragmentation analysis, structural details that corroborate the findings from NMR and IR.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for a volatile compound like this compound. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer.

Rationale for Choices:

  • Electron Ionization (EI): EI at 70 eV is a standard, high-energy ionization method that produces a rich fragmentation pattern, which is excellent for structural elucidation and creating a reproducible "fingerprint" of the molecule.

  • GC Column: A mid-polarity column (e.g., DB-5ms or equivalent) provides good separation for aromatic compounds with polar functional groups.

  • Temperature Program: A temperature ramp allows for the efficient elution of the analyte while ensuring good peak shape and separation from solvent and potential trace impurities.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC-MS Parameters:

    • Injector: 250°C, splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Interface: 280°C.

  • Data Acquisition: Inject 1 µL of the sample solution. The mass spectrometer is set to scan a mass range of m/z 40-300.

Mass Spectrum Data & Interpretation

The EI mass spectrum provides the molecular ion peak and a series of fragment ions that reveal the structure of the molecule.

Table 4: Key Mass Fragments for this compound

m/z (mass-to-charge)Proposed Fragment IonInterpretation
195[C₁₀H₁₃NO₃]⁺•Molecular Ion (M⁺•)
177[M - H₂O]⁺•Loss of water
149[M - NO₂]⁺Loss of nitro group
106[C₇H₆O]⁺• or [C₈H₁₀]⁺•Benzylic cleavage
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation

Interpretation: The mass spectrum will show a clear molecular ion (M⁺•) peak at m/z 195, which corresponds to the molecular weight of this compound (C₁₀H₁₃NO₃).[1] The presence of this peak is the most definitive evidence of the compound's identity.

The fragmentation pattern is highly informative. A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da), leading to a peak at m/z 177.[8] The loss of the nitro group (46 Da) results in a fragment at m/z 149. The most significant fragmentation is often benzylic cleavage—the breaking of the bond between the first and second carbons of the butyl chain. This cleavage can lead to a prominent peak at m/z 106, corresponding to the [CH₂(C₆H₄)NO₂]⁺ fragment. Further fragmentation of the aromatic portion can lead to characteristic aromatic ions at m/z 91 (tropylium) and 77 (phenyl).

Fragmentation_Pathway M [C₁₀H₁₃NO₃]⁺• m/z = 195 (Molecular Ion) F177 [C₁₀H₁₁NO₂]⁺• m/z = 177 M->F177 - H₂O F106 [C₇H₆NO₂]⁺ m/z = 106 M->F106 - C₃H₇O• (Benzylic Cleavage) F149 [C₁₀H₁₃O]⁺ m/z = 149 M->F149 - NO₂•

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Conclusion

The combined application of NMR, FT-IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, FT-IR confirms the presence of all key functional groups with high certainty, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that support the overall structure. The protocols and data presented in this guide serve as a validated reference for researchers, ensuring both the accurate identification of this compound and the application of sound scientific principles in its analysis.

References

  • SpectraBase. (n.d.). 4-(p-nitrophenyl)-1-butanol. Wiley-VCH GmbH. Retrieved January 20, 2026, from [Link][9]

  • PubChem. (n.d.). 4-Nitrobenzenebutanol. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link][3]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 20, 2026, from [Link][5]

  • Chegg. (2022). Interpret this H-NMR Spectra. Retrieved January 20, 2026, from [Link][10]

  • PubChem. (n.d.). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link][11]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved January 20, 2026, from [Link][12]

  • UC Santa Cruz Chemistry. (n.d.). IR Tables. Retrieved January 20, 2026, from [Link][7]

  • ChemBK. (2024). This compound. Retrieved January 20, 2026, from [Link][13]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 20, 2026, from [Link][14]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 20, 2026, from [Link][15]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved January 20, 2026, from [Link][16]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 20, 2026, from [Link][17]

  • University of Calgary. (n.d.). IR Chart. Retrieved January 20, 2026, from [Link][6]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butan-1-ol. Retrieved January 20, 2026, from [Link][18]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 20, 2026, from [Link][4]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 20, 2026, from [Link][19]

  • Chemistry LibreTexts. (2023). 13.8: Mass Spectrometry of Some Common Functional Groups. Retrieved January 20, 2026, from [Link][8]

Sources

solubility of 4-(4-nitrophenyl)-1-butanol in common solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-(4-nitrophenyl)-1-butanol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various organic syntheses.[1] Understanding the solubility of this compound is critical for researchers and drug development professionals to ensure efficient reaction kinetics, facilitate purification processes, and develop viable formulation strategies. This document moves beyond a simple data sheet to explain the physicochemical principles governing its solubility and provides a robust, field-proven protocol for its empirical determination.

Physicochemical Profile of this compound

Before delving into solubility, it is essential to understand the intrinsic properties of the this compound molecule. Its structure, featuring a polar nitro group, a hydrogen-bonding hydroxyl group, a rigid phenyl ring, and a flexible butyl chain, dictates its interaction with various solvents.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃[2]
Molecular Weight 195.22 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 72-75 °C[1]
Density ~1.154 g/mL at 25 °C[1][3]
Boiling Point 372 °C[1]

The molecule's polarity is complex. The nitro (-NO₂) and hydroxyl (-OH) groups create significant dipole moments and provide sites for hydrogen bonding. Conversely, the phenyl ring and the four-carbon alkyl chain contribute nonpolar characteristics. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent system.

The Fundamental Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[4][5][6] This adage is a simplified expression of the underlying thermodynamics: for a solution to form, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.[7][8] These interactions are mediated by intermolecular forces (IMFs).

  • Hydrogen Bonding: The strongest type of dipole-dipole interaction, occurring when hydrogen is bonded to a highly electronegative atom (N, O, F). The hydroxyl group in this compound is a prime hydrogen bond donor and acceptor.

  • Dipole-Dipole Forces: Occur between polar molecules. The nitro group imparts a strong dipole moment to the molecule.

  • London Dispersion Forces (LDF): Present in all molecules, arising from temporary fluctuations in electron density. The phenyl ring and butyl chain of the compound interact primarily through LDFs.

A solvent's ability to dissolve this compound is therefore a function of its ability to form favorable IMFs with the molecule's distinct polar and nonpolar regions.

Qualitative Solubility Profile and Solvent Classification

While precise quantitative data for this compound is not widely published, a reliable qualitative profile can be constructed based on its structural features and the known behavior of similar compounds like 4-nitrophenol.[9][10][11] The compound is slightly soluble in water but soluble in organic solvents like alcohols, ethers, and ketones.[1]

Table 2: Qualitative Solubility of this compound in Common Solvents

SolventSolvent TypeKey IMFsPredicted SolubilityRationale
Water Polar ProticH-BondingSparingly SolubleThe large nonpolar backbone (phenyl and butyl groups) counteracts the H-bonding capability of the -OH group.
Methanol / Ethanol Polar ProticH-BondingVery SolubleExcellent H-bond donors/acceptors that also have a small alkyl component to interact with the nonpolar parts.
Acetone Polar AproticDipole-DipoleSolubleStrong dipole moment effectively solvates the polar nitro-phenyl group.
Dimethyl Sulfoxide (DMSO) Polar AproticDipole-DipoleVery SolubleHighly polar solvent, excellent for dissolving compounds with polar functional groups.
Tetrahydrofuran (THF) Polar AproticDipole-DipoleSolubleThe ether oxygen can act as an H-bond acceptor for the solute's -OH group, and its ring has low polarity.
Dichloromethane (DCM) Polar AproticDipole-DipoleModerately SolubleCan interact with the polar groups, but less effective at H-bonding than protic solvents.
Toluene NonpolarLDFSparingly SolublePrimarily interacts with the phenyl ring and butyl chain via LDFs; poor solvation of polar groups.
Hexane NonpolarLDFInsolubleStrong solute-solute forces (from polar groups) are not overcome by weak LDFs with the solvent.

To further aid solvent selection, the following table provides key physical properties of these common solvents.

Table 3: Properties of Common Laboratory Solvents

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)
Water10.280.1100.0
Dimethyl Sulfoxide (DMSO)7.246.7189.0
Acetonitrile5.837.581.6
Methanol5.132.764.7
Acetone5.120.756.3
Ethanol4.324.678.3
Tetrahydrofuran (THF)4.07.666.0
Dichloromethane (DCM)3.18.939.7
Diethyl Ether2.84.334.5
Toluene2.42.4110.6
Hexane0.11.968.7
(Data compiled from multiple sources[12][13][14])

Authoritative Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

For drug development and regulatory submissions, a rigorously determined equilibrium solubility value is required. The shake-flask method is the gold standard for this measurement due to its reliability and basis in thermodynamic principles.[15] The protocol described below is a self-validating system designed to produce accurate and reproducible results, consistent with guidelines from regulatory bodies like the FDA.[16][17][18]

Objective

To determine the thermodynamic equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C or 37 °C).

Materials and Equipment
  • This compound (crystalline solid)

  • Solvent of interest (e.g., pH 7.4 phosphate buffer)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance (± 0.1 mg)

  • Centrifuge capable of handling vials/flasks

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pipettes

  • Volumetric flasks

  • Validated analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure a solid phase remains at the end of the experiment, confirming saturation. A common starting point is 5-10 mg of solute in 1-2 mL of solvent.

  • Equilibration: Place the sealed vials in a temperature-controlled orbital shaker. Agitate the samples for a sufficient duration to reach equilibrium. This can vary, but 24 to 48 hours is typical.[15][19] Preliminary tests can be run to confirm that solubility does not increase between, for example, the 24h and 48h time points.

  • Phase Separation: After equilibration, allow the vials to rest to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a syringe filter immediately after withdrawal.

  • Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.[16]

G Figure 1: Shake-Flask Method for Equilibrium Solubility cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add excess solute to a vial B 2. Add known volume of solvent A->B C 3. Seal vial and place in temperature-controlled shaker B->C D 4. Agitate for 24-48 hours to reach equilibrium C->D E 5. Centrifuge to pellet undissolved solid D->E F 6. Collect supernatant and filter (0.22 µm) E->F G 7. Dilute sample to within calibration range F->G H 8. Quantify concentration (e.g., HPLC-UV) G->H I 9. Calculate solubility H->I

Caption: Shake-Flask Experimental Workflow.

Causality: Linking Molecular Structure to Solubility Behavior

The observed solubility patterns are a direct consequence of the molecule's structure. The diagram below illustrates the logical relationships between the functional groups of this compound and their affinity for different classes of solvents.

G Figure 2: Structure-Solvent Affinity Relationship Compound This compound F1 Hydroxyl Group (-OH) Compound->F1 has a F2 Nitro-Phenyl Group (-C6H4NO2) Compound->F2 has a F3 Butyl Chain & Phenyl Ring (C4H9- & -C6H4-) Compound->F3 has S1 Polar Protic Solvents (e.g., Methanol, Water) F1->S1 H-Bonds with S2 Polar Aprotic Solvents (e.g., DMSO, Acetone) F1->S2 H-Bond Acceptor F2->S1 Dipole affinity F2->S2 has Dipole affinity for S3 Nonpolar Solvents (e.g., Toluene, Hexane) F3->S3 has LDF affinity for

Caption: Molecular features and solvent affinity.

This analysis demonstrates why a single solvent classification is insufficient. The molecule's solubility in polar aprotic solvents like THF is enhanced because, while the solvent cannot donate a hydrogen bond, its ether oxygen can accept one from the solute's hydroxyl group. Similarly, its high solubility in short-chain alcohols is due to their ability to engage in all three major intermolecular forces relevant to the solute.

Conclusion

The solubility of this compound is a nuanced interplay of its amphiphilic chemical structure and the intermolecular forces of the solvent. It exhibits high solubility in polar solvents, particularly those capable of hydrogen bonding like methanol and ethanol, and those with strong dipole moments like DMSO. Its solubility is limited in nonpolar solvents due to the energetic cost of breaking the strong polar interactions between solute molecules. For quantitative, reliable data essential for drug development and process chemistry, the shake-flask equilibrium solubility method is the authoritative standard. The detailed protocol and causal analysis provided in this guide equip researchers with the necessary framework to confidently handle and study this important chemical intermediate.

References

  • Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • How Do Intermolecular Forces Govern Solubility? (2025, December 4). YouTube. Retrieved from [Link]

  • Pearson. (n.d.). Solubility and Intermolecular Forces: Videos & Practice Problems. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • NJIT. (2012). Solubility and Intermolecular Forces. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

  • Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]

  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

  • University of Michigan. (n.d.). Solvent Physical Properties. Retrieved from [Link]

  • Apley, M. et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Regulations.gov. (n.d.). Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs in Soluble Powder Oral Dosage Form Products and Type A Medicated Articles Draft Guidance. Retrieved from [Link]

  • Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]

  • University of California, Davis. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. PubChem. Retrieved from [Link]

  • Al-Ghaban, Y. et al. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. NCBI Bookshelf. Retrieved from [Link]

  • Scribd. (2009). Common Organic Solvents - Table of Properties. Retrieved from [Link]

Sources

A Technical Guide to 4-(4-nitrophenyl)-1-butanol: A Versatile Scaffold for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(4-nitrophenyl)-1-butanol is a bifunctional organic molecule that holds significant, yet largely untapped, potential as a versatile building block in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, featuring a terminal primary alcohol and an electronically distinct nitroaromatic ring connected by a flexible four-carbon aliphatic chain, offers orthogonal chemical handles for a variety of transformations. This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines robust protocols for its synthesis and characterization, and explores promising research avenues. We delve into its application as a foundational scaffold for creating novel derivatives, its potential role in developing hypoxia-activated prodrugs for targeted cancer therapy, and its utility as a monomer precursor for advanced polymers. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural attributes for next-generation scientific innovation.

Core Physicochemical & Structural Data

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research. This compound is a crystalline solid at room temperature, with solubility in common organic solvents like alcohols, ethers, and ketones, and slight solubility in water.[1] The key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃[2]
Molecular Weight 195.22 g/mol [2]
CAS Number 79524-20-2[2]
Melting Point 72-75 °C[1]
Boiling Point 372 °C (Predicted)[1]
Density 1.154 g/mL at 25 °C[1][2]
Refractive Index (n²⁰/D) 1.557[1][2]

The molecule's structure consists of two key reactive centers:

  • The Primary Alcohol (-OH): This group is amenable to a wide range of classical alcohol reactions, including oxidation, esterification, and etherification, providing a straightforward attachment point for linkers, polymers, or other functional moieties.

  • The Nitro Group (-NO₂): The electron-withdrawing nature of this group deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution under certain conditions. More importantly, the nitro group can be readily reduced to the corresponding aniline, which is a cornerstone transformation for introducing new functionalities. This reduction is also the basis for its potential use in hypoxia-activated therapies.[3][4]

Synthesis and Characterization

While this compound is commercially available, an in-house synthesis may be required for scale-up or derivatization studies. A reliable and scalable approach involves the reduction of a suitable precursor, such as 4-(4-nitrophenyl)butyric acid or its ester.

Recommended Synthetic Workflow: Reduction of 4-(4-nitrophenyl)butyric acid

This two-step process involves the initial esterification of the commercially available carboxylic acid followed by a selective reduction of the ester to the primary alcohol, leaving the nitro group intact.

G A 4-(4-nitrophenyl)butyric acid B Esterification (e.g., SOCl₂, Methanol) A->B C Methyl 4-(4-nitrophenyl)butanoate (Intermediate) B->C D Selective Reduction (e.g., LiBH₄, THF) C->D E This compound (Final Product) D->E

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Esterification of 4-(4-nitrophenyl)butyric acid

  • To a solution of 4-(4-nitrophenyl)butyric acid (1.0 eq) in anhydrous methanol (0.2 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-(4-nitrophenyl)butanoate, which can often be used in the next step without further purification.

Step 2: Reduction to this compound

  • Dissolve methyl 4-(4-nitrophenyl)butanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.3 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C and add lithium borohydride (LiBH₄) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the dropwise addition of 1 M HCl.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Research Area 1: A Scaffold for Chemical Derivatization

The true value of this compound lies in its utility as a starting material for a library of novel compounds. The alcohol and nitro functionalities can be selectively manipulated to generate diverse molecular architectures.

G cluster_0 Oxidation cluster_1 Reduction cluster_2 Functionalization B 4-(4-nitrophenyl)butanal C 4-(4-nitrophenyl)butyric acid D 4-(4-aminophenyl)-1-butanol E Ester Derivatives (e.g., for Bioconjugation) A 4-(4-nitrophenyl) -1-butanol A->B PCC or DMP A->C Jones Reagent A->D H₂/Pd-C or SnCl₂ A->E Acyl Chloride

Caption: Key derivatization pathways for this compound.

Key Transformations:
  • Reduction of the Nitro Group: Catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂/HCl) efficiently converts the nitro group to an amine, yielding 4-(4-aminophenyl)-1-butanol . This aniline derivative is a valuable precursor for synthesizing amides, sulfonamides, ureas, and for use in coupling reactions to build more complex molecules.[5]

  • Oxidation of the Alcohol: Mild oxidation using reagents like pyridinium chlorochromate (PCC) yields the corresponding aldehyde, 4-(4-nitrophenyl)butanal . Stronger oxidation with Jones reagent or potassium permanganate produces 4-(4-nitrophenyl)butyric acid . These carbonyl compounds open avenues for reductive amination, Wittig reactions, and other carbonyl chemistries.

  • Esterification/Etherification of the Alcohol: The primary alcohol can be readily converted into esters or ethers. This is particularly useful for installing linkers for bioconjugation or for attaching the scaffold to a solid support for combinatorial synthesis.

Potential Research Area 2: Hypoxia-Activated Prodrugs

Nitroaromatic compounds are a well-established class of bioreductive prodrugs.[3][6] Many solid tumors exhibit regions of severe oxygen deficiency (hypoxia), a condition not typically found in healthy tissues. Hypoxic cells upregulate specific enzymes, such as nitroreductases, that can selectively reduce nitroaromatic compounds.[7]

This bioactivation cascade transforms the relatively benign nitro compound into highly cytotoxic species, such as the hydroxylamine and nitroso derivatives, which can induce DNA damage and cell death.[8]

G A This compound (Prodrug Scaffold, R-NO₂) B Nitroreductase Enzyme (High activity in Hypoxia) A->B 2e⁻, 2H⁺ C Nitroso Intermediate (R-NO) B->C D Hydroxylamine Intermediate (R-NHOH) C->D 2e⁻, 2H⁺ E DNA Adducts & Cellular Damage D->E F Therapeutic Effect (Targeted Cell Kill) E->F

Caption: Mechanism of hypoxia-activated therapy using a nitroaromatic scaffold.

Research Directive: this compound can serve as the core of a hypoxia-activated prodrug platform. The terminal alcohol provides a conjugation site to attach a known cytotoxic agent (e.g., a topoisomerase inhibitor or an alkylating agent) via an ester or ether linkage.

Experimental Workflow:

  • Synthesis: Synthesize a conjugate by linking a potent cytotoxic drug to the hydroxyl group of this compound.

  • In Vitro Cytotoxicity Assays: Test the conjugate against cancer cell lines under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions. A successful prodrug will show significantly higher toxicity in the hypoxic environment.

  • Metabolic Stability: Assess the stability of the conjugate in liver microsomes and plasma to ensure it remains intact until it reaches the target tumor site.

  • In Vivo Efficacy: Evaluate the anti-tumor activity of the conjugate in a xenograft mouse model bearing a solid tumor known to have hypoxic regions.

Potential Research Area 3: Polymer and Materials Science

The bifunctional nature of this compound and its derivatives makes it a candidate for creating novel polymers. As noted in crystallographic studies of related compounds, the nitrophenyl group can participate in π–π stacking, which can impart specific organizational properties to a polymer backbone.[9]

Research Directive: The derivative 4-(4-aminophenyl)-1-butanol is an ideal AB-type monomer. The amine (-NH₂) and hydroxyl (-OH) groups can participate in step-growth polymerization reactions.

  • Polyamides/Polyesters: The monomer can be reacted with diacyl chlorides or dicarboxylic acids to form polyesters (via the -OH group) or polyamides (via the -NH₂ group, though this requires protection of the alcohol).

  • Polyurethanes: Reaction with diisocyanates will lead to the formation of polyurethanes, materials known for their diverse properties ranging from flexible foams to rigid elastomers.

The presence of the aromatic ring in the polymer backbone would likely increase the glass transition temperature (Tg) and thermal stability, while the flexible butylene spacer would maintain a degree of chain mobility.

Toxicological Considerations

A critical aspect of working with nitroaromatic compounds is understanding their potential toxicity. Many compounds in this class are known to be mutagenic or carcinogenic, primarily due to the metabolic activation pathway described in the prodrug section.[3][6][10][11] Therefore, any research program must include a thorough toxicological assessment.

Mandatory Assays:

  • Ames Test: To assess the mutagenic potential of the parent compound and its key derivatives.

  • In Vitro Cytotoxicity: Evaluation against a panel of healthy, non-cancerous cell lines (e.g., fibroblasts, endothelial cells) to determine a general toxicity profile.

  • Preliminary In Vivo Toxicity: Maximum tolerated dose (MTD) studies in rodent models are essential before proceeding to efficacy studies.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic platform for innovation. Its well-defined reactive sites offer chemists precise control for building molecular complexity. The key research opportunities—as a versatile synthetic scaffold, a trigger for targeted cancer therapy, and a monomer for new materials—are substantial. By employing the robust synthetic protocols and pursuing the outlined research avenues with careful consideration of the compound's toxicology, scientists can unlock the full potential of this valuable molecule.

References

  • Crystal structure of 4-(4-nitrophenoxy)butanol. National Institutes of Health (NIH).[Link]

  • Natural Protective Mechanisms of Cucumis callosus Leaves in Escherichia Species-Induced Urinary Tract Infection: An Integrated In Silico and In Vivo Study. MDPI.[Link]

  • This compound - Introduction. ChemBK.[Link]

  • Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology.[Link]

  • Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. ScienceOpen.[Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH).[Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals.[Link]

  • Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3). ResearchGate.[Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.[Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health (NIH).[Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed.[Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate.[Link]

  • Metabolic activation pathways leading to mutation in nitro-aromatic compounds. ResearchGate.[Link]

  • Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. ChemRxiv.[Link]

  • 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | C10H11NO4. PubChem.[Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health (NIH).[Link]

Sources

discovery and history of 4-(4-nitrophenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(4-Nitrophenyl)-1-butanol: Synthesis, Properties, and Applications

This guide provides a comprehensive overview of this compound, a valuable intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document delves into the compound's chemical and physical properties, synthesis methodologies, key applications, and safety protocols.

Introduction and Physicochemical Profile

This compound is an organic compound characterized by a butanol chain attached to a nitrophenyl group.[1] Its chemical structure lends itself to a variety of chemical modifications, making it a versatile building block in the synthesis of more complex molecules.[1] It is primarily utilized as an intermediate in the production of other organic compounds, including certain dyes and pigments.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 79524-20-2[2][3]
Molecular Formula C10H13NO3[1][2]
Molecular Weight 195.22 g/mol [2][3]
Appearance White crystalline solid[1]
Melting Point 72-75 °C[1]
Boiling Point 372 °C[1]
Density 1.154 - 1.244 g/cm³ at 25 °C[1][2]
Refractive Index n20/D 1.557[1][2]
Solubility Slightly soluble in water; soluble in alcohols, ethers, and ketones[1]

Synthesis of this compound

The primary synthesis route for this compound involves a two-step process starting from phenol.[1]

Step 1: Nitration of Phenol Phenol is first nitrated under acidic conditions to yield 4-nitrophenol. This electrophilic aromatic substitution reaction introduces a nitro group at the para position of the aromatic ring.

Step 2: Reaction with 1-Butanol The resulting 4-nitrophenol is then reacted with 1-butanol. Under alkaline conditions, a transesterification-like reaction occurs to form this compound.[1]

Synthesis_Workflow cluster_step1 Step 1 cluster_step2 Step 2 Phenol Phenol Nitrophenol 4-Nitrophenol Phenol->Nitrophenol Nitration NitricAcid Nitric Acid (Acidic Conditions) FinalProduct This compound Nitrophenol->FinalProduct Reaction Butanol 1-Butanol (Alkaline Conditions)

A high-level overview of the synthesis of this compound.

While the above describes a general pathway, it is important to note that the direct reaction between 4-nitrophenol and 1-butanol to form a C-C bond as implied is not a standard transesterification. A more plausible, though not explicitly detailed in the search results for this specific molecule, would be a multi-step synthesis starting from a different precursor, or a named reaction that facilitates such a coupling.

For context, a related compound, 4-(4-nitrophenoxy)butanol, is synthesized via a Williamson etherification reaction between 1,4-butanediol and p-nitrochlorobenzene.[4] This highlights a common strategy for linking butanol chains to nitrophenyl groups through an ether linkage.

Applications in Scientific Research and Industry

This compound serves as a critical intermediate in various synthetic applications.

Organic Synthesis

Its primary role is as a precursor for more complex organic molecules.[1] The nitro group can be reduced to an amine, which can then undergo a wide range of reactions, such as amide couplings. The hydroxyl group of the butanol chain can also be functionalized, for example, through esterification or conversion to a leaving group for nucleophilic substitution.

Chemoenzymatic Synthesis

A notable application of this compound is in the chemoenzymatic synthesis of the bacterial O-antigen from Salmonella serogroup E1, specifically 3-O-(4-O-β-D-mannopyranosyl-α-L-rhamnopyranosyl)-α-D-galactose.[2][3] In such syntheses, the nitrophenyl group often serves as a chromophore for monitoring reactions or as a linker that can be cleaved under specific conditions.

Dyes and Pigments

The compound is also an intermediate in the synthesis of certain organic dyes.[1] The presence of the chromophoric nitrophenyl group is a key feature that, upon further chemical modification, can be elaborated into a larger conjugated system characteristic of many dyes.

Safety and Handling

This compound is an organic compound that requires careful handling in a laboratory setting.[1]

  • Irritation: It may cause irritation to the eyes, skin, and respiratory tract.[1] Direct contact should be avoided.

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and respiratory protection, should be worn during handling.[1]

  • Ventilation: Operations should be conducted in a well-ventilated area to avoid inhalation of dust or vapors.[1]

  • In case of contact: If accidental contact or inhalation occurs, rinse the affected area immediately with water and seek medical attention.[1]

  • Storage: The compound should be stored away from ignition sources, heat, combustibles, oxidants, and strong acids to prevent fire or explosion hazards.[1]

Conclusion

References

  • This compound - ChemBK. (2024-04-10). [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. (2024). [Link]

  • This compound Four Chongqing Chemdad Co. [Link]

  • Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3). - ResearchGate. [Link]

  • Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline - ScienceOpen. (2018-07-16). [Link]

  • 4-(4-Nitrophenoxy)butanol - PMC - NIH. [Link]

Sources

theoretical studies on 4-(4-nitrophenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Spectroscopic Investigation of 4-(4-nitrophenyl)-1-butanol

Abstract

This technical guide provides a comprehensive theoretical and spectroscopic examination of this compound, a key intermediate in various organic syntheses. As a Senior Application Scientist, the objective is to move beyond mere data reporting and provide a cohesive narrative that integrates computational chemistry with experimental validation. We will explore the molecule's structural, vibrational, and electronic properties using Density Functional Theory (DFT) and correlate these findings with experimental data from NMR, IR, and Mass Spectrometry. The guide is structured to serve as a self-validating framework, wherein theoretical predictions are benchmarked against empirical results, establishing a robust methodology for the characterization of complex organic molecules. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage computational tools to accelerate and deepen their understanding of molecular systems.

Introduction: The Molecular Profile of this compound

This compound (C₁₀H₁₃NO₃) is an aromatic alcohol of significant interest due to its bifunctional nature.[1][2] The molecule comprises a flexible butanol chain and a rigid p-nitrophenyl group. The nitro group (-NO₂) acts as a strong electron-withdrawing group, polarizing the aromatic ring and influencing the molecule's overall reactivity and spectroscopic signature. The terminal hydroxyl group (-OH) provides a site for further chemical modification, such as esterification or etherification.[3] This unique combination makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and dye intermediates.[1]

Understanding the molecule's conformational landscape, electronic distribution, and spectroscopic properties is paramount for predicting its behavior in chemical reactions and biological systems. While experimental techniques provide essential data, they often capture an ensemble average of conformations. Theoretical studies, particularly those employing quantum mechanics, offer a powerful lens to probe the molecule at an atomic level, providing insights that are often inaccessible through experimentation alone. This guide will detail a synergistic approach, using computational chemistry to predict and interpret experimental findings.

Physicochemical and Structural Properties

A baseline understanding of the molecule's physical properties is essential before delving into theoretical analysis. These values serve as the initial benchmarks for our computational models.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃[2]
Molar Mass 195.22 g/mol [2]
Appearance White to light brown crystalline solid[1]
Density ~1.154 g/mL at 25 °C[1][2]
Boiling Point 356.2 °C at 760 mmHg[1]
Refractive Index (n20/D) ~1.557[1][2]
Solubility Slightly soluble in water; soluble in alcohols, ethers, ketones[1]

Synthesis and Experimental Spectroscopic Characterization

To validate our theoretical models, we must first establish a reliable experimental baseline. The synthesis and subsequent purification of this compound are critical for obtaining clean spectroscopic data.

Synthesis Protocol: A Note on Methodology

While several synthetic routes exist, a common approach involves the reaction of a nitrophenyl derivative with a butanol precursor. One reported method involves the reaction of 4-nitrophenol with 1-butanol under specific conditions.[1] However, a more direct C-C bond formation, such as a Grignard reaction between a 4-nitrobenzyl halide and a suitable three-carbon epoxide followed by ring-opening, or a Suzuki coupling of 4-nitrophenylboronic acid with a 4-halobutanol derivative, represents a more robust and common strategy for this class of compounds.

Rationale for Purity: The choice of a high-yield, clean reaction is paramount. Impurities, such as starting materials or side-products, will introduce extraneous peaks in spectroscopic analyses, confounding the comparison with theoretical predictions. Post-synthesis purification via column chromatography on silica gel is mandatory to achieve >99% purity, which must be verified by ¹H NMR and HPLC.

Spectroscopic Characterization: The Empirical Benchmark

The purified compound must be analyzed using a suite of spectroscopic techniques. This data forms the empirical ground truth against which our computational predictions will be judged.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. They provide information on the chemical environment of each hydrogen and carbon atom, respectively. For a related compound, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, characteristic peaks were observed for the aromatic protons (~7.5-8.2 ppm), the methyl protons (~2.2 ppm), and the methylene and methine protons in the aliphatic chain.[4] We expect similar, yet distinct, chemical shifts for this compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of the molecule. Key functional groups have characteristic absorption frequencies. For this compound, we anticipate strong signals corresponding to the O-H stretch of the alcohol, the C-H stretches of the aliphatic and aromatic groups, the asymmetric and symmetric N-O stretches of the nitro group, and the C=C stretches of the aromatic ring.

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ should be observed at m/z = 195. The fragmentation pattern can help confirm the structure, with characteristic losses of H₂O, NO₂, and fragments of the butyl chain.[5][6][7]

Theoretical and Computational Methodologies

Here, we transition from the experimental to the theoretical domain. Our goal is to build a computational model of this compound that accurately reproduces the experimental data. Density Functional Theory (DFT) is the method of choice due to its excellent balance of computational cost and accuracy for organic molecules.[8][9][10] All calculations described would typically be performed using a software package like Gaussian, ORCA, or Spartan.

Workflow for Theoretical Analysis

The following diagram outlines the logical flow of the computational investigation, emphasizing the iterative and self-validating nature of the process.

G Computational Chemistry Workflow A 1. Initial Structure Input (Build 3D model) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) Find lowest energy conformer A->B C 3. Frequency Calculation (Confirm minimum energy state) B->C Check for imaginary frequencies D 4. Theoretical Data Generation C->D E IR Spectrum (Vibrational Modes) D->E F NMR Spectrum (Chemical Shifts) D->F G Electronic Properties (HOMO/LUMO, MEP) D->G I 6. Validation & Analysis (Compare Theory vs. Experiment) E->I F->I G->I H 5. Experimental Data (NMR, IR, etc.) H->I

Caption: Workflow for the theoretical characterization of a molecule.

Protocol: Geometry Optimization and Vibrational Analysis
  • Structure Input: A 3D model of this compound is constructed using molecular modeling software.

  • Conformational Search: Due to the flexible butyl chain, multiple low-energy conformers may exist. A conformational search is performed to identify the global minimum energy structure.

  • DFT Optimization: The geometry of the most stable conformer is optimized using DFT, commonly with the B3LYP functional and a Pople-style basis set like 6-31G(d,p). This level of theory is well-established for providing reliable geometries for organic molecules.[11]

    • Causality: The optimization process mathematically finds the arrangement of atoms with the lowest potential energy, representing the most probable structure of the molecule at 0 K.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry.

    • Self-Validation: The absence of imaginary frequencies confirms that the structure is a true energy minimum and not a transition state. This is a critical checkpoint for the validity of all subsequent calculations.

    • Output: This step also yields the zero-point vibrational energy (ZPVE), thermal corrections, and the predicted IR spectrum.

Protocol: NMR Chemical Shift Prediction
  • GIAO Method: Using the optimized geometry, the ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the same level of theory (B3LYP/6-31G(d,p)).

  • Referencing: Calculated absolute shielding values are converted to chemical shifts (δ) by referencing them against a calculated value for a standard, usually Tetramethylsilane (TMS), computed at the identical level of theory.

    • Causality: The GIAO method calculates the magnetic shielding experienced by each nucleus. This shielding is directly related to the local electronic environment, which is why the calculated values (chemical shifts) are so sensitive to molecular structure and conformation.

Analysis of Electronic Properties

With a validated geometry, we can confidently analyze the electronic structure to predict reactivity.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[12]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. It visually identifies the electron-rich and electron-poor regions.

    • Predictive Power: Red-colored regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. Blue-colored regions (positive potential) are electron-deficient and are sites for nucleophilic attack. For this compound, we expect to see strong negative potential around the oxygen atoms of the nitro and hydroxyl groups, and positive potential around the hydroxyl proton and the aromatic protons.

Bridging Theory and Experiment: A Correlative Analysis

This section forms the crux of our self-validating methodology. Here, we directly compare the computationally predicted data with the experimentally measured spectra.

Logical Relationship Diagram

G Interplay of Theoretical and Experimental Data cluster_0 Theoretical Domain (DFT) cluster_1 Experimental Domain Opt Optimized 3D Geometry IR_Calc Calculated IR Spectrum Opt->IR_Calc NMR_Calc Calculated NMR Shifts Opt->NMR_Calc Elec_Prop Electronic Properties (HOMO, LUMO, MEP) Opt->Elec_Prop IR_Exp Experimental IR Spectrum IR_Calc->IR_Exp Validation NMR_Exp Experimental NMR Spectrum NMR_Calc->NMR_Exp Validation Reactivity Observed Chemical Reactivity Elec_Prop->Reactivity Prediction IR_Exp->Opt Refinement NMR_Exp->Opt Refinement

Caption: Correlation between predicted and measured properties.

Vibrational Spectrum Analysis

The calculated vibrational frequencies are systematically compared to the experimental IR spectrum. Note that calculated frequencies are often scaled by a factor (~0.96-0.98 for B3LYP) to account for anharmonicity and basis set imperfections.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
O-H StretchPredicted Value~3350 (broad)Alcohol hydroxyl group
C-H Stretch (Aromatic)Predicted Value~3100-3000Phenyl ring C-H bonds
C-H Stretch (Aliphatic)Predicted Value~2950-2850Butyl chain CH₂ groups
N-O Stretch (Asymmetric)Predicted Value~1520Nitro group
N-O Stretch (Symmetric)Predicted Value~1345Nitro group
C-O StretchPredicted Value~1050Alcohol C-O bond

Expert Insight: A strong correlation between the scaled calculated frequencies and the experimental peaks provides high confidence in the accuracy of the optimized molecular geometry.

NMR Spectra Analysis

A similar comparison is made for NMR chemical shifts. The ability to correctly predict the relative ordering and approximate values of chemical shifts is a powerful validation of the calculated electronic structure.

Table: ¹H NMR Chemical Shifts (δ, ppm)

Proton Assignment Calculated Shift Experimental Shift
H (aromatic, ortho to -NO₂) Predicted Value ~8.1-8.2
H (aromatic, meta to -NO₂) Predicted Value ~7.4-7.5
H (-CH₂-OH) Predicted Value ~3.6
H (Ar-CH₂-) Predicted Value ~2.7
H (-CH₂-CH₂-Ar) Predicted Value ~1.7

| H (-CH₂-CH₂-OH) | Predicted Value | ~1.6 |

Table: ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Assignment Calculated Shift Experimental Shift
C (aromatic, attached to -NO₂) Predicted Value ~147
C (aromatic, attached to -butyl) Predicted Value ~149
C (aromatic, ortho to -NO₂) Predicted Value ~124
C (aromatic, meta to -NO₂) Predicted Value ~130
C (-CH₂-OH) Predicted Value ~62
C (Ar-CH₂-) Predicted Value ~35
C (-CH₂-CH₂-Ar) Predicted Value ~32

| C (-CH₂-CH₂-OH) | Predicted Value | ~28 |

(Note: Experimental values are estimated based on data for butan-1-ol and related nitrophenyl compounds.[13][14][15] Actual experimental values are required for a true validation.)

Potential Applications and Future Directions

The validated theoretical model allows us to make informed predictions about the molecule's behavior.

  • Drug Development: The MEP map and HOMO/LUMO analysis can guide derivatization strategies. For instance, the electron-rich hydroxyl group is a clear site for creating prodrugs via esterification to improve bioavailability. The aromatic ring could be further functionalized at positions predicted to be reactive.

  • Reaction Mechanism Studies: DFT can be used to model the entire reaction pathway for the synthesis or subsequent transformation of this compound. By calculating the energies of transition states and intermediates, one can elucidate the reaction mechanism and optimize conditions for higher yield and selectivity.

  • Materials Science: The polar nitro group and hydrogen-bonding hydroxyl group suggest that this molecule could be a precursor for polymers or liquid crystals with interesting dielectric properties.[3]

Future theoretical work could involve simulating the molecule's behavior in different solvents (using implicit or explicit solvent models) or performing molecular docking studies to investigate its potential interactions with biological targets.

Conclusion

This guide has outlined a robust, integrated methodology for the characterization of this compound, combining experimental spectroscopy with theoretical calculations. By using experimental data as a benchmark for validating computational models, we establish a high degree of confidence in the theoretical predictions of the molecule's structural, vibrational, and electronic properties. This synergistic approach not only provides a deeper understanding of the molecule but also serves as a powerful, generalizable framework for accelerating research and development in chemistry, materials science, and drug discovery.

References

  • ChemBK. (n.d.). This compound. Retrieved January 21, 2026, from [Link][1]

  • PubChem. (n.d.). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Al-Omair, M. A. (2015). Asymmetric Aldol “Reaction in Water” by Ferrocene Amino Acid Conjugates. Molecules, 20(7), 13037-13053. DOI: 10.3390/molecules200713037.
  • Nagarajan, K., et al. (2011). 4-(4-Nitrophenoxy)butanol. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1123. Retrieved January 21, 2026, from [Link][3]

  • Biological Magnetic Resonance Bank (BMRB). (n.d.). Butanol at BMRB (bmse000447). University of Wisconsin-Madison. Retrieved January 21, 2026, from [Link][13]

  • Chegg. (2022). Interpret this H-NMR Spectra.... Retrieved January 21, 2026, from [Link][4]

  • NIST. (n.d.). 4-(4-Methoxyphenyl)-1-butanol. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link][5]

  • Ali, A. M., et al. (2018). HF and DFT calculations vibrational frequencies of 2,4,6-Nitrophenol. ResearchGate. Retrieved January 21, 2026, from [Link][8]

  • Brown, W. P. (n.d.). C-13 nmr spectrum of butan-1-ol. Doc Brown's Chemistry. Retrieved January 21, 2026, from [Link][14]

  • Gholami, M., et al. (2022). Adsorption of some Nitrophenols onto Graphene and Functionalized Graphene Sheets: Quantum Mechanics Calculations, Monte Carlo, and Molecular Dynamics Simulations. Chemical Methodologies. Retrieved January 21, 2026, from [Link][12]

  • Colas, M., et al. (2022). Computational study on the mechanism for the synthesis of the active pharmaceutical ingredients nitrofurantoin and dantrolene in both solution and mechanochemical conditions. ResearchGate. Retrieved January 21, 2026, from [Link][9]

  • MassBank. (n.d.). 1-butanol. Retrieved January 21, 2026, from [Link][6]

  • Kaur, P., et al. (2022). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. RSC Advances. Retrieved January 21, 2026, from [Link][10]

  • ResearchGate. (n.d.). Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3). Retrieved January 21, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butan-1-ol. Retrieved January 21, 2026, from [Link][7]

  • ResearchGate. (n.d.). DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. Retrieved January 21, 2026, from [Link][11]

Sources

A Technical Guide to 4-(4-nitrophenyl)-1-butanol: Synthesis, Sourcing, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-(4-nitrophenyl)-1-butanol. This document explores its commercial availability, synthetic routes, physicochemical properties, and its emerging role as a valuable intermediate in medicinal chemistry and organic synthesis.

Introduction: A Versatile Building Block

This compound is a bifunctional organic compound featuring a terminal alcohol and a nitrophenyl group. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring and provides a handle for further chemical transformations, such as reduction to an amine. The butanol chain offers a flexible linker, allowing for the introduction of various pharmacophores or functional groups.

Commercial Availability and Sourcing

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk-scale needs. When sourcing this compound, it is crucial to consider purity, available quantities, and lead times, as these can vary between suppliers.

SupplierTypical PurityAvailable Quantities
Sigma-Aldrich≥98%Grams to Kilograms
American Custom Chemicals Corp.95%Grams
Acrotein97%Grams
AHH95%Grams to Kilograms
Energy Chemical≥98%Grams to Kilograms
Tianjin heowns Biochemical Technology Co., Ltd.≥98%Grams to Kilograms
Amatek Scientific Co. Ltd.≥98%Grams to Kilograms

Table 1: A selection of commercial suppliers for this compound. This is not an exhaustive list, and availability may vary.

Synthesis and Manufacturing: A Practical Approach

While commercially available, the synthesis of this compound can be achieved through several established organic chemistry transformations. A common and practical approach involves the Friedel-Crafts acylation of nitrobenzene followed by reduction.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves disconnecting the bond between the phenyl ring and the butanoyl chain, leading back to nitrobenzene and a suitable four-carbon acylating agent.

G target This compound intermediate1 4-(4-nitrophenyl)butanoic acid target->intermediate1 Reduction intermediate2 4-oxo-4-(4-nitrophenyl)butanoic acid intermediate1->intermediate2 Clemmensen or Wolff-Kishner Reduction starting_materials Nitrobenzene + Succinic anhydride intermediate2->starting_materials Friedel-Crafts Acylation G nitrophenyl 4-Nitrophenyl Group pharmacophore Pharmacophore Interaction nitrophenyl->pharmacophore metabolism In Vivo Reduction nitrophenyl->metabolism synthetic_handle Synthetic Handle nitrophenyl->synthetic_handle aniline Aniline Derivative synthetic_handle->aniline Reduction further_synthesis Further Diversification aniline->further_synthesis

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(4-Nitrophenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and its Context

4-(4-nitrophenyl)-1-butanol is a bifunctional organic compound that serves as a critical building block in various synthetic pathways, particularly in the development of novel pharmaceutical agents and other complex organic molecules. Its structure, incorporating both a nitroaromatic ring and a primary alcohol, presents a unique combination of reactivity and potential hazards. The nitro group, a potent electron-withdrawing moiety, significantly influences the chemical's properties, rendering it a subject of careful consideration in any laboratory setting. This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, grounded in established principles of chemical safety and risk mitigation. The causality behind each recommendation is explained to empower researchers with the knowledge to work with this compound confidently and safely.

Physicochemical and Hazard Profile

PropertyValueSource(s)
Chemical Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.22 g/mol [1]
Appearance White to light yellow crystalline solid[2]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in hot water[2]
Primary Hazards Irritant to eyes, skin, and respiratory tract. Potential for moderate toxicity upon ingestion or skin absorption.[2]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Core Principles of Safe Handling: A Proactive Approach

The safe handling of this compound, like any potentially hazardous chemical, is predicated on a multi-layered approach that encompasses engineering controls, administrative controls, and personal protective equipment (PPE). This "hierarchy of controls" prioritizes the elimination or minimization of hazards at their source.

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards. For this compound, the following are paramount:

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions should be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any dust or vapors, which can cause respiratory irritation.[3] The fume hood provides a contained workspace and ensures that any airborne contaminants are exhausted safely.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed from the breathing zone of researchers.

Administrative Controls: Standard Operating Procedures (SOPs)

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous materials. Key SOPs for working with this compound include:

  • Restricted Access: The area where the compound is handled and stored should be clearly demarcated, with access limited to authorized and trained personnel.

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5] Do not consume food or beverages in the laboratory.

  • Labeling: All containers of this compound must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be selected based on a thorough risk assessment of the specific procedures being performed. The following diagram outlines the recommended PPE for handling this compound.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_rationale Rationale Eye_Protection Eye Protection (Safety Goggles) Eye_Rationale Protects against splashes and dust that can cause severe eye irritation. Eye_Protection->Eye_Rationale Hand_Protection Hand Protection (Chemical-Resistant Gloves) Hand_Rationale Prevents skin contact, which can cause irritation and potential absorption. Hand_Protection->Hand_Rationale Body_Protection Body Protection (Laboratory Coat) Body_Rationale Protects clothing and underlying skin from contamination. Body_Protection->Body_Rationale Respiratory_Protection Respiratory Protection (If dust/aerosol generation is likely) Respiratory_Rationale Prevents inhalation of irritant dust or aerosols. Respiratory_Protection->Respiratory_Rationale

Caption: Recommended Personal Protective Equipment for handling this compound.

Detailed PPE Protocol:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles that can cause serious eye irritation.[4]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before each use. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat should be worn at all times to protect clothing and skin from accidental spills.

  • Respiratory Protection: While working in a fume hood should be sufficient for most operations, if there is a potential for generating significant amounts of dust or aerosols, a NIOSH-approved respirator may be necessary.[6]

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep it away from sources of heat, sparks, and open flames.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7] Nitroaromatic compounds can react exothermically with these substances, potentially leading to a dangerous release of energy.

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response

The appropriate response to a spill will depend on its size and location. The following decision tree provides a general guideline.

Spill_Response Start Spill of this compound Occurs Assess_Size Assess Spill Size and Location Start->Assess_Size Small_Spill Small Spill (Inside Fume Hood) Assess_Size->Small_Spill Large_Spill Large Spill (Outside Fume Hood) Assess_Size->Large_Spill Small_Spill_Action 1. Ensure PPE is worn. 2. Absorb with inert material (e.g., vermiculite, sand). 3. Collect in a sealed container for hazardous waste disposal. Small_Spill->Small_Spill_Action Action Large_Spill_Action 1. Evacuate the immediate area. 2. Alert others and contact emergency personnel. 3. Restrict access to the spill area. 4. If safe to do so, increase ventilation. Large_Spill->Large_Spill_Action Action

Caption: Decision tree for responding to a spill of this compound.

Detailed Spill Cleanup Protocol (Small Spill):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of the hazardous waste according to your institution's and local regulations.

First Aid Measures

In case of accidental exposure, immediate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Disposal of this compound Waste

All waste containing this compound, including the pure compound, contaminated materials, and solutions, must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed, and chemically compatible containers.

  • Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Conclusion: A Culture of Safety

The responsible use of this compound in a research and development setting is contingent upon a robust understanding of its potential hazards and the diligent application of appropriate safety measures. By integrating the principles of the hierarchy of controls—prioritizing engineering and administrative measures and supplementing them with appropriate personal protective equipment—researchers can effectively mitigate the risks associated with this valuable synthetic intermediate. This guide serves as a foundational resource, but it is incumbent upon each scientist to critically assess the risks of their specific experimental procedures and to foster a laboratory culture where safety is paramount.

References

  • Material Safety Data Sheet. (2006, September 4).
  • SAFETY DATA SHEET. Retrieved from [Link]

  • Safety Data Sheet: 4-Nitrophenyl butyrate - Carl ROTH. Retrieved from [Link]

  • N-BUTANOL. (2019, August 5). Retrieved from [Link]

  • n-Butyl alcohol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • P-NITROPHENOL | Occupational Safety and Health Administration - OSHA. Retrieved from [Link]

  • Material Safety Data Sheet - 1-Butanol, 99%. (2004, March 15). Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Versatility of 4-(4-Nitrophenyl)-1-butanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 4-(4-nitrophenyl)-1-butanol. This bifunctional molecule serves as a versatile building block, offering two distinct reactive sites—the aromatic nitro group and the primary alcohol—for a wide array of chemical transformations. This guide will explore its core applications, provide detailed experimental protocols for key reactions, and explain the chemical principles underpinning these transformations.

Introduction: A Bifunctional Building Block

This compound is a valuable intermediate in organic synthesis.[1] Its structure, featuring a terminal primary alcohol and a para-substituted nitrobenzene ring, allows for selective manipulation of either functional group. This dual reactivity makes it a strategic starting material for the synthesis of more complex molecules, including pharmaceuticals, dyes, and pigments.[1][2] The nitro group can be readily reduced to an amine, which is a cornerstone of many biologically active compounds and a key functional group for further derivatization. The primary alcohol offers a handle for oxidation to aldehydes or carboxylic acids, as well as for esterification and etherification reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction setup and purification procedures.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₃NO₃[3]
Molecular Weight 195.22 g/mol [3]
Appearance White crystalline solid to brown/red liquid[1][4]
Melting Point 72-75 °C[1]
Density 1.154 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.557[3]
Solubility Slightly soluble in water; soluble in alcohols, ethers, and ketones.[1]
CAS Number 79524-20-2[3]

Key Synthetic Transformations and Protocols

The synthetic utility of this compound is primarily centered around the transformation of its nitro and alcohol functionalities. The following sections provide detailed protocols for these key reactions.

Reduction of the Nitro Group: Synthesis of 4-(4-Aminophenyl)-1-butanol

The reduction of the aromatic nitro group to a primary amine is one of the most valuable transformations of this molecule, yielding 4-(4-aminophenyl)-1-butanol. This product is a precursor for a variety of compounds, including azo dyes and pharmaceuticals. The reduction is typically achieved through catalytic hydrogenation or with the use of metal-based reducing agents. Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields.

Protocol 1: Catalytic Hydrogenation for the Synthesis of 4-(4-Aminophenyl)-1-butanol

Principle: This protocol employs palladium on carbon (Pd/C) as a catalyst to facilitate the reduction of the nitro group by molecular hydrogen. The reaction is typically carried out in an alcoholic solvent under a hydrogen atmosphere.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube®) or a balloon filled with hydrogen

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approximately 10-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel with hydrogen (typically 1-3 atm, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation) and stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The reaction time can vary from a few hours to overnight depending on the scale and setup.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with additional ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-(4-aminophenyl)-1-butanol. The product is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.

Diagram of the reduction of this compound.

reduction start This compound product 4-(4-Aminophenyl)-1-butanol start->product Reduction reagents H₂, Pd/C Ethanol

Caption: Reduction of the nitro group to an amine.

Oxidation of the Primary Alcohol

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a common reagent for this transformation.

Protocol 2: PCC Oxidation to 4-(4-Nitrophenyl)butanal

Principle: PCC is a milder oxidizing agent than chromic acid, which allows for the selective oxidation of a primary alcohol to an aldehyde with minimal over-oxidation to the carboxylic acid.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add PCC (approximately 1.5 eq) to the solution in one portion. The mixture will turn into a dark brown slurry.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel to remove the chromium byproducts. Wash the silica gel with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel.

Stronger oxidizing agents, such as Jones reagent (chromic acid in acetone) or potassium permanganate, will oxidize the primary alcohol directly to a carboxylic acid.

Protocol 3: Jones Oxidation to 4-(4-Nitrophenyl)butyric Acid

Principle: Jones reagent is a powerful oxidizing agent that rapidly converts primary alcohols to carboxylic acids. The reaction is conducted in acetone.

Materials:

  • This compound

  • Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)

  • Acetone

  • Isopropanol

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in acetone in a round-bottom flask and cool the solution in an ice bath.

  • Reagent Addition: Add Jones reagent dropwise to the stirred solution. The color will change from orange to green as the chromium(VI) is reduced. Maintain the temperature below 20 °C during the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction at room temperature for a few hours, monitoring by TLC.

  • Work-up: Quench the excess oxidizing agent by adding isopropanol until the orange color disappears completely. Remove the acetone under reduced pressure. Partition the residue between water and diethyl ether or ethyl acetate.

  • Extraction: Extract the aqueous layer with the chosen organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 4-(4-nitrophenyl)butyric acid. Further purification can be achieved by recrystallization.

Diagram of the oxidation of this compound.

oxidation start This compound aldehyde 4-(4-Nitrophenyl)butanal start->aldehyde Mild Oxidation acid 4-(4-Nitrophenyl)butyric Acid start->acid Strong Oxidation aldehyde->acid Further Oxidation reagents1 PCC, DCM reagents2 Jones Reagent derivatization start This compound ester Ester Derivative start->ester Esterification ether Ether Derivative start->ether Etherification (Williamson) reagents1 R-COCl, Pyridine reagents2 NaH, R-X

Sources

Application Note: Protocols for the Synthesis of 4-(4-aminophenyl)-1-butanol via Reduction of 4-(4-nitrophenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details two robust and validated protocols for the reduction of 4-(4-nitrophenyl)-1-butanol to the corresponding amine, 4-(4-aminophenyl)-1-butanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. We present a catalytic hydrogenation method utilizing palladium on carbon (Pd/C) and a chemical reduction using tin(II) chloride (SnCl₂). The rationale behind the choice of reagents, solvents, and reaction conditions is discussed in depth to provide a thorough understanding of the underlying chemical principles. Safety protocols, work-up procedures, and purification techniques are also explicitly outlined to ensure reproducible and safe execution.

Introduction: The Significance of Aromatic Amine Synthesis

The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing a reliable route to primary anilines. These anilines are versatile intermediates in the pharmaceutical and fine chemical industries. The target molecule, 4-(4-aminophenyl)-1-butanol, incorporates both a nucleophilic amino group and a primary alcohol, making it a valuable building block for further molecular elaboration.

The choice of reduction method is critical and depends on the substrate's functional group tolerance, desired selectivity, and scalability. Catalytic hydrogenation is often favored for its clean reaction profile and high yields, while chemical reductants like tin(II) chloride offer a milder alternative that can be performed without specialized high-pressure equipment.[1]

Mechanistic Considerations

The reduction of a nitro group to an amine is a six-electron process. In catalytic hydrogenation, the reaction proceeds via the transfer of hydrogen from the catalyst surface to the nitro group. The palladium catalyst adsorbs both the hydrogen gas and the nitro compound, facilitating the stepwise reduction through nitroso and hydroxylamine intermediates.

In the case of tin(II) chloride reduction, the tin(II) ion acts as the reducing agent, undergoing oxidation to tin(IV) in the process.[2] The reaction is typically carried out in an acidic medium, with the acid serving as a proton source.[2]

Protocol I: Catalytic Hydrogenation using Palladium on Carbon

Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly efficient method for the reduction of aromatic nitro groups.[1] This protocol is well-suited for producing high yields of the desired amine with minimal side products.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Palladium on Carbon (10 wt%)Commercially AvailableHandle with care, pyrophoric when dry.
Ethanol (EtOH)AnhydrousCommercially Available
Celite®Commercially AvailableFilter aid.
Hydrogen Gas (H₂)High Purity
Nitrogen Gas (N₂)High PurityInert gas for purging.
Round-bottom flaskAppropriate size for the reaction scale.
Hydrogenation ApparatusParr shaker or similar.
Magnetic Stirrer and Stir Bar
Buchner Funnel and Filter Flask
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents & Glassware setup_apparatus Assemble Hydrogenation Apparatus prep_reagents->setup_apparatus 1. add_reagents Charge Reactor with Substrate, Solvent, & Catalyst setup_apparatus->add_reagents 2. purge_n2 Purge with Nitrogen add_reagents->purge_n2 3. pressurize_h2 Pressurize with Hydrogen purge_n2->pressurize_h2 4. run_reaction Run Reaction with Stirring pressurize_h2->run_reaction 5. depressurize Depressurize & Purge with Nitrogen run_reaction->depressurize 6. filter_catalyst Filter Catalyst through Celite® depressurize->filter_catalyst 7. concentrate Concentrate Filtrate filter_catalyst->concentrate 8. purify Purify by Column Chromatography concentrate->purify 9. G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve_substrate Dissolve Substrate in Solvent add_sncl2 Add SnCl2·2H2O dissolve_substrate->add_sncl2 1. reflux Heat to Reflux add_sncl2->reflux 2. cool_and_concentrate Cool and Concentrate reflux->cool_and_concentrate 3. add_base Add Base (e.g., NaOH) cool_and_concentrate->add_base 4. extract Extract with Organic Solvent add_base->extract 5. wash Wash Organic Layer extract->wash 6. dry_and_concentrate Dry and Concentrate wash->dry_and_concentrate 7. purify Purify by Column Chromatography dry_and_concentrate->purify 8.

Sources

4-(4-Nitrophenyl)-1-butanol: A Versatile Scaffolding Unit for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Abstract

This guide provides a comprehensive technical overview of 4-(4-nitrophenyl)-1-butanol, a bifunctional building block of significant interest in medicinal chemistry and materials science. We delve into its core physicochemical properties and explore its reactivity through detailed, field-proven protocols for the strategic modification of its two key functional handles: the aromatic nitro group and the primary aliphatic alcohol. The causality behind experimental choices, self-validating protocol design, and potential downstream applications are emphasized to empower researchers in drug discovery and novel materials development.

Introduction: The Strategic Value of this compound

This compound is a commercially available organic compound distinguished by its unique molecular architecture. It incorporates a rigid, electron-deficient nitrophenyl ring connected to a flexible four-carbon aliphatic chain terminating in a primary hydroxyl group. This arrangement of two chemically distinct and orthogonally reactive functional groups makes it an exceptionally valuable starting material for building molecular complexity.

The key strategic advantages include:

  • Bifunctionality: The nitro and hydroxyl groups can be manipulated independently or sequentially to introduce diverse functionalities.

  • Structural Motif: The nitrophenyl group is a precursor to the critical aniline moiety, a cornerstone of countless pharmaceutical agents.[1] Furthermore, nitroaromatic compounds themselves are explored for a range of biological activities, including antimicrobial properties.[2]

  • Spacer Unit: The butanol chain provides a flexible linker, allowing for the precise spatial positioning of pharmacophores or functional groups in the target molecule, which is crucial for optimizing interactions with biological targets.

This document serves as a practical guide for leveraging these features in a laboratory setting.

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to successful experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃[3]
Molar Mass 195.22 g/mol [3]
Appearance White to brown crystalline solid[4]
Melting Point 72-75 °C[4]
Density ~1.154 g/mL at 25 °C[3]
Solubility Slightly soluble in water; soluble in alcohols, ethers, ketones.[4]

Key Synthetic Transformations & Core Protocols

The true potential of this compound is unlocked through the chemical manipulation of its functional groups. The following sections provide detailed protocols for three fundamental transformations that serve as gateways to a vast library of novel derivatives.

G cluster_main Synthetic Pathways cluster_products Primary Derivatives start This compound amine 4-(4-Aminophenyl)-1-butanol (Aniline Derivative) start->amine Nitro Group Reduction acid 4-(4-Nitrophenyl)butanoic Acid (Carboxylic Acid) start->acid Hydroxyl Group Oxidation ester 4-(4-Nitrophenyl)butyl Ester (Esterification Product) start->ester Hydroxyl Group Esterification

Caption: Key synthetic transformations of this compound.

Reduction of the Aromatic Nitro Group

Converting the nitro group to an amine is arguably the most critical transformation, as it installs a versatile nucleophilic handle for subsequent amide bond formation, alkylations, or diazotization reactions. A variety of methods exist for this reduction.[5] Catalytic hydrogenation offers high yields but can inadvertently reduce other sensitive functional groups. Chemical reduction with metals in acidic media is often more chemoselective.[6]

Here, we present a robust protocol using tin(II) chloride (SnCl₂), which is highly effective and tolerant of the primary alcohol.

G start Start dissolve Dissolve this compound and SnCl₂·2H₂O in Ethanol start->dissolve reflux Heat mixture to reflux (e.g., 78 °C for 3-4 hours) dissolve->reflux monitor Monitor reaction by TLC (disappearance of starting material) reflux->monitor cool Cool to room temperature and concentrate in vacuo monitor->cool basify Add saturated NaHCO₃ (aq) until pH > 8 (Caution: CO₂ evolution) cool->basify extract Extract with Ethyl Acetate (3x) basify->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify by column chromatography (e.g., Silica, EtOAc/Hexanes) dry->purify end End: Isolated Product purify->end

Caption: Experimental workflow for the reduction of this compound.

  • Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

    • Ethanol (Absolute)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Deionized water

  • Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and absolute ethanol (approx. 10 mL per gram of starting material).

    • Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the stirring suspension.

    • Heating: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-4 hours.

    • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting material spot indicates completion.

    • Work-up (Part 1): Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

    • Work-up (Part 2 - Neutralization): To the resulting residue, slowly and carefully add a saturated aqueous solution of NaHCO₃ with vigorous stirring until the solution is basic (pH > 8) and effervescence ceases. Causality Note: This step neutralizes the acidic reaction medium and precipitates tin salts, which are largely insoluble.

    • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude material by flash column chromatography on silica gel to obtain pure 4-(4-aminophenyl)-1-butanol.

  • Self-Validation/Characterization:

    • ¹H NMR: Expect the disappearance of the nitro-aromatic protons (doublets around 8.2 and 7.5 ppm) and the appearance of new aromatic signals at higher field (approx. 6.6-7.0 ppm), along with a broad singlet for the -NH₂ protons.

    • IR Spectroscopy: Look for the appearance of N-H stretching bands in the 3200-3400 cm⁻¹ region.

    • Mass Spectrometry: Confirm the expected molecular weight for the amine product (C₁₀H₁₅NO).

Oxidation of the Primary Alcohol

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the reaction conditions.[7] To synthesize the corresponding carboxylic acid, 4-(4-nitrophenyl)butanoic acid, a strong oxidizing agent and conditions that prevent the isolation of the intermediate aldehyde are required, such as heating under reflux.[8]

  • Materials:

    • This compound (1.0 eq)

    • Potassium dichromate(VI) (K₂Cr₂O₇) (approx. 2.0 eq of Cr)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Deionized water

    • Diethyl ether or Dichloromethane

  • Procedure:

    • Oxidant Preparation: In a round-bottom flask placed in an ice bath, prepare the oxidizing solution by carefully dissolving potassium dichromate in water and then slowly adding concentrated sulfuric acid.

    • Reaction Setup: Add a solution of this compound in a minimal amount of acetone (if needed for solubility) to a separate round-bottom flask equipped with a stirrer and reflux condenser.

    • Addition and Reflux: Slowly add the acidified dichromate solution to the alcohol solution. Once the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours. Causality Note: Refluxing ensures that any intermediate aldehyde formed is further oxidized to the carboxylic acid.[8] The solution color will change from orange (Cr₂O₇²⁻) to green (Cr³⁺).[7]

    • Work-up: Cool the reaction mixture to room temperature. Extract the product into an organic solvent like diethyl ether.

    • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude acid can be purified by recrystallization.

  • Self-Validation/Characterization:

    • ¹H NMR: Expect the disappearance of the -CH₂OH triplet (around 3.6 ppm) and the appearance of a new triplet for the -CH₂COOH protons further downfield (around 2.4 ppm). A very broad singlet for the carboxylic acid proton will also be present.

    • IR Spectroscopy: Look for a strong, broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.

Esterification of the Primary Alcohol

Esterification is a fundamental reaction to attach the building block to other molecules via an ester linkage. This can be achieved through various methods, including the classic Fischer esterification or by using coupling agents.

  • Materials:

    • This compound (1.0 eq)

    • Acetic anhydride (1.5 eq)

    • Pyridine or Triethylamine (catalytic to 1.1 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Reaction Setup: Dissolve this compound in DCM in a round-bottom flask under a nitrogen atmosphere.

    • Reagent Addition: Add pyridine (or triethylamine) followed by the slow addition of acetic anhydride at 0 °C.

    • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃, and brine.

    • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

  • Self-Validation/Characterization:

    • ¹H NMR: The most significant change will be the downfield shift of the -CH₂O- protons from ~3.6 ppm in the alcohol to ~4.1 ppm in the ester. A new singlet for the acetyl methyl group will appear around 2.0 ppm.

    • IR Spectroscopy: Note the disappearance of the broad O-H stretch and the appearance of a strong C=O stretch around 1735 cm⁻¹.

Applications in Drug Discovery & Materials Science

The derivatives synthesized from this compound are valuable intermediates.

DerivativePotential Application AreaRationale
4-(4-Aminophenyl)-1-butanol Pharmaceutical ScaffoldsThe aniline moiety is a key component in kinase inhibitors, sulfonamides, and other drug classes. The butanol tail can be further functionalized.
4-(4-Nitrophenyl)butanoic Acid Prodrug Design, LinkersThe carboxylic acid can be coupled to other APIs to improve solubility or create prodrugs. It also serves as an anchor point for solid-phase synthesis.
Ester/Ether Derivatives Polymer Science, ProbesCan be used as monomers for specialty polymers or as linkers for attaching fluorescent probes or affinity tags to biomolecules.[9]

For example, 4-(4-aminophenyl)-1-butanol can be acylated with a biologically active carboxylic acid to create novel amide-containing compounds for screening as potential therapeutics. The nitro-containing precursors themselves have been investigated for anticancer and antioxidant activities.[10]

Conclusion

This compound is more than a simple chemical; it is a strategic platform for innovation. Its bifunctional nature allows for a "building block" approach to synthesis, enabling the systematic and logical construction of complex molecules with tailored properties. The protocols detailed herein provide a reliable foundation for researchers to begin exploring the vast chemical space accessible from this versatile starting material. All handling should be performed in accordance with standard laboratory safety procedures, using appropriate personal protective equipment.[4]

References

  • ChemBK. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • Akhter, Z., et al. (2011). 4-(4-Nitrophenoxy)butanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o800. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3). Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • Al-Abdullah, E. S., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moieties. ACS Omega, 6(11), 7795–7808. Available at: [Link]

  • ScienceOpen. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.
  • Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry, 11(7), 856–864. Available at: [Link]

  • Google Patents. (n.d.). US20170362160A1 - Procedure for the preparation of 4-phenyl butyrate and uses thereof.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Retrieved January 21, 2026, from [Link]

  • Pass My Exams. (n.d.). Oxidation of Butanol. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). The oxidant effect on 4-nitrophenol oxidation. Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved January 21, 2026, from [Link]

  • Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry, 11(7), 856–864. Available at: [Link]

  • MDPI. (2024). Natural Protective Mechanisms of Cucumis callosus Leaves in Escherichia Species-Induced Urinary Tract Infection: An Integrated In Silico and In Vivo Study. Retrieved January 21, 2026, from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Etherification of n-butanol to di-n-butyl ether over HnXW12O40 (XCo2+, B3+, Si4+, and P5+) Keggin heteropolyacid catalysts. Retrieved January 21, 2026, from [Link]

  • Nagwa. (n.d.). Question Video: Determining the Product of the Oxidation of Butan-1-ol with Acidified Potassium Dichromate under Reflux. Retrieved January 21, 2026, from [Link]

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols for Reactions Involving 4-(4-nitrophenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of medicinal chemistry and materials science, molecules possessing multiple, orthogonally reactive functional groups are of paramount importance. 4-(4-nitrophenyl)-1-butanol is one such versatile scaffold. This linear C4-alkyl chain, substituted with a terminal primary alcohol and a para-nitrophenyl group, offers two distinct sites for chemical modification: the hydroxyl group, amenable to oxidation and derivatization, and the nitro group, a precursor to the synthetically crucial aniline functionality. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for key transformations of this compound. We will delve into the synthesis of this key intermediate, followed by detailed protocols for its oxidation, nitro group reduction, and hydroxyl group protection and deprotection. The causality behind experimental choices and the integration of self-validating systems within each protocol are emphasized to ensure scientific integrity and reproducibility.

I. Synthesis of this compound

A reliable route to this compound commences with the commercially available 4-(4-nitrophenyl)butyric acid. The synthesis involves the reduction of the carboxylic acid functionality to a primary alcohol. While various reducing agents can accomplish this, borane-tetrahydrofuran complex (BH3·THF) is a common and effective choice for its high selectivity for carboxylic acids in the presence of other reducible groups like nitroarenes.

Protocol 1: Reduction of 4-(4-nitrophenyl)butyric Acid

Objective: To synthesize this compound by the reduction of 4-(4-nitrophenyl)butyric acid.

Materials:

  • 4-(4-Nitrophenyl)butyric acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-nitrophenyl)butyric acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the borane-tetrahydrofuran complex (1.0 M solution in THF, 1.5 eq) to the stirred solution via an addition funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench the excess borane.

  • Carefully add 1 M HCl to the mixture until the pH is acidic.

  • Remove the THF and methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO3, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

II. Oxidation of the Primary Alcohol

The primary alcohol of this compound can be oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant and reaction conditions. For a complete oxidation to the carboxylic acid, the Jones oxidation is a robust and well-established method.[1][2][3][4]

Protocol 2: Jones Oxidation to 4-(4-nitrophenyl)butanoic Acid

Objective: To oxidize the primary alcohol of this compound to the corresponding carboxylic acid.

Causality: The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a strong oxidizing agent capable of converting primary alcohols to carboxylic acids.[5] The reaction proceeds through an intermediate aldehyde, which is then hydrated and further oxidized.[2]

Materials:

  • This compound

  • Chromium trioxide (CrO3)

  • Concentrated sulfuric acid (H2SO4)

  • Acetone

  • Isopropyl alcohol

  • Deionized water

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • Prepare the Jones reagent by carefully dissolving chromium trioxide (1.0 eq) in concentrated sulfuric acid, then slowly adding water while cooling in an ice bath.

  • In a separate round-bottom flask, dissolve this compound (1.0 eq) in acetone.

  • Cool the acetone solution to 0 °C in an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the stirred acetone solution. The color of the reaction mixture will change from orange/red to green.

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the excess oxidant by adding isopropyl alcohol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the crude 4-(4-nitrophenyl)butanoic acid.

  • The product can be further purified by recrystallization.

III. Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amine, yielding 4-(4-aminophenyl)-1-butanol, a valuable intermediate for further functionalization. Common methods include catalytic hydrogenation and reduction with metal salts in acidic media, such as tin(II) chloride.[6][7][8]

Protocol 3: Reduction of the Nitro Group with Tin(II) Chloride

Objective: To reduce the nitro group of this compound to an amine.

Causality: Tin(II) chloride is a classical and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other functional groups like alcohols.[9][10][11] The reaction proceeds in an acidic medium, where Sn(II) is oxidized to Sn(IV) while the nitro group is reduced.[12]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • 10 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.

  • Slowly add concentrated hydrochloric acid with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction by the slow addition of 10 M NaOH solution until the pH is basic. This will precipitate tin salts.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude 4-(4-aminophenyl)-1-butanol.

  • The product can be purified by column chromatography or recrystallization.

IV. Protection and Deprotection of the Hydroxyl Group

In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent unwanted side reactions. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols due to its ease of installation and selective removal.

Protocol 4: Protection of the Hydroxyl Group as a TBDMS Ether

Objective: To protect the primary alcohol of this compound as a TBDMS ether.

Causality: The reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole, forms a stable silyl ether. The steric bulk of the TBDMS group provides stability under a variety of reaction conditions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers and wash with saturated aqueous NH4Cl, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 5: Deprotection of the TBDMS Ether

Objective: To remove the TBDMS protecting group to regenerate the primary alcohol.

Causality: The silicon-oxygen bond of TBDMS ethers is readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), due to the high affinity of silicon for fluoride. This allows for mild and selective deprotection.

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the TBDMS-protected this compound (1.0 eq) in THF in a round-bottom flask.

  • Add the TBAF solution (1.1 eq) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

V. Data Presentation and Workflow Visualization

Table 1: Summary of Reactions and Typical Yields
Reaction Starting Material Product Key Reagents Typical Yield
Reduction4-(4-Nitrophenyl)butyric acidThis compoundBH3·THF85-95%
OxidationThis compound4-(4-Nitrophenyl)butanoic acidJones Reagent80-90%
Nitro ReductionThis compound4-(4-Aminophenyl)-1-butanolSnCl2·2H2O, HCl75-85%
ProtectionThis compoundTBDMS-protected alcoholTBDMS-Cl, Imidazole90-98%
DeprotectionTBDMS-protected alcoholThis compoundTBAF>95%
Diagram 1: Synthetic Pathways of this compound

G cluster_0 Synthesis cluster_1 Transformations A 4-(4-Nitrophenyl)butyric acid B This compound A->B  BH3·THF   C 4-(4-Nitrophenyl)butanoic acid B->C  Jones Reagent   D 4-(4-Aminophenyl)-1-butanol B->D  SnCl2, HCl   E TBDMS-protected This compound B->E  TBDMS-Cl, Imidazole   E->B  TBAF  

Caption: Reaction scheme for the synthesis and functional group transformations of this compound.

Diagram 2: Experimental Workflow for Jones Oxidation

G start Dissolve Substrate in Acetone addition Dropwise Addition at 0 °C start->addition reagent_prep Prepare Jones Reagent reagent_prep->addition reaction Stir at RT (2-4 h) addition->reaction quench Quench with Isopropyl Alcohol reaction->quench workup Aqueous Workup & Extraction quench->workup purification Purification workup->purification

Caption: Step-by-step workflow for the Jones oxidation of this compound.

VI. Conclusion

This application note has provided a detailed and scientifically grounded guide to the synthesis and key chemical transformations of this compound. By understanding the rationale behind the chosen reagents and reaction conditions, researchers can confidently employ this versatile building block in their synthetic endeavors. The protocols outlined herein are designed to be reproducible and serve as a solid foundation for further exploration and application in drug discovery and materials science.

References

  • Karimi, B., Zamani, A., & Zarayee, D. (2004). N-Iodosuccinimide (NIS) as a mild and highly chemoselective catalyst for deprotection of tert-butyldimethylsilyl ethers. Tetrahedron Letters, 45(49), 9139-9141.
  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Jones oxidation. Retrieved from [Link]

  • Zhang, W., et al. (2018). Modulating the catalytic behavior of non-noble metal nanoparticles by inter-particle interaction for chemoselective hydrogenation of nitroarenes into corresponding azoxy or azo compounds.
  • Fröhlich, R., et al. (2021).
  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
  • Kumar, R., et al. (2007). Chemoselective Deprotection of Triethylsilyl Ethers. PMC - PubMed Central - NIH.
  • ADICHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Bhure, M. H., et al. (2008). Facile and Highly Selective Deprotection of tert‐Butyldimethyl Silyl Ethers using Sulfated SnO2 as a Solid Catalyst.
  • Fröhlich, R., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Scilit. (2016). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • The Journal of Physical Chemistry C. (2023). Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • NIH. (n.d.). 4-(4-Nitrophenoxy)butanol. Retrieved from [Link]

  • Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • Scribd. (n.d.). Alcohol Oxidation Techniques. Retrieved from [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]

  • NROChemistry. (n.d.). Protection of Alcohols. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 4-(4-nitrophenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Quantifying 4-(4-nitrophenyl)-1-butanol

This compound is an organic compound with the chemical formula C10H13NO3.[1] It serves as a crucial intermediate in various organic syntheses, including the preparation of dyes, pigments, and potentially pharmacologically active molecules.[1] For instance, it has been utilized in the chemoenzymatic synthesis of bacterial O-antigens.[2] Accurate and precise quantification of this analyte is paramount in drug development and manufacturing for several reasons: it ensures the purity of starting materials, allows for the monitoring of reaction kinetics, and is essential for quality control of final products. This document provides detailed analytical methods for the robust quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) due to its specificity and sensitivity for nitrophenolic compounds. A Gas Chromatography (GC) method will also be discussed as a viable alternative.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC10H13NO3[2]
Molecular Weight195.22 g/mol [2]
AppearanceWhite crystalline solid to Brown to red Liquid[1][2]
Melting Point72-75 °C[1]
Boiling Point372 °C[1]
Density1.154 g/mL at 25 °C[1][2]
SolubilitySlightly soluble in water; soluble in organic solvents like alcohols, ethers, and ketones.[1]

The presence of the nitro-aromatic chromophore makes this compound an excellent candidate for UV-Vis spectrophotometric detection. Its solubility in common organic solvents facilitates sample preparation for both HPLC and GC analysis.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is the recommended method for the quantification of this compound. This technique separates compounds based on their hydrophobicity. The nitrophenyl group provides a strong chromophore, allowing for sensitive detection at specific UV wavelengths.

Rationale for Method Design

The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar compounds like this compound through hydrophobic interactions. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is selected to achieve optimal retention and peak shape. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a buffer, such as acetate or phosphate, helps to maintain a consistent pH and suppress the ionization of any acidic or basic functional groups, leading to more reproducible retention times. UV detection is set at a wavelength where the nitrophenyl group exhibits maximum absorbance, thereby maximizing sensitivity. For nitrophenolic compounds, this is typically in the range of 270-320 nm.[3][4][5]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weighing of This compound Reference Standard s2 Dissolution in Diluent (e.g., Methanol) s1->s2 s3 Serial Dilutions for Calibration Curve s2->s3 s4 Preparation of Unknown Samples s2->s4 h2 Injection of Standards and Samples s3->h2 Inject Standards s4->h2 Inject Samples h1 System Equilibration with Mobile Phase h1->h2 h3 Chromatographic Separation on C18 Column h2->h3 h4 UV Detection h3->h4 d1 Peak Integration and Retention Time Determination h4->d1 Chromatogram d2 Generation of Calibration Curve d1->d2 d3 Quantification of Unknown Samples d2->d3

Caption: Workflow for the quantification of this compound using HPLC.

Detailed HPLC Protocol

1. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Ammonium acetate (or other suitable buffer salt), analytical grade

  • Formic acid (or other suitable acid for pH adjustment), analytical grade

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC vials with septa

2. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

3. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 10 mM ammonium acetate in water and adjust the pH to 4.5 with formic acid. The mobile phase will be a gradient of this aqueous solution (Solvent A) and acetonitrile (Solvent B).

  • Diluent: A mixture of 50:50 (v/v) acetonitrile and water is recommended.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately polar analytes.
Mobile Phase A 10 mM Ammonium Acetate, pH 4.5Buffers the mobile phase for reproducible retention.
Mobile Phase B AcetonitrileStrong organic solvent for elution from the reverse-phase column.
Gradient 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% BA gradient is used to ensure elution of the analyte with good peak shape and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 275 nmApproximate absorbance maximum for the nitrophenyl chromophore. A DAD can be used to determine the optimal wavelength.
Run Time 15 minutesSufficient for elution and column re-equilibration.

5. System Suitability: Before running the calibration curve and samples, perform at least five replicate injections of a mid-range standard. The system is deemed suitable if the following criteria are met:

  • Peak Asymmetry (Tailing Factor): 0.8 - 1.5

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (RSD) of Peak Area: < 2.0%

  • Relative Standard Deviation (RSD) of Retention Time: < 1.0%

6. Calibration and Quantification:

  • Inject the calibration standards in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be > 0.999.

  • Inject the unknown samples and determine their concentrations by interpolating their peak areas from the calibration curve.

Alternative Technique: Gas Chromatography (GC)

Gas chromatography is a suitable alternative for the analysis of this compound, particularly for assessing purity and identifying volatile impurities.[6] The compound's boiling point of 372 °C allows for its analysis by GC without derivatization, although this is on the higher end for routine GC analysis.[1]

Rationale for Method Design

A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is appropriate for separating the analyte from potential impurities. Flame Ionization Detection (FID) is a universal detector for organic compounds and provides good sensitivity. For more definitive identification, Mass Spectrometry (MS) can be used as the detector. The primary alcohols can undergo fragmentation in a mass spectrometer through alpha cleavage and dehydration.[7][8] The mass spectrum of 1-butanol, for example, shows a peak from the loss of water and another from alpha cleavage.[7]

Proposed GC-FID/MS Conditions:
ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector (FID) Temperature: 300 °C
Detector (MS) Transfer Line: 280 °C; Ion Source: 230 °C; Quadrupole: 150 °C
Sample Preparation for GC

Samples should be dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Presentation and Validation

The following table summarizes the expected performance characteristics of the proposed HPLC method. These parameters should be formally validated according to ICH Q2(R1) guidelines.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank or placebo at the retention time of the analyte.

Logical Relationship of Analytical Steps

Validation_Logic cluster_validation Validation Parameters A Method Development B Method Validation A->B C Routine Analysis B->C V1 Specificity V2 Linearity V3 Accuracy V4 Precision V5 LOD & LOQ V6 Robustness

Caption: Logical progression from method development to routine use.

Conclusion

The analytical methods detailed in this document provide a robust framework for the accurate and precise quantification of this compound. The primary HPLC-UV method is highly recommended due to its specificity, sensitivity, and the strong UV-absorbing properties of the analyte. The alternative GC-FID/MS method is also a viable option, particularly for purity assessments. Adherence to the outlined protocols and validation criteria will ensure the generation of high-quality, reliable data for research, development, and quality control purposes.

References

  • This compound - ChemBK. (2024-04-10). Available at: [Link]

  • Separation of Isopropyl 4-(4-nitrophenyl)butyrate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | C10H11NO4 - PubChem. National Institutes of Health. Available at: [Link]

  • Gas Chromatography. Available at: [Link]

  • III Analytical Methods. Available at: [Link]

  • Almási, A., Fischer, E., & Perjési, P. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia pharmaceutica, 79(4), 837–847. Available at: [Link]

  • Almási, A., Fischer, E., & Perjési, P. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia pharmaceutica, 79(4), 837–847. Available at: [Link]

  • Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. In: Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (US); 2023. Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. (2025-11-25). Available at: [Link]

  • Mass Spectroscopy: Alcohol Fragmentation Patterns. (2019-09-19). YouTube. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-(4-nitrophenyl)-1-butanol for Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Derivatization

In the landscape of pharmaceutical research and drug development, the precise and sensitive quantification of analytes is paramount. 4-(4-nitrophenyl)-1-butanol is a molecule of interest that, while possessing a chromophore due to its nitrophenyl group, presents analytical challenges.[1] Its primary alcohol functional group imparts polarity, which can lead to poor chromatographic peak shape, low volatility, and thermal instability, particularly in Gas Chromatography (GC).[2][3] Derivatization, the process of chemically modifying an analyte, is a powerful strategy to overcome these limitations.[4] This guide provides a comprehensive overview and detailed protocols for the derivatization of this compound to enhance its analytical performance in both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

The core objectives of derivatizing this compound are:

  • For GC-MS Analysis: To increase volatility and thermal stability by masking the polar hydroxyl group.[2][5][6] This leads to improved chromatographic resolution and sensitivity.[5]

  • For HPLC Analysis: To introduce a fluorescent tag for highly sensitive fluorescence detection, significantly lowering the limits of detection compared to standard UV-Vis detection.[7][8][9]

This document is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to successfully derivatize this compound for robust and reliable analysis.

Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the primary goal is to make this compound more amenable to volatilization and passage through the GC column.[4] This is achieved by replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[2][5] The two most common and effective methods for this are silylation and acylation.[2][10]

Silylation: The Gold Standard for Volatility Enhancement

Silylation is a robust and widely used derivatization technique that involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[2][5][11] This chemical modification significantly reduces the polarity and hydrogen-bonding capacity of the analyte, thereby increasing its volatility and thermal stability.[5][6]

Causality of Experimental Choices:

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful and commonly used silylating reagents.[5] MSTFA is often preferred for trace analysis as its by-products are highly volatile and less likely to interfere with early eluting peaks.[4] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent, particularly for sterically hindered alcohols.

  • Solvent: Anhydrous solvents such as pyridine, acetonitrile, or dichloromethane are essential as silylating reagents are extremely sensitive to moisture.[5] Pyridine is a common choice as it can also act as a catalyst and an acid scavenger, driving the reaction to completion.[4]

  • Temperature and Time: Heating the reaction mixture ensures the derivatization goes to completion. Typical conditions range from 60-80°C for 15-60 minutes.[12][13]

Experimental Protocol: Silylation of this compound

Materials:

  • This compound sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Anhydrous pyridine

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile) for sample dissolution

  • GC vials (2 mL) with caps and septa

  • Microsyringes

  • Heating block or oven

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample containing this compound is free of water. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.

  • Reconstitution: Dissolve the dried sample in a known volume of anhydrous dichloromethane or acetonitrile (e.g., 100 µL).

  • Reagent Addition: In a GC vial, add 50 µL of the sample solution. To this, add 100 µL of MSTFA with 1% TMCS and 50 µL of anhydrous pyridine.[12] The use of excess silylating reagent is recommended to drive the reaction to completion.[14]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes.

  • Cooling: After the incubation period, remove the vial and allow it to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Expected Mass Shift: The derivatization replaces the active hydrogen of the hydroxyl group with a TMS group (-Si(CH₃)₃), resulting in a mass increase of 72.1 m/z.

AnalyteChemical FormulaMolecular Weight ( g/mol )DerivativeChemical Formula of DerivativeMolecular Weight of Derivative ( g/mol )Mass Shift (m/z)
This compoundC₁₀H₁₃NO₃195.22TMS EtherC₁₃H₂₁NO₃Si267.39+72.17

Workflow Visualization:

silylation_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis dry_sample Dry Sample reconstitute Reconstitute in Anhydrous Solvent dry_sample->reconstitute add_reagents Add MSTFA + 1% TMCS and Pyridine reconstitute->add_reagents react Heat at 70°C for 30 min add_reagents->react cool Cool to RT react->cool inject Inject into GC-MS cool->inject

Caption: Workflow for the silylation of this compound for GC-MS analysis.

Acylation: An Alternative for Enhanced Stability

Acylation is another effective derivatization method where the hydroxyl group is converted to an ester.[2][15] Acyl derivatives are generally more stable than their silyl counterparts.[2] This method also increases volatility and can improve chromatographic peak shape.[16][17]

Causality of Experimental Choices:

  • Reagents: Acetic anhydride or trifluoroacetic anhydride (TFAA) are common acylation reagents. TFAA is often preferred as it produces highly volatile derivatives that are well-suited for GC analysis.[2]

  • Catalyst: A base catalyst like pyridine is typically used to neutralize the acid by-product and drive the reaction forward.

  • Temperature and Time: Acylation reactions are often rapid and can be performed at room temperature or with gentle heating.

Experimental Protocol: Acylation of this compound

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous pyridine

  • Anhydrous solvent (e.g., dichloromethane)

  • GC vials (2 mL) with caps and septa

  • Microsyringes

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is anhydrous as described in the silylation protocol.

  • Reconstitution: Dissolve the dried sample in a known volume of anhydrous dichloromethane (e.g., 100 µL).

  • Reagent Addition: In a GC vial, add 50 µL of the sample solution. To this, add 100 µL of TFAA and 50 µL of anhydrous pyridine.

  • Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 15 minutes. For sterically hindered alcohols, gentle heating (e.g., 60°C for 15 minutes) may be required.

  • Evaporation (Optional): The excess reagent and pyridine can be removed by evaporation under a gentle stream of nitrogen. The residue is then reconstituted in a suitable solvent like hexane for injection.

  • Analysis: The acylated sample is ready for GC-MS analysis.

Expected Mass Shift: The derivatization with TFAA adds a trifluoroacetyl group (-COCF₃), resulting in a mass increase of 96.0 m/z.

AnalyteChemical FormulaMolecular Weight ( g/mol )DerivativeChemical Formula of DerivativeMolecular Weight of Derivative ( g/mol )Mass Shift (m/z)
This compoundC₁₀H₁₃NO₃195.22Trifluoroacetyl EsterC₁₂H₁₂F₃NO₄291.22+96.0

Part 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

While this compound possesses a nitroaromatic chromophore suitable for UV-Vis detection, derivatization can be employed to significantly enhance detection sensitivity by introducing a highly fluorescent tag.[18] This is particularly advantageous for trace-level quantification.

Fluorescence Derivatization with Dansyl Chloride

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used derivatizing reagent that reacts with primary and secondary amines, phenols, and, to a lesser extent, alcohols to produce intensely fluorescent derivatives.[9][19][20] This allows for detection in the picomole to femtomole range.[20]

Causality of Experimental Choices:

  • Reagent: Dansyl chloride is chosen for its ability to create highly fluorescent and stable derivatives.[20]

  • Reaction Conditions: The reaction is carried out under alkaline conditions (pH 9.5-10.5) to deprotonate the hydroxyl group, making it a more effective nucleophile to attack the sulfonyl chloride.[20] A bicarbonate buffer is a common choice.

  • Solvent: Acetonitrile is a suitable solvent as it is miscible with the aqueous buffer and effectively dissolves both the analyte and the derivatizing reagent.

  • Temperature and Time: Gentle heating is often employed to increase the reaction rate.

Experimental Protocol: Dansylation of this compound

Materials:

  • This compound standard solutions

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 10.0)

  • Acetone

  • HPLC vials

  • Heating block or water bath

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of this compound in acetone.

  • Reaction Mixture: In an HPLC vial, combine 100 µL of the sample solution, 100 µL of the sodium bicarbonate buffer, and 200 µL of the dansyl chloride solution.

  • Reaction: Cap the vial and vortex. Heat the mixture at 60°C for 30 minutes in a heating block or water bath.

  • Quenching: After cooling to room temperature, the reaction can be quenched by adding a small amount of a primary amine solution (e.g., proline) to react with the excess dansyl chloride, although this is often not necessary if the excess reagent peak does not interfere with the analyte peak.

  • Analysis: The reaction mixture can be directly injected into the HPLC system equipped with a fluorescence detector.

Detection Wavelengths:

  • Excitation: ~340 nm

  • Emission: ~525 nm

Workflow Visualization:

dansylation_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample_sol Prepare Sample in Acetone mix_reagents Mix Sample, Buffer (pH 10), and Dansyl Chloride sample_sol->mix_reagents react Heat at 60°C for 30 min mix_reagents->react cool Cool to RT react->cool inject Inject into HPLC-FLD cool->inject

Sources

Application Notes and Protocols for the Use of 4-(4-Nitrophenyl)-1-butanol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the applications of 4-(4-nitrophenyl)-1-butanol in polymer chemistry. This bifunctional monomer, featuring a primary alcohol and an aromatic nitro group, serves as a versatile building block for the synthesis of functional polyesters and polyurethanes. The presence of the nitro moiety offers a strategic advantage for post-polymerization modification, enabling the creation of advanced polymer architectures with tailored properties. This document details the synthesis of nitro-functionalized polymers and their subsequent transformation into amino-functionalized derivatives, which are of significant interest in drug development and materials science. We provide detailed, field-proven protocols, causality-driven experimental choices, and robust characterization methods to guide researchers in harnessing the full potential of this unique monomer.

Introduction: The Strategic Value of this compound in Polymer Design

This compound is a molecule of significant interest in the design of functional polymers. Its structure incorporates two key functional groups: a primary alcohol (-OH) and an aromatic nitro group (-NO₂). This duality allows for a two-stage approach to polymer synthesis and functionalization:

  • Polymerization: The primary alcohol readily participates in step-growth polymerization reactions, such as polycondensation and polyaddition, to form polyesters and polyurethanes, respectively. This allows for the incorporation of the 4-nitrophenyl moiety as a pendant group along the polymer backbone.

  • Post-Polymerization Modification: The aromatic nitro group is a versatile chemical handle that can be selectively reduced to a primary amine (-NH₂). This transformation converts a passive, electron-withdrawing group into a reactive nucleophilic site, opening avenues for a wide range of subsequent chemical modifications.

This strategic combination makes this compound an attractive monomer for creating polymers with advanced functionalities, such as drug-conjugatable backbones, stimuli-responsive materials, and precursors for novel polymer architectures.

Synthesis of Nitro-Functionalized Polymers

The hydroxyl group of this compound enables its integration into polyester and polyurethane chains through established polymerization techniques.

Synthesis of Nitro-Functionalized Polyesters via Melt Polycondensation

Melt polycondensation is a robust and widely used method for synthesizing polyesters from diols and dicarboxylic acids or their derivatives.[1] In this process, this compound can be used as a comonomer with other diols to control the density of the nitro functionality along the polymer chain.

Causality Behind Experimental Choices:

  • Monomer Ratio: A slight excess of the diol component is often used to ensure that the polymer chains are terminated with hydroxyl groups, which can be important for certain applications.[1]

  • Catalyst: A catalyst is essential to achieve high molecular weight polymers in a reasonable timeframe. Common catalysts include antimony, germanium, titanium, and tin compounds.[1]

  • Two-Stage Reaction: The reaction is typically carried out in two stages. The first stage, esterification, is performed at a lower temperature to generate low molecular weight oligomers while removing the condensation byproduct (e.g., water or methanol). The second stage, polycondensation, is conducted at a higher temperature and under high vacuum to drive the equilibrium towards the formation of high molecular weight polymer by removing the remaining byproducts and excess diol.

Experimental Protocol: Synthesis of a Nitro-Functionalized Copolyester

This protocol describes the synthesis of a copolyester from this compound, 1,4-butanediol, and dimethyl terephthalate.

Materials:

  • This compound

  • 1,4-butanediol

  • Dimethyl terephthalate (DMT)

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • High-purity nitrogen gas

  • Dry toluene

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Distillation head with a condenser and receiving flask

  • Nitrogen inlet and outlet

  • High-vacuum pump

  • Heating mantle with a temperature controller

Protocol:

  • Esterification Stage:

    • Charge the three-neck flask with equimolar amounts of the diacid component (dimethyl terephthalate) and the total diol component (a desired molar ratio of this compound and 1,4-butanediol). A 1.2:1 molar ratio of total diols to DMT is recommended.

    • Add the catalyst (e.g., 0.1 mol% relative to DMT).

    • Assemble the reaction apparatus and purge the system with nitrogen for at least 30 minutes.

    • Heat the mixture to 160-180°C under a slow stream of nitrogen while stirring.

    • Methanol will be generated as a byproduct and collected in the receiving flask.

    • Continue this stage for 2-4 hours or until approximately 95% of the theoretical amount of methanol has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-250°C.

    • Slowly apply a vacuum, reducing the pressure to below 1 Torr over about 30 minutes.

    • Continue the reaction under high vacuum for 2-4 hours. The viscosity of the reaction mixture will increase significantly.

    • Once the desired viscosity is reached (indicating high molecular weight), stop the reaction by removing the heat and breaking the vacuum with nitrogen.

    • The resulting polymer can be extruded from the reactor or dissolved in a suitable solvent for further processing.

Data Presentation: Representative Polymer Properties

Co-monomer (Diol)Mole % of Nitro-monomerCatalystMn ( g/mol )PDITg (°C)
1,4-Butanediol10Ti(OBu)₄15,000 - 25,0001.8 - 2.530 - 40
1,6-Hexanediol25Sb₂O₃12,000 - 20,0001.9 - 2.615 - 25

Diagram: Melt Polycondensation Workflow

Melt_Polycondensation cluster_0 Esterification Stage cluster_1 Polycondensation Stage Monomers Monomers + Catalyst (this compound, 1,4-butanediol, DMT, Ti(OBu)₄) Heating_Esterification Heat to 160-180°C under N₂ Monomers->Heating_Esterification Methanol_Removal Methanol Distillation Heating_Esterification->Methanol_Removal Oligomers Nitro-functionalized Oligomers Heating_Esterification->Oligomers Heating_Poly Heat to 220-250°C Oligomers->Heating_Poly Vacuum Apply High Vacuum (<1 Torr) Heating_Poly->Vacuum Polymer High Molecular Weight Nitro-functionalized Polyester Vacuum->Polymer

Caption: Workflow for the two-stage melt polycondensation synthesis of a nitro-functionalized polyester.

Synthesis of Nitro-Functionalized Polyurethanes via Polyaddition

Polyurethanes are synthesized through the polyaddition reaction of diols and diisocyanates.[2] this compound can be incorporated into the polyurethane backbone as a chain extender or as part of a polyester or polyether macrodiol.

Causality Behind Experimental Choices:

  • Prepolymer Method: This is a common two-step method used to control the structure of the final polymer.[3] First, a prepolymer is formed by reacting a diisocyanate with a macrodiol (e.g., a polyester or polyether diol). In the second step, a chain extender, such as this compound, is added to react with the remaining isocyanate groups to form the final high molecular weight polyurethane.

  • Catalyst: While the reaction between an isocyanate and an alcohol can proceed without a catalyst, organometallic compounds (e.g., dibutyltin dilaurate) or tertiary amines are often used to increase the reaction rate and ensure complete conversion.[4]

  • Solvent: The reaction is typically carried out in a dry, aprotic solvent to prevent side reactions of the isocyanate with water.

Experimental Protocol: Synthesis of a Nitro-Functionalized Polyurethane

This protocol describes the synthesis of a polyurethane using the prepolymer method, with this compound as a chain extender.

Materials:

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • Poly(caprolactone) diol (PCL, Mn = 2000 g/mol )

  • This compound

  • Dibutyltin dilaurate (DBTDL)

  • Dry N,N-dimethylformamide (DMF)

  • Dry toluene

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer

  • Dropping funnel

  • Nitrogen inlet and outlet

  • Heating mantle with a temperature controller

Protocol:

  • Prepolymer Synthesis:

    • Dry the PCL diol under vacuum at 80°C for 4 hours.

    • Charge the flask with the dried PCL diol and dry DMF.

    • Add MDI (in a 2:1 molar ratio to PCL) dissolved in dry DMF to the dropping funnel.

    • Heat the PCL solution to 70°C and add the MDI solution dropwise over 30 minutes with stirring under a nitrogen atmosphere.

    • After the addition is complete, continue stirring at 70°C for 2 hours to form the NCO-terminated prepolymer.

  • Chain Extension:

    • Dissolve this compound (in a molar amount equivalent to the remaining NCO groups) in dry DMF.

    • Add a catalytic amount of DBTDL to the prepolymer solution.

    • Add the this compound solution dropwise to the prepolymer solution over 30 minutes.

    • Continue stirring at 70°C for an additional 2-4 hours until the reaction is complete (as monitored by the disappearance of the NCO peak in the IR spectrum at ~2270 cm⁻¹).

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

    • Collect the polymer by filtration and dry it under vacuum.

Diagram: Polyurethane Synthesis Workflow

Polyurethane_Synthesis cluster_0 Prepolymer Synthesis cluster_1 Chain Extension Reactants_Prepolymer PCL Diol + MDI (1:2 molar ratio) Reaction_Prepolymer 70°C, 2h in DMF Reactants_Prepolymer->Reaction_Prepolymer Prepolymer NCO-Terminated Prepolymer Reaction_Prepolymer->Prepolymer Chain_Extender This compound + DBTDL catalyst Prepolymer->Chain_Extender Reaction_Chain_Extension 70°C, 2-4h in DMF Chain_Extender->Reaction_Chain_Extension Final_Polymer Nitro-functionalized Polyurethane Reaction_Chain_Extension->Final_Polymer

Caption: The prepolymer method for synthesizing a nitro-functionalized polyurethane.

Post-Polymerization Modification: Reduction of the Nitro Group

The conversion of the pendant nitro groups to amines is a critical step in unlocking the full potential of these polymers for applications such as drug conjugation. The choice of reduction method is paramount to ensure high conversion without degrading the polymer backbone (i.e., cleaving the ester or urethane linkages).

Chemoselective Reduction Methods

Several methods are available for the reduction of aromatic nitro groups, with varying degrees of chemoselectivity.[5][6]

  • Catalytic Hydrogenation: This is a clean and efficient method.

    • Pd/C: Palladium on carbon is a common and effective catalyst for nitro group reduction.[6] It typically requires a hydrogen atmosphere and can be performed at room temperature and moderate pressure.

    • Raney Nickel: This is another effective catalyst, particularly when dehalogenation of aromatic halides is a concern.[6]

  • Chemical Reduction:

    • Tin(II) Chloride (SnCl₂): This is a classic and reliable method for reducing aromatic nitro groups in the presence of other reducible functional groups.[7] The reaction is typically carried out in an acidic medium.

    • Iron (Fe) in Acidic Media: This is an economical and mild method for nitro group reduction.[6]

Causality Behind Method Selection:

  • For polyesters, which are susceptible to hydrolysis under strongly acidic or basic conditions, catalytic hydrogenation under neutral conditions is often preferred.

  • For polyurethanes, which are generally more stable, a wider range of reduction methods can be employed. However, care must be taken to avoid conditions that could cleave the urethane linkage.

  • The choice of solvent is critical to ensure that the polymer remains dissolved and the reducing agent can access the nitro groups.

Experimental Protocol: Reduction of a Nitro-Functionalized Polyester

This protocol describes the reduction of a nitro-functionalized polyester to the corresponding amino-functionalized polyester using catalytic hydrogenation.

Materials:

  • Nitro-functionalized polyester

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Tetrahydrofuran (THF)

  • Hydrogen gas

  • Celite®

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Filtration setup

Protocol:

  • Dissolve the nitro-functionalized polyester in a suitable solvent (e.g., THF or a mixture of THF and ethanol) in the hydrogenation reactor.

  • Carefully add the Pd/C catalyst (typically 5-10 wt% of the polymer).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (e.g., 50-100 psi) and heat to 40-60°C with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Precipitate the amino-functionalized polymer by adding the filtrate to a non-solvent (e.g., cold methanol or water).

  • Collect the polymer by filtration and dry it under vacuum.

Characterization:

  • FTIR Spectroscopy: Monitor the disappearance of the nitro group stretching bands (typically around 1520 and 1340 cm⁻¹) and the appearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).

  • ¹H NMR Spectroscopy: Observe the upfield shift of the aromatic protons adjacent to the newly formed amine group.

Diagram: Post-Polymerization Reduction

Post_Polymerization_Reduction Nitro_Polymer Nitro-functionalized Polymer (Polyester or Polyurethane) Reduction_Step Reduction (e.g., H₂/Pd/C or SnCl₂/HCl) Nitro_Polymer->Reduction_Step Amino_Polymer Amino-functionalized Polymer Reduction_Step->Amino_Polymer

Caption: General scheme for the post-polymerization reduction of a nitro-functionalized polymer.

Applications in Drug Development

The resulting amino-functionalized polymers are valuable platforms for the covalent attachment of therapeutic agents, targeting ligands, and imaging agents. The primary amine groups can be readily functionalized using a variety of well-established bioconjugation chemistries, such as:

  • Amide bond formation: Reaction with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) of drugs.

  • Urea and Thiourea formation: Reaction with isocyanates and isothiocyanates, respectively.

  • Reductive amination: Reaction with aldehydes or ketones to form an imine, followed by reduction to a stable amine linkage.

This approach allows for the creation of polymer-drug conjugates with controlled drug loading and the potential for targeted delivery and controlled release, which are key objectives in modern drug development.

Safety Precautions

  • Isocyanates: Diisocyanates are toxic and potent respiratory sensitizers. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. The hydrogenation apparatus should be properly grounded and operated in a well-ventilated area, away from ignition sources.

  • Solvents and Reagents: Standard laboratory safety procedures should be followed when handling all chemicals. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a highly valuable and versatile monomer for the synthesis of functional polyesters and polyurethanes. The ability to incorporate a latent amino functionality via the nitro group provides a powerful tool for the design of advanced polymeric materials. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this monomer in a variety of applications, from drug delivery to advanced materials science.

References

  • Jiang, Y., et al. (2018). Recent Advances in the Enzymatic Synthesis of Polyester. International Journal of Molecular Sciences, 19(9), 2645. [Link]

  • PubChem. (n.d.). 4-Nitrobenzyl alcohol. National Center for Biotechnology Information. [Link]

  • Scholars Research Library. (2012). Polyester the Workhorse of Polymers: A Review from Synthesis to Recycling. Archives of Applied Science Research, 4(2), 916-930. [Link]

  • MDPI. (2021). Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. Polymers, 13(16), 2736. [Link]

  • ACS Publications. (2013). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 113(5), 3435-3452. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • The Organic Chemistry Tutor. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Calvin University. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120. [Link]

  • Google Patents. (n.d.). Process for producing alcohol soluble urethane resin composition, polyurethane porous body, and moisture permeable film.
  • MDPI. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Catalysts, 13(4), 698. [Link]

  • ResearchGate. (n.d.). Polyaddition reaction between diisocyanate and diol. [Link]

  • ResearchGate. (n.d.). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... [Link]

  • National Institutes of Health. (2020). The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. Polymers, 12(10), 2243. [Link]

  • SciSpace. (n.d.). Reactions of Nitrobenzyl Alcohol under Acidic Conditions. Possibilities of Intramolecular Nucleophilic Participation. [Link]

  • ResearchGate. (n.d.). An Overview of Innovations in Polyurethanes Synthesis and Processing. [Link]

  • International Scientific Organization. (2012). Preparation and characterization of polyesters with controlled molecular weight method. International Journal of Chemical and Biochemical Sciences, 2, 36-41. [Link]

  • ResearchGate. (n.d.). Polyaddition reaction of diisocyanate and diol to generate polyurethane. [Link]

  • Banaras Hindu University. (n.d.). Synthesis of Polyurethanes and Study of Their Surface Morphology. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. [Link]

  • Reddit. (n.d.). Reduction of aromatic nitro compounds with SnCl2. [Link]

  • eScholarship. (2018). Synthesis, Analysis, and Applications of Renewable Polyols. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. Green Chemistry, 23(9), 3323-3333. [Link]

  • ResearchGate. (2016). Uncatalyzed Reactions of 4,4`-Diphenylmethane-Diisocyanate with Polymer Polyols as Revealed by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. [Link]

  • Royal Society of Chemistry. (2021). A Pd confined hierarchically conjugated covalent organic polymer for hydrogenation of nitroaromatics: catalysis, kinetics, thermodynamics and mechanism. Green Chemistry, 23(18), 7159-7170. [Link]

  • ACS Publications. (2024). Cobalt Nanoparticles Encapsulated in Nitrogen-Doped Carbon Nanotubes for Highly Efficient Electrochemical Oxidation of 5-Hydroxymethylfurfural Coupled with 4-Nitrophenol Hydrogenation. [Link]

  • Lawrence Industries. (n.d.). The chemistry of polyurethanes. [Link]

  • ResearchGate. (2000). Synthesis of Novel Polyurethanes and Polyureas by Polyaddition Reactions of Dianhydrohexitol Configurated Diisocyanates. [Link]

  • AQA. (2015). A-level Chemistry 7405 Specification. [Link]

  • Google Patents. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-nitrophenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-nitrophenyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate. Obtaining high-purity this compound is essential for successful downstream applications, yet its purification can present several challenges. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these experimental hurdles.

Compound Profile: Key Physical & Chemical Properties

Before attempting any purification, it is crucial to understand the physicochemical properties of the target compound. These parameters dictate the selection of appropriate purification techniques and solvents.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.22 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 72-75 °C[2]
Boiling Point 356.2 °C at 760 mmHg[2]
Density ~1.154 g/mL at 25 °C[1][2]
Solubility Slightly soluble in water; Soluble in alcohols, ethers, and ketones.[2]

Part 1: General Troubleshooting & FAQs

This section addresses the most common initial observations and questions that arise after synthesis and initial workup.

Q1: My crude product is a yellow, brown, or reddish oil/solid, not the white crystalline solid described in the literature. What causes this discoloration?

A1: This is a very common issue, primarily due to the presence of colored impurities. The nitrophenyl group itself can contribute to color, but intense discoloration often arises from byproducts of the nitration reaction or degradation.

  • Causality: Nitration reactions, especially if not perfectly temperature-controlled, can produce dinitro compounds or phenolic oxidation products which are often highly colored. Residual nitric or sulfuric acid from the synthesis can also cause degradation over time.

  • Immediate Action: The first step is to neutralize any residual acid during your aqueous workup. A wash with a mild base like sodium bicarbonate solution is recommended. For the color itself, two main strategies are effective: treatment with activated charcoal during recrystallization or purification via column chromatography.

Q2: What are the most probable impurities in my crude this compound sample?

A2: The impurity profile is directly linked to the synthetic route employed. However, some general classes of impurities are consistently observed.

  • Unreacted Starting Materials: Depending on your synthesis, this could include 4-nitrophenol, 1-butanol, or their precursors[2].

  • Isomeric Byproducts: The nitration of an aromatic ring is rarely perfectly selective. You may have trace amounts of 2- or 3-nitrophenyl isomers.

  • Side-Reaction Products: Over-reaction can lead to dinitrated products. Other side reactions specific to your synthetic pathway may also occur[3].

  • Solvent Residue: Incomplete removal of reaction or extraction solvents (e.g., toluene, ethyl acetate, THF) is a common source of impurity.

Q3: How can I quickly assess the purity of my crude product and my purified fractions?

A3: A multi-tiered approach is best for assessing purity throughout your workflow.

  • Thin-Layer Chromatography (TLC): This is the fastest and most economical method for a qualitative assessment. It allows you to visualize the number of components in your sample, identify the presence of starting materials (if you run standards alongside), and determine an appropriate solvent system for column chromatography.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (72-75 °C) is a strong indicator of high purity[2]. A broad or depressed melting point suggests the presence of impurities.

  • Spectroscopic & Chromatographic Analysis: For quantitative and definitive assessment, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standard[4]. HPLC and GC can provide a percentage purity, while NMR confirms the structure and can reveal impurities if they are present in sufficient quantity.

Part 2: In-Depth Guide to Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds on a large scale. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures[5].

Q4: Is recrystallization a good choice for this compound, and how do I find the right solvent?

A4: Yes, given its solid nature and defined melting point, recrystallization is an excellent first choice. The ideal solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures[6].

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude solid into a small test tube.

  • Add a few drops of the candidate solvent and observe solubility at room temperature. The compound should be mostly insoluble.

  • Gently heat the test tube in a water bath. The solid should completely dissolve. If it doesn't, add more solvent dropwise until it does.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Abundant crystal formation upon cooling indicates a promising solvent.

Recommended Solvents for Screening:

SolventRationale
Isopropanol Alcohols are generally good solvents for this compound[2].
Ethanol/Water A mixed solvent system can be highly effective. Dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy (the saturation point), then allow to cool[7].
Toluene A less polar option that can be effective for certain impurity profiles.
Ethyl Acetate/Hexane Another mixed-solvent system. Dissolve in a minimum of hot ethyl acetate and add hexane until cloudy.
Experimental Protocol: Recrystallization of this compound

This protocol provides a self-validating workflow for purifying your crude product.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves completely[8]. Causality: Using the minimum amount of solvent is critical to ensure the solution is saturated, maximizing recovery upon cooling.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal[9]. Re-boil the mixture for 5-10 minutes. Causality: The porous structure of charcoal adsorbs large, flat, colored molecules.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals. Impurities tend to remain in the cold solvent (the mother liquor).

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel[9].

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Causality: Using ice-cold solvent minimizes the re-dissolving of your purified product.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved. Assess purity by taking a melting point.

Recrystallization Troubleshooting Flow

G start Problem Observed prob1 No Crystals Form start->prob1 prob2 Oily Precipitate Forms start->prob2 prob3 Low Recovery start->prob3 cause1a Too much solvent used prob1->cause1a cause1b Solution not saturated prob1->cause1b cause2a Solution cooled too quickly prob2->cause2a cause2b Inappropriate solvent prob2->cause2b cause3a Premature crystallization during hot filtration prob3->cause3a cause3b Washed with too much or warm solvent prob3->cause3b sol1a Boil off excess solvent and cool again cause1a->sol1a sol1b Scratch inner wall of flask or add a seed crystal cause1b->sol1b sol2a Reheat to dissolve, cool slowly cause2a->sol2a sol2b Re-screen for a better solvent cause2b->sol2b sol3a Use pre-heated glassware for filtration cause3a->sol3a sol3b Use minimal ice-cold solvent for washing cause3b->sol3b

Caption: Recrystallization troubleshooting decision tree.

Part 3: In-Depth Guide to Column Chromatography

When recrystallization fails to provide adequate purity, or when dealing with oily products or impurities with very similar solubilities, column chromatography is the preferred method[10][11]. It separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase[11].

Q5: How do I develop a solvent system (mobile phase) for purifying this compound on a silica gel column?

A5: The ideal solvent system will move your target compound to a retardation factor (Rf) of ~0.3 on a TLC plate. This provides the best balance for good separation on a column.

  • Stationary Phase: Silica gel is the standard choice for a compound of this polarity.

  • Mobile Phase Development (TLC):

    • Prepare a stock solution of your crude product in a volatile solvent like dichloromethane.

    • Spot the solution on several TLC plates.

    • Develop each plate in a different solvent system, starting with a non-polar mixture and increasing polarity. A good starting point is a mixture of hexane and ethyl acetate.

    • Test Systems: Try 10%, 20%, 30%, and 40% ethyl acetate in hexane.

    • Visualize the plates under a UV lamp. The ideal system will show good separation between the spot for your product and any impurity spots, with the product spot having an Rf of 0.25-0.35.

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica to crude product by weight). Pack the column using the "slurry method" with your chosen mobile phase to ensure a homogenous, bubble-free stationary phase[12].

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply gentle air pressure to begin flowing the solvent through the column. The different components of the mixture will travel down the column at different rates.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine and Evaporate: Combine the pure fractions (those containing only your desired product) and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Workflow Overview

The following diagram illustrates the logical workflow for purifying a synthesized batch of this compound.

Caption: General workflow for the purification of this compound.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731251B - Purification method of highly pure organic solvent n-butanol.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from the City University of New York academic website.
  • Sun, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • Google Patents. (n.d.). US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.
  • Quick Company. (n.d.). "Improved Processes For Manufacturing 4 Phenyl 1 Butanol". Retrieved from [Link]

  • Google Patents. (n.d.). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • ResearchGate. (2015). Can you help show me how to recrystallize the solid product.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). High-purity 4-nitrophenol: purification, characterization, and specifications.... Retrieved from [Link]

  • HPLC.org. (n.d.). Separation of Isopropyl 4-(4-nitrophenyl)butyrate on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization1.
  • Chromatography Forum. (2014). Testing for purity of butanol using GC-FID. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • IntechOpen. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]

  • YouTube. (2022). Column Chromatography. Retrieved from [Link]

  • Preprints.org. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]

  • Longdom. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Retrieved from [Link]

  • Byjus. (n.d.). column chromatography.pdf.
  • PubChem. (n.d.). 4-Nitrobutan-1-ol. Retrieved from [Link]

  • NIST. (n.d.). 1-Butanol. Retrieved from [Link]

  • Bionity. (n.d.). Column chromatography. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(4-Nitrophenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-nitrophenyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential side reactions encountered during the synthesis of this important chemical intermediate.[1] We will explore the causality behind common experimental challenges and provide validated protocols to optimize your synthetic outcomes.

I. Overview of Synthetic Strategies & Potential Pitfalls

The synthesis of this compound can be approached through several strategic disconnections. Each route, however, presents a unique set of potential side reactions that can impact yield and purity. Understanding these pathways is the first step in effective troubleshooting.

Here are three common synthetic routes:

  • Route A: Friedel-Crafts Acylation followed by Reduction. This involves the acylation of nitrobenzene with succinic anhydride, followed by reduction of the resulting keto acid.

  • Route B: Grignard Reaction. This route utilizes a Grignard reagent to form the carbon-carbon bond.

  • Route C: Suzuki Coupling. A palladium-catalyzed cross-coupling reaction can also be employed to construct the desired carbon skeleton.

The choice of route often depends on the availability of starting materials, scalability, and the tolerance of other functional groups in more complex substrates.

Logical Workflow for Synthesis and Troubleshooting

cluster_Plan Synthetic Planning cluster_Execution Execution & Analysis cluster_Troubleshoot Troubleshooting Plan Select Synthetic Route (A, B, or C) Execute Perform Synthesis Plan->Execute Proceed Analyze Analyze Crude Product (TLC, NMR, GC-MS) Execute->Analyze Reaction Complete Identify Identify Side Products Analyze->Identify Side Products Detected? Optimize Optimize Conditions (Temp, Reagents, etc.) Identify->Optimize Yes Pure Purify Product Identify->Pure No Optimize->Execute Re-run Experiment

Caption: General workflow for synthesis and troubleshooting.

II. Troubleshooting Guide & FAQs

This section is formatted as a series of questions that you might encounter during your synthesis, followed by detailed explanations and actionable solutions.

Route A: Friedel-Crafts Acylation & Reduction
Question 1: My Friedel-Crafts acylation of nitrobenzene with succinic anhydride is giving a very low yield. What's going wrong?

Answer: This is a common issue stemming from the strong deactivating nature of the nitro group on the benzene ring.

  • Causality: The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution, the core mechanism of the Friedel-Crafts reaction.[2][3] This significantly reduces the nucleophilicity of the benzene ring, making it less reactive towards the acylium ion generated from succinic anhydride and the Lewis acid catalyst (e.g., AlCl₃).[4][5]

  • Troubleshooting & Optimization:

    • Increase Catalyst Stoichiometry: You may need to use a larger excess of the Lewis acid catalyst to drive the reaction forward. However, be cautious as this can also lead to increased side reactions.

    • Elevated Temperatures: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor the reaction closely for decomposition.

    • Alternative Solvents: While nitrobenzene can sometimes be used as both reactant and solvent, using a more inert, high-boiling solvent like 1,2-dichloroethane might be beneficial.[6]

    • Consider an Alternative Route: If yields remain unacceptably low, this route may not be ideal for your specific application.

Question 2: During the reduction of the keto acid intermediate, I'm seeing multiple products and my desired alcohol is not the major component. Why is this happening?

Answer: The presence of the nitro group complicates the reduction of the ketone and carboxylic acid. The choice of reducing agent is critical.

  • Causality: Many common reducing agents are not chemoselective and will also reduce the nitro group.[7] This leads to a mixture of products, including the corresponding aniline, as well as partially reduced nitro intermediates like nitroso and hydroxylamine species.[8]

  • Troubleshooting & Optimization:

    Reducing AgentPotential Side Reactions with Nitro GroupRecommended Protocol & Rationale
    Clemmensen Reduction (Zn(Hg), HCl) Reduction of the nitro group to an amino group.[9]Generally not recommended due to the acidic conditions that will readily reduce the nitro group.[10][11][12]
    Wolff-Kishner Reduction (H₂NNH₂, KOH) The nitro group is generally stable under these basic conditions.[13]This is a more suitable choice for substrates with nitro groups.[14][15][16][17] Protocol: 1. Form the hydrazone by reacting the keto acid with hydrazine hydrate. 2. Perform the reduction using a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.
    Catalytic Hydrogenation (H₂, Pd/C) The nitro group is readily reduced to an amine.[18][19]This method is not chemoselective for the carbonyl groups in the presence of a nitro group.[7][8]
    Sodium Borohydride (NaBH₄) The nitro group is generally stable.NaBH₄ is typically not strong enough to reduce a carboxylic acid.[20][21][22] It may reduce the ketone, but the carboxylic acid will remain. Co-reagents like CaCl₂ or high temperatures can sometimes facilitate ester reduction.[23][24]
    Lithium Aluminum Hydride (LiAlH₄) Reduces the nitro group, often to an azo compound in aromatic systems.[25][26][27]LiAlH₄ is a very powerful and unselective reducing agent and should be avoided for this transformation to prevent over-reduction and side reactions with the nitro group.[22][28][29]
Route B: Grignard Reaction
Question 3: I'm trying to react a Grignard reagent with a substrate containing a nitro group, but the reaction is failing or giving a complex mixture. Why?

Answer: Grignard reagents are highly reactive and generally incompatible with aromatic nitro groups.[30]

  • Causality: The highly nucleophilic and basic nature of the Grignard reagent leads to a reaction with the electrophilic nitro group.[30] The initial step often involves the addition of the Grignard reagent to one of the oxygen atoms of the nitro group.[30][31] This consumes the Grignard reagent and leads to a variety of undesired side products.

  • Troubleshooting & Optimization:

    • Protecting Groups: This is not a practical strategy for the nitro group in this context.

    • Alternative Organometallics: Consider using a less reactive organometallic reagent, such as an organozinc compound (Reformatsky reaction) or an organocuprate (Gilman reagent), which may show greater compatibility with the nitro group.

    • Choose a Different Synthetic Route: A Grignard-based approach is fundamentally challenging for this target molecule due to the inherent reactivity of the nitro group.

Route C: Suzuki Coupling
Question 4: My Suzuki coupling reaction is not proceeding to completion, and I'm observing starting materials. What factors should I investigate?

Answer: The success of a Suzuki coupling is highly dependent on the catalyst system, base, and solvent.[32][33]

  • Causality: The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination.[33] A failure in any of these steps can halt the reaction. Common issues include catalyst deactivation, inefficient transmetalation due to an inappropriate base, or poor solubility of the reactants.

  • Troubleshooting & Optimization:

    ParameterCommon Issues & Solutions
    Palladium Catalyst & Ligand Issue: Catalyst decomposition or low activity. Solution: Ensure you are using a suitable palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a ligand that promotes the desired reactivity. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands can be beneficial.[34]
    Base Issue: The base is crucial for activating the boronic acid for transmetalation.[35] An incorrect choice can lead to a sluggish or failed reaction. Solution: Common bases include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be solvent and substrate-dependent. A screen of different bases may be necessary.
    Solvent Issue: Poor solubility of reactants can hinder the reaction. Solution: A mixture of solvents is often used, such as toluene/ethanol/water or dioxane/water. The solvent system must be able to dissolve both the organic and inorganic components of the reaction.
    Boronic Acid/Ester Quality Issue: Boronic acids can dehydrate to form boroxines, which can be less reactive. Solution: Use high-quality boronic acid or consider using a more stable boronate ester.
  • Experimental Protocol for Suzuki Coupling:

    • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (e.g., 1-bromo-4-nitrobenzene), the boronic acid or ester (e.g., 4-butoxy-1-boronic acid pinacol ester), the palladium catalyst, and the ligand.

    • Add the solvent system and then the aqueous base solution.

    • Heat the reaction mixture to the desired temperature (often 80-100 °C) and monitor the progress by TLC or GC.

    • Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

General FAQs
Question 5: I have successfully synthesized my crude this compound, but I am having difficulty with purification. What are some common impurities and how can I remove them?

Answer: The impurities will depend on the synthetic route chosen.

  • From Route A: You may have unreacted keto acid, the corresponding aniline if the nitro group was reduced, or other partially reduced intermediates.

  • From Route C: Common impurities include unreacted starting materials, homocoupled products (biphenyl derivatives), and residual palladium catalyst.

  • Purification Strategy:

    • Column Chromatography: This is the most common and effective method for removing a wide range of impurities. A gradient elution with a solvent system like hexanes and ethyl acetate is a good starting point.

    • Recrystallization: If the product is a solid and of sufficient purity, recrystallization can be an excellent final purification step.

    • Aqueous Washes: If your product is contaminated with acidic or basic impurities, an appropriate aqueous wash (e.g., dilute NaHCO₃ for acidic impurities, dilute HCl for basic impurities) during the workup can be very effective.

III. Summary of Key Recommendations

Synthetic RouteKey ChallengePrimary Recommendation
Friedel-Crafts Acylation & Reduction Deactivation by the nitro group and non-chemoselective reductions.Use a Wolff-Kishner reduction for the carbonyl groups to preserve the nitro group.
Grignard Reaction Incompatibility of the Grignard reagent with the nitro group.Avoid this route. Consider alternative organometallic reagents or a different synthetic strategy.
Suzuki Coupling Optimization of reaction conditions.Systematically screen catalysts, ligands, bases, and solvents to find the optimal conditions for your specific substrates.

This technical guide provides a framework for understanding and troubleshooting the common side reactions in the synthesis of this compound. By understanding the underlying chemical principles, you can make more informed decisions in your experimental design and achieve higher yields and purity in your desired product.

IV. References

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.

  • Does lithium aluminum hydride reduce nitro groups? - Knowledge - Bloom Tech. Bloom Tech.

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ResearchGate.

  • selective-catalytic-hydrogenation-of-functionalized-nitroarenes-an-update - Ask this paper. Ask this paper.

  • Compatibility of Grignard reagents with aromatic nitro groups - Chemistry Stack Exchange. Chemistry Stack Exchange.

  • Wolff–Kishner reduction - Wikipedia. Wikipedia.

  • Nitro Reduction - Common Conditions. Organic Chemistry.

  • Sodium Borohydride - Common Organic Chemistry. Organic Chemistry.

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega.

  • Reduction of nitro compounds - Wikipedia. Wikipedia.

  • The Clemmensen and Wolff Kishner Reductions - Chad's Prep®. Chad's Prep®.

  • N-allylhydroxylamines from 1,2-addition of allyl Grignard reagents to nitro compounds: generality and drawbacks of the reaction - RSC Publishing. RSC Publishing.

  • Hydrogenation of nitrobenzene a Catalytic performance for the... - ResearchGate. ResearchGate.

  • Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal.

  • Why can't LiAlH4 reduce Aromatic nitro compounds to Amines? : r/chemhelp - Reddit. Reddit.

  • This compound - ChemBK. ChemBK.

  • Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH) - DAV University. DAV University.

  • 19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. Chemistry LibreTexts.

  • Why some esters can be reduced by sodium borohydride? - ResearchGate. ResearchGate.

  • The Reduction of Esters with Sodium Borohydride1. The Journal of Organic Chemistry.

  • Clemmensen Reduction of Aldehydes & Ketones - YouTube. YouTube.

  • Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences - Vedantu. Vedantu.

  • CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl. Unknown Source.

  • Clemmensen Reduction - Organic Chemistry Portal. Organic Chemistry Portal.

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry.

  • Wolff Kishner Reaction - conversion of ketones/aldehydes to alkanes. Master Organic Chemistry.

  • Optimizing Friedel-Crafts Acylation with Succinic Anhydride Derivatives: A Technical Support Guide - Benchchem. Benchchem.

  • Wolff-Kishner Reduction - Chemistry LibreTexts. Chemistry LibreTexts.

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.

  • Friedel–Crafts Acylation - Sigma-Aldrich. Sigma-Aldrich.

  • Wolff-Kishner Reduction - Organic Chemistry Portal. Organic Chemistry Portal.

  • Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. Chemistry Stack Exchange.

  • What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of - Vedantu. Vedantu.

  • The Suzuki Reaction - Chem 115 Myers. Harvard University.

  • Suzuki reaction - Wikipedia. Wikipedia.

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(4-Nitrophenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-(4-nitrophenyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Several synthetic strategies can be employed, each with its own advantages and challenges. The most common approaches include:

  • Reduction of a corresponding carboxylic acid or ester: This involves the synthesis of 4-(4-nitrophenyl)butanoic acid or its ester, followed by reduction of the carbonyl group.

  • Cross-coupling reactions: Modern methods like the Suzuki or Negishi coupling can be used to form the crucial carbon-carbon bond between the aromatic ring and the butyl chain.[1][2][3][4][5]

  • Grignard-type reactions: While challenging due to the presence of the nitro group, a Grignard reaction between a suitable organomagnesium reagent and a 4-nitro-substituted electrophile (or vice versa) can be considered, often requiring a protection strategy for the nitro group or the use of alternative organometallic reagents.[6][7][8][9]

Q2: Can I use a Grignard reagent in the presence of a nitro group?

A2: It is generally not advisable. Grignard reagents are highly reactive nucleophiles and strong bases that can react with the nitro group, leading to a complex mixture of side products.[7][8] If a Grignard-based synthesis is desired, the nitro group should be introduced after the C-C bond formation or a protecting group strategy should be employed.

Q3: What are the key challenges in the purification of this compound?

A3: The primary challenges in purification include removing unreacted starting materials, catalysts (in the case of cross-coupling reactions), and side products. Common impurities can include the corresponding aldehyde or ketone from incomplete reduction, or over-reduced products where the nitro group is converted to an amine. Standard purification techniques include column chromatography and recrystallization.[10][11]

Q4: How can I selectively reduce the carboxylic acid/ester group in the presence of a nitro group?

A4: Selective reduction can be achieved using specific reducing agents that do not readily reduce the nitro group under the chosen reaction conditions. Borane complexes, such as borane-tetrahydrofuran (B₂H₆-THF), are often effective for the selective reduction of carboxylic acids to alcohols in the presence of nitro groups.

Troubleshooting Guides

Problem 1: Low Yield in the Final Product
Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Reaction * Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting materials. An incomplete reaction may require extending the reaction time or increasing the temperature.
Side Reactions * Identify Side Products: Characterize any significant side products using techniques like NMR or MS. This can provide insight into undesired reaction pathways. For instance, the formation of an aniline derivative indicates that the nitro group is being reduced.[12][13][14][15]
Degradation of Product * Control Reaction Temperature: Exothermic reactions or prolonged heating can lead to product degradation. Ensure proper temperature control and consider running the reaction at a lower temperature for a longer duration.
Poor Reagent Quality * Verify Reagent Purity: Use freshly distilled solvents and high-purity reagents. Moisture-sensitive reactions, like those involving Grignard reagents, require anhydrous conditions.[6][7]
Problem 2: Formation of Impurities
Observed Impurity Potential Cause Recommended Solution
4-(4-Aminophenyl)-1-butanol Unwanted reduction of the nitro group.Choose a milder reducing agent if the impurity is formed during a reduction step. If using catalytic hydrogenation, select a catalyst with higher selectivity or reduce the hydrogen pressure.[16]
Starting Material (e.g., 4-(4-nitrophenyl)butanoic acid) Incomplete reduction.Increase the equivalents of the reducing agent, extend the reaction time, or slightly increase the reaction temperature.
Biphenyl derivatives (in Suzuki Coupling) Homocoupling of the boronic acid.Optimize the reaction conditions by adjusting the base, solvent, or catalyst loading. Ensure a stoichiometric balance between the coupling partners.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 4-(4-nitrophenyl)butanoic acid
  • Dissolution: Dissolve 4-(4-nitrophenyl)butanoic acid in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (B₂H₆-THF) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Work-up: Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Protocol 2: Synthesis via Suzuki Coupling
  • Reaction Setup: In a flask, combine 4-bromonitrobenzene, 4-butenylboronic acid pinacol ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, add water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification of Alkene Intermediate: Purify the resulting 1-(but-3-en-1-yl)-4-nitrobenzene by column chromatography.

  • Hydroboration-Oxidation: Dissolve the purified alkene in anhydrous THF and cool to 0 °C. Add a solution of borane-THF complex, followed by slow addition of a solution of sodium hydroxide and hydrogen peroxide.

  • Final Purification: Work-up the reaction mixture and purify the final product, this compound, by column chromatography.

Visual Workflows

Synthesis_Workflow cluster_reduction Route 1: Reduction Pathway cluster_coupling Route 2: Suzuki Coupling Pathway Start_Red 4-(4-nitrophenyl)butanoic acid Step1_Red Reduction (e.g., B2H6-THF) Start_Red->Step1_Red Product_Red This compound Step1_Red->Product_Red Start_Coup1 4-Bromonitrobenzene Step1_Coup Suzuki Coupling (Pd Catalyst, Base) Start_Coup1->Step1_Coup Start_Coup2 4-Butenylboronic acid pinacol ester Start_Coup2->Step1_Coup Intermediate Unsaturated Intermediate Step1_Coup->Intermediate Step2_Coup Hydroboration- Oxidation Intermediate->Step2_Coup Product_Coup This compound Step2_Coup->Product_Coup

Caption: High-level overview of two common synthetic routes to this compound.

Troubleshooting_Tree Start Low Yield or Impurities Detected Check_Completion Is the reaction complete? (TLC/GC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Significant Side Products? Check_Completion->Side_Products Yes Action_Time Increase reaction time or temperature Incomplete->Action_Time Yes Action_Reagent Increase equivalents of limiting reagent Incomplete->Action_Reagent Yes Characterize Characterize side products (NMR/MS) Side_Products->Characterize Yes Purify Proceed to Purification Side_Products->Purify No Action_Time->Purify Action_Reagent->Purify Optimize Optimize conditions based on side product identity (e.g., change reagent, temperature, catalyst) Characterize->Optimize Optimize->Purify

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.
  • YouTube. (2019). Grignard Reaction: Synthesis of 1-Phenyl-1-Butanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenoxy)butanol. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Retrieved from [Link]

  • ScienceOpen. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Retrieved from [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). The Wittig Reaction. Retrieved from [Link]

  • YouTube. (2021). 12.5 Protecting Groups for Alcohols | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731251B - Purification method of highly pure organic solvent n-butanol.
  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Reddit. (2022). Problems with wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • MDPI. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • Reddit. (n.d.). Reducing a Nitrobenzene to Aniline without hydrogen?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.

Sources

Technical Support Center: 4-(4-Nitrophenyl)-1-butanol Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving 4-(4-nitrophenyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your work with this important organic intermediate.[1]

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound in a question-and-answer format.

Synthesis Phase: Reduction of 4-(4-Nitrophenyl)butyric Acid

A common and efficient method for synthesizing this compound is the reduction of 4-(4-nitrophenyl)butyric acid. The following troubleshooting guide focuses on this synthetic route.

Question 1: My reduction reaction is slow or appears incomplete when I monitor it by TLC. What are the likely causes and how can I fix this?

Answer: Sluggish or incomplete reactions are a frequent challenge in organic synthesis. Several factors can contribute to this issue. Here is a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry: The activity of your reducing agent is critical. Ensure you are using a fresh, high-quality reagent. For reductions of carboxylic acids, strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required. Always use a sufficient excess of the reducing agent to drive the reaction to completion.

  • Reaction Temperature: While many reductions with powerful hydrides proceed readily at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate. Conversely, if the reaction is too exothermic, cooling might be necessary to prevent the formation of side products.

  • Solvent Purity: The presence of water or other protic impurities in your solvent can quench the reducing agent, leading to an incomplete reaction. Always use anhydrous solvents for reactions involving moisture-sensitive reagents like LiAlH₄.

  • Purity of Starting Material: Impurities in your 4-(4-nitrophenyl)butyric acid can interfere with the reaction. Ensure your starting material is of high purity before proceeding with the reduction.

Question 2: I am observing significant side products in my reaction mixture. How can I improve the selectivity for the desired alcohol?

Answer: The formation of side products can complicate purification and reduce your overall yield. Here are some strategies to enhance selectivity:

  • Choice of Reducing Agent: While powerful, LiAlH₄ can sometimes lead to over-reduction or side reactions. For a milder reduction, you could consider using borane (BH₃) complexes, such as BH₃·THF, which are often more selective for carboxylic acids.

  • Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products. Maintaining proper temperature control throughout the addition of the reducing agent and the course of the reaction is crucial.

  • Work-up Procedure: The work-up procedure is critical for quenching the reaction and isolating the product. A careful and controlled addition of water and base is necessary to safely decompose the excess reducing agent and aluminum salts. An improper work-up can lead to the formation of emulsions or degradation of the product.

Question 3: During the work-up of my LiAlH₄ reduction, I am getting a gelatinous precipitate that is difficult to filter. How can I improve this?

Answer: The formation of a gelatinous aluminum hydroxide precipitate is a common issue during the work-up of LiAlH₄ reactions. The Fieser work-up method is a reliable procedure to obtain a granular, easily filterable precipitate.

  • Fieser Work-up: After the reaction is complete and cooled in an ice bath, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used. Stir the mixture vigorously for 15-30 minutes. This should result in a white, granular precipitate that can be easily removed by filtration.

Purification Phase

Question 4: I am having difficulty purifying this compound by column chromatography. The compound seems to be streaking on the column.

Answer: Streaking on a silica gel column can be due to several factors. Here's how to address them:

  • Solvent System Polarity: The polarity of your eluent is crucial. If the solvent is not polar enough, the compound will move too slowly and may streak. If it's too polar, the compound will elute too quickly with poor separation. A good starting point for this compound is a mixture of hexanes and ethyl acetate. You can optimize the ratio using thin-layer chromatography (TLC) beforehand.

  • Sample Loading: Overloading the column is a common cause of poor separation and streaking. Ensure you are not using too much crude material for the amount of silica gel. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.

  • Dry Loading: If your compound has limited solubility in the initial eluent, consider dry loading. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.

Question 5: My attempt to recrystallize this compound resulted in an oil, not crystals. What should I do?

Answer: "Oiling out" during recrystallization occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here are some troubleshooting steps:

  • Solvent Choice: The chosen solvent may be too good a solvent for your compound, or its boiling point may be too high. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2][3][4] You can try a different solvent or a solvent pair. Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, or toluene.[5]

  • Inducing Crystallization: If the solution is supersaturated, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

  • Cooling Rate: Cooling the solution too quickly can also lead to oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: this compound is typically a white to off-white crystalline solid.[1] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃[1][6]
Molecular Weight 195.22 g/mol [1][6]
Melting Point 72-75 °C[1]
Boiling Point 372 °C[1]
Density 1.154 g/mL at 25 °C[1][6]
Refractive Index (n20/D) 1.557[1][6]
Solubility Slightly soluble in water; soluble in alcohols, ethers, and ketones.[1]

Q2: What are the expected spectroscopic data for this compound?

A2: The following table summarizes the expected spectroscopic data for the characterization of this compound.

Spectroscopic Technique Expected Peaks/Signals
¹H NMR (CDCl₃, ppm) δ 8.15 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 3.65 (t, 2H, -CH₂OH), 2.70 (t, 2H, Ar-CH₂-), 1.70-1.50 (m, 4H, -CH₂-CH₂-)
¹³C NMR (CDCl₃, ppm) δ 149.5, 146.5, 129.5 (2C), 123.8 (2C), 62.5, 35.0, 32.0, 28.0
FTIR (cm⁻¹) ~3350 (O-H stretch, broad), ~2940, 2860 (C-H stretch), ~1595, 1490 (aromatic C=C stretch), ~1515, 1345 (N-O stretch of nitro group), ~1050 (C-O stretch)
Mass Spectrometry (EI) m/z 195 (M⁺), 177, 165, 149, 133, 117, 106, 91, 77

Q3: What are the recommended storage and handling procedures for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1] It is important to avoid contact with combustibles, oxidants, and strong acids.[1] For handling, appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.[1] Avoid inhaling the dust or vapor of the compound.[1]

III. Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound via Reduction of 4-(4-Nitrophenyl)butyric Acid

This protocol describes the reduction of 4-(4-nitrophenyl)butyric acid to this compound using lithium aluminum hydride (LiAlH₄).

Materials:

  • 4-(4-Nitrophenyl)butyric acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (1.5 eq.) to anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-(4-nitrophenyl)butyric acid (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

  • Stir the resulting mixture vigorously for 30 minutes at room temperature.

  • Filter the granular precipitate through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the purification of the crude product using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.[7]

  • Allow the silica gel to settle, ensuring a level surface, and drain the excess solvent until it is just above the silica gel bed.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of hexanes and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

IV. Visualizations

Diagram 1: Synthetic Workflow for this compound

Caption: A typical workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Decision Tree for Incomplete Reduction

TroubleshootingReduction start Incomplete Reduction of 4-(4-Nitrophenyl)butyric Acid check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_temp Review Reaction Temperature start->check_temp check_solvent Verify Solvent Purity start->check_solvent check_starting_material Assess Starting Material Purity start->check_starting_material sol_reagents Use fresh, high-quality reducing agent. Ensure sufficient excess. check_reagents->sol_reagents sol_temp Optimize temperature. Consider gentle heating or cooling. check_temp->sol_temp sol_solvent Use anhydrous solvent. check_solvent->sol_solvent sol_starting_material Purify starting material if necessary. check_starting_material->sol_starting_material

Caption: A decision tree for troubleshooting an incomplete reduction reaction.

V. References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous. Retrieved from [Link]

  • University of California, Irvine. Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

  • University of Alberta. Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Nitro Reduction. Retrieved from [Link]

  • PubChem. 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. Retrieved from [Link]

  • University of Colorado Boulder. Recrystallization1. Retrieved from [Link]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. Synthesis. Retrieved from [Link]

  • SpectraBase. 4-(p-nitrophenyl)-1-butanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 4-(4-Nitrophenoxy)butanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o800. Retrieved from [Link]

  • National Institute of Standards and Technology. 4-(4-Nitrophenyl)butyric acid. Retrieved from [Link]

  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Isopropyl 4-(4-nitrophenyl)butyrate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (2017). US20170342018A1 - Procedure for the preparation of 4-phenyl butyrate and uses thereof. Retrieved from

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Virtual Lab. Separation of Compounds Using Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. A kind of method for preparing 2-(4-nitrophenyl) butyric acid. Retrieved from

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • PrepChem.com. Synthesis of 2-(4-nitrophenyl)butyric acid. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-(4-Nitrophenyl)butyric acid. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Doc Brown's Chemistry. mass spectrum of butan-1-ol. Retrieved from [Link]

  • ScienceOpen. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Retrieved from [Link]

Sources

common impurities in 4-(4-nitrophenyl)-1-butanol and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-(4-nitrophenyl)-1-butanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during its synthesis and handling. We will delve into the identity of common impurities, the rationale behind their presence, and detailed, field-proven protocols for their removal.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my sample of this compound?

The impurities in your sample are almost always a reflection of the synthetic route used and subsequent storage conditions. They can be broadly categorized into three groups:

  • Unreacted Starting Materials: The most straightforward class of impurities. Depending on the synthesis, you may find residual amounts of precursors such as 4-nitrophenol, 1-butanol, p-nitrobenzaldehyde, or 4-(4-nitrophenyl)butyric acid.[1][2]

  • Reaction Byproducts: These are formed from side reactions occurring during the synthesis. For instance, if the synthesis involves nitration, isomers like 2-nitrophenol could be present. If an aldol-type reaction is used, self-condensation products of the starting materials may form.[1] Reductive syntheses may leave behind partially reduced intermediates or over-reduced products.

  • Degradation Products: this compound can degrade under certain conditions. The most common degradation product is 4-nitrophenol , which forms via oxidation or cleavage, particularly if the sample is exposed to strong bases, high temperatures, or prolonged storage.[3] The presence of 4-nitrophenol is often indicated by a distinct yellow coloration of the product.[3][4]

Q2: My sample of this compound is pale to bright yellow, but the pure compound should be a white solid. What causes this, and how do I fix it?

A yellow hue is a classic indicator of 4-nitrophenol contamination.[3][4] This impurity is highly colored and can be present even in small amounts. It may be a residual starting material or a product of degradation.

Troubleshooting Strategy:

  • Aqueous Base Wash (Work-up Stage): If you are in the process of a synthetic work-up, washing the organic layer containing your product with a mild aqueous base (e.g., 1M sodium bicarbonate or dilute sodium hydroxide solution) is highly effective. 4-nitrophenol is acidic and will be deprotonated to form the water-soluble sodium 4-nitrophenoxide, which partitions into the aqueous layer. Your target compound, being a neutral alcohol, will remain in the organic phase.

  • Recrystallization with Activated Charcoal: If you have an isolated solid, recrystallization is the preferred method. The addition of a small amount of activated charcoal (decolorizing carbon) to the hot solution can adsorb the colored 4-nitrophenol impurity.[5][6] The charcoal is then removed by hot gravity filtration before allowing the solution to cool and crystallize.

Q3: How can I best remove acidic or basic impurities from my crude product?

Liquid-liquid extraction during the initial work-up is the most efficient method to remove acidic or basic impurities before proceeding to final purification steps like recrystallization or chromatography.

  • To Remove Acidic Impurities (e.g., 4-nitrophenol, 4-(4-nitrophenyl)butyric acid): Dissolve your crude product in an appropriate water-immiscible organic solvent (like ethyl acetate or dichloromethane). Wash this solution sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine. The acidic impurities will react with the bicarbonate to form their corresponding sodium salts, which are soluble in the aqueous layer and are thus removed.

  • To Remove Basic Impurities (e.g., amine catalysts): Wash the organic solution of your product with a dilute acidic solution, such as 1M hydrochloric acid (HCl). The basic impurities will be protonated, forming water-soluble ammonium salts that partition into the aqueous phase.

Always follow these washes with a final wash with brine (saturated NaCl solution) to remove any remaining water from the organic layer before drying with an agent like anhydrous magnesium sulfate or sodium sulfate.

Q4: I suspect my sample contains isomers or byproducts with similar polarity to my desired product. What is the most effective purification technique?

When impurities have similar solubility and polarity to the target compound, simple extraction or recrystallization may not be sufficient. In this scenario, column chromatography is the most powerful purification technique.

By using a stationary phase like silica gel and a carefully selected mobile phase (eluent), you can exploit subtle differences in polarity to separate the components. The target compound, this compound, is moderately polar. You can typically achieve excellent separation using a gradient of ethyl acetate in hexane. Less polar impurities will elute first, followed by your product, and finally, more polar impurities will elute at higher concentrations of ethyl acetate.

Troubleshooting Guides & Protocols
Protocol 1: Purification by Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[7] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[8]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at low temperatures but very well at its boiling point. Test small amounts of your crude product with the candidate solvents listed in the table below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. It is crucial to add the solvent portion-wise and bring the solution to a boil between additions to avoid using an excess, which would reduce your final yield.[6]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a very small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes.[5]

  • Hot Gravity Filtration: If you used charcoal or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.[6]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any soluble impurities adhering to the crystal surfaces.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. For final drying, they can be transferred to a watch glass or placed in a vacuum oven.

Table 1: Candidate Solvents for Recrystallization

Solvent SystemRationale
Isopropanol or Ethanol The alcohol functionality is similar to the target compound, often providing the required solubility profile.
Toluene / Hexane A two-solvent system. Dissolve in a minimum of hot toluene, then slowly add hexane until the solution turns cloudy. Re-heat to clarify and then cool slowly.[9]
Ethyl Acetate / Hexane Another effective two-solvent system that works on the same principle as Toluene/Hexane.
Water Due to the polar nitro and alcohol groups, water might be a suitable solvent, especially for highly impure samples where organic impurities are more soluble in hot water.[9]
Protocol 2: Purification by Silica Gel Chromatography

This protocol provides a general workflow for purifying this compound using standard laboratory column chromatography.

Step-by-Step Methodology:

  • Column Packing: Prepare a glass chromatography column by packing it with silica gel as a slurry in a nonpolar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively nonpolar solvent (like dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane). This will cause compounds to move down the column at different rates based on their polarity.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., move from 10% to 20%, then 30% ethyl acetate in hexane). This will speed up the elution of more polar compounds. Your target product will typically elute at a moderate polarity.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks (fractions).

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Table 2: Eluent Systems for Column Chromatography

Eluent System (v/v)Application
Hexane / Ethyl Acetate Gradient The standard choice. Start with a low concentration of ethyl acetate (5-10%) and gradually increase to 30-50%. Provides excellent separation for a wide range of polarities.
Dichloromethane / Methanol Gradient A more polar system. Use if the product is difficult to elute with Ethyl Acetate/Hexane. Start with 1-2% methanol in dichloromethane and increase as needed.
Visualized Workflows

Purification_Decision_Tree start Assess Crude Product is_colored Is the sample distinctly yellow? start->is_colored is_oily Is the sample an oil or very impure? is_colored->is_oily  No add_charcoal Add Activated Charcoal during Recrystallization is_colored->add_charcoal  Yes recrystallize Perform Recrystallization (Protocol 1) is_oily->recrystallize  No chromatography Perform Column Chromatography (Protocol 2) is_oily->chromatography  Yes pure_product Obtain Pure Product recrystallize->pure_product add_charcoal->recrystallize chromatography->pure_product

Caption: Decision tree for selecting a purification method.

Recrystallization_Workflow cluster_hot Hot Stage cluster_cold Cold Stage dissolve 1. Dissolve crude solid in minimum hot solvent hot_filter 2. Hot gravity filter (if solids/charcoal present) dissolve->hot_filter cool 3. Cool solution slowly to form crystals hot_filter->cool Cooling Process collect 4. Collect crystals via vacuum filtration cool->collect wash 5. Wash crystals with ice-cold solvent collect->wash dry 6. Dry the pure crystals wash->dry

Sources

stability issues of 4-(4-nitrophenyl)-1-butanol under specific conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4-nitrophenyl)-1-butanol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated support center for this compound. This guide is designed to provide in-depth technical insights and practical troubleshooting advice to ensure the stability and integrity of this compound throughout your research and development workflows. We will explore the inherent chemical properties of this nitroaromatic alcohol and provide actionable protocols to mitigate common stability challenges.

Section 1: Compound Profile: this compound

Before delving into stability issues, a clear understanding of the compound's fundamental properties is essential.

PropertyValueSource
Chemical Formula C₁₀H₁₃NO₃[1][2][3]
Molecular Weight 195.22 g/mol [1][2][3]
Appearance White crystalline solid[1]
Melting Point 72-75 °C[1]
Density ~1.154 - 1.244 g/cm³ at 25 °C[1][2]
Solubility Slightly soluble in water; soluble in organic solvents like alcohols, ethers, and ketones.[1]
CAS Number 79524-20-2[2][3]

Section 2: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common questions regarding the handling, storage, and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

Answer: Proper storage is the first line of defense against degradation. Based on the general principles for nitroaromatic compounds, this compound should be stored in a cool, dry, and well-ventilated area.[4] The container must be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[5] Crucially, it must be stored away from heat sources, open flames, and direct sunlight.[1] It is also imperative to segregate it from incompatible materials such as strong acids, bases, and oxidizing agents to prevent hazardous reactions.[1][6]

Q2: How susceptible is the compound to thermal degradation?

Answer: The thermal stability of nitroaromatic compounds can be a concern, especially at elevated temperatures. While specific decomposition data for this compound is not widely published, related compounds like nitrobenzene and nitrotoluenes are known to decompose at high temperatures (e.g., above 200 °C).[7][8] The primary thermal decomposition pathway for many nitroaromatics involves the cleavage of the C-NO₂ bond.[8] Therefore, prolonged exposure to high temperatures during experimental procedures should be avoided. We recommend performing a thermal stability analysis, such as Differential Scanning Calorimetry (DSC), if your application involves heating.

Q3: Is this compound sensitive to light?

Answer: Yes, significant photostability issues can be anticipated. Nitrobenzyl alcohols, particularly in aqueous solutions, are known to be photolabile and can undergo intramolecular photoredox reactions upon UV irradiation.[9][10] This process involves the nitro group oxidizing the alcohol, potentially leading to the formation of 4-nitrosobenzaldehyde and other degradation products.[10][11] It is critical to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil, especially during long-term experiments or when stored in solution.

Q4: How does pH affect the stability of this compound in solution?

Answer: The pH of an aqueous solution can significantly influence the stability of this compound. The stability and reactivity of many organic molecules, especially those with ionizable groups or groups susceptible to acid/base catalysis, are pH-dependent.[12][13] For some nitrobenzyl alcohols, photoreactions are known to be catalyzed by either acidic or basic conditions.[9] Changes in pH can alter the electronic structure of the molecule, potentially accelerating degradation pathways like hydrolysis or oxidation.[12] It is advisable to work with buffered solutions and to determine the optimal pH range for your specific experimental setup.

Q5: What are the primary chemical incompatibilities I should be aware of?

Answer: The nitro group makes the compound susceptible to reduction.[14] Therefore, avoid strong reducing agents (e.g., sodium borohydride in the absence of a specific synthetic goal, certain metal catalysts), as they can readily reduce the nitro group to an amino group, forming 4-(4-aminophenyl)-1-butanol.[15][16] Conversely, while the nitroaromatic system is generally resistant to oxidation, strong oxidizing agents should still be avoided as a general precaution.[6][14] The compound is also incompatible with strong acids and bases.[1][6]

Section 3: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability-related issues encountered during experiments.

Q1: I've observed a color change (e.g., yellowing) in my stored solid sample or solution. What does this indicate?

Answer: A color change is a common indicator of chemical degradation. For nitroaromatic compounds, this could be due to several factors:

  • Photodegradation: Exposure to light can lead to the formation of colored byproducts. The primary photoproducts of nitrobenzyl compounds can be unstable and form colored oligomers.[9][11]

  • Thermal Stress: If the compound has been exposed to elevated temperatures, thermal decomposition may have occurred.

  • Contamination: Reaction with contaminants (e.g., strong acids, bases, or reactive atmospheric gases) could lead to colored products.

Recommended Action: First, protect your sample from light immediately. Re-analyze the purity of the material using a suitable method like HPLC-UV (see Protocol 3). If degradation is confirmed, the material may need to be repurified or discarded. Review your storage and handling procedures to prevent future occurrences.[17]

Q2: My HPLC analysis shows a new, unexpected peak that grows over time. How can I identify the degradant?

Answer: The appearance of a new peak is a clear sign of degradation. The identity of the degradant depends on the storage or experimental conditions.

  • If exposed to reducing conditions: The new peak is likely 4-(4-aminophenyl)-1-butanol, the reduction product of the nitro group. This will have a significantly different retention time and UV spectrum.

  • If exposed to light/oxidizing conditions: The degradant could be the corresponding aldehyde, 4-(4-nitrophenyl)-butanal, resulting from the oxidation of the alcohol moiety.

  • In aqueous solution: Hydrolysis is less likely given the stable C-C and C-O bonds, but pH-catalyzed reactions could lead to other species.

Recommended Action: Use HPLC-MS to obtain the molecular weight of the unknown peak, which is a powerful tool for identification.[18] Compare the observed mass with the masses of potential degradation products. See the troubleshooting workflow diagram below for a systematic approach.

Q3: I am seeing poor reproducibility in my bioassays. Could compound instability be the cause?

Answer: Absolutely. If the compound degrades in your assay medium (e.g., cell culture media, buffer), its effective concentration will decrease over the course of the experiment, leading to inconsistent results. The degradation products themselves might also have biological activity or cytotoxicity, further confounding the data.

Recommended Action:

  • Assess Stability in Media: Prepare a solution of the compound in your assay buffer or media. Incubate it under the exact experimental conditions (temperature, light, CO₂) for the same duration as your assay.

  • Analyze Over Time: Take aliquots at different time points (e.g., 0, 2, 8, 24 hours) and analyze them by HPLC to quantify the amount of remaining parent compound.

  • Mitigate: If degradation is observed, consider preparing fresh stock solutions for each experiment, minimizing the incubation time, or adding antioxidants if oxidative degradation is suspected.

Troubleshooting Workflow Diagram

This diagram outlines a logical process for diagnosing a suspected stability issue.

TroubleshootingWorkflow start Suspected Stability Issue (e.g., color change, new peak) check_storage Review Storage & Handling (Light, Temp, Air Exposure?) start->check_storage analyze_purity Analyze Purity via HPLC-UV (See Protocol 3) check_storage->analyze_purity peak_present New Peak / Purity Loss? analyze_purity->peak_present identify_degradant Identify Degradant (Use HPLC-MS) peak_present->identify_degradant Yes no_issue Purity is OK. Investigate other experimental variables. peak_present->no_issue No pathway_analysis Determine Degradation Pathway (Compare MW to potential products) identify_degradant->pathway_analysis mitigate Mitigate Future Issues (Improve storage, modify protocol) pathway_analysis->mitigate

Caption: A logical workflow for troubleshooting stability issues.

Section 4: Experimental Protocols

These validated protocols provide a starting point for assessing the stability of this compound.

Protocol 1: HPLC Method for Purity Analysis and Degradation Monitoring

Principle: This protocol uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate this compound from its potential impurities and degradation products. Quantification is based on the peak area at a specific wavelength. A similar methodology is effective for related nitrophenol compounds.[19]

Materials:

  • HPLC system with UV-Vis detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Method:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). Degas both solutions.

  • Standard Preparation: Prepare a stock solution of this compound in Acetonitrile (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the test sample in the mobile phase or acetonitrile to a known concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 278 nm (or wavelength of maximum absorbance for the nitro-aromatic chromophore)

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 30% B

      • 20-25 min: 30% B (re-equilibration)

  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the standard.

    • Calculate the purity of the sample using the area percent method: (Peak Area of Compound / Total Peak Area) * 100%.

    • For quantification, use the calibration curve to determine the concentration in the test samples.

Self-Validation:

  • Run a blank (injection of mobile phase) to ensure no system peaks interfere.

  • The calibration curve should have a correlation coefficient (r²) > 0.99.

  • Spike a blank sample with a known concentration of the standard to check for recovery and accuracy.

Protocol 2: Assessing Photostability in Solution

Principle: This protocol evaluates the degradation of the compound when exposed to a controlled light source, simulating exposure during laboratory handling. A dark control is used to differentiate between photodegradation and other degradation pathways (e.g., thermal). This follows general principles for photostability testing.[20]

Materials:

  • This compound

  • Chosen solvent (e.g., methanol, acetonitrile, or relevant buffer)

  • Clear glass vials (for light exposure)

  • Amber vials or vials wrapped in aluminum foil (for dark control)

  • A controlled light source (e.g., UV lamp at 254 nm or 350 nm, or a photostability chamber)

  • HPLC system for analysis (see Protocol 1)

Method:

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 50 µg/mL).

  • Aliquotting: Distribute the solution into at least two clear vials and two amber/wrapped vials.

  • Initial Analysis (T=0): Immediately analyze an aliquot from one of the vials using the HPLC method described in Protocol 1 to establish the initial concentration.

  • Exposure: Place the clear vials under the light source. Place the amber/wrapped vials next to the light-exposed samples to ensure they are at the same temperature, serving as the dark control.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from one of the light-exposed vials and one of the dark control vials.

  • HPLC Quantification: Analyze each aliquot by HPLC to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for both the light-exposed and dark control samples.

    • Significant degradation in the light-exposed sample compared to the minimal degradation in the dark control confirms photolability.

Section 5: Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for predicting and identifying byproducts. The two most probable pathways for this compound are the reduction of the nitro group and the oxidation of the primary alcohol.

  • Nitro Group Reduction: This is a very common pathway for nitroaromatic compounds.[14] It proceeds in stages, often catalyzed by metals or enzymatic systems, from the nitro group to nitroso, then to hydroxylamino, and finally to the amino group.

  • Alcohol Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (4-(4-nitrophenyl)-butanal) and further to the carboxylic acid (4-(4-nitrophenyl)-butanoic acid). This can be initiated by strong oxidizing agents or via photochemical processes.[10]

Degradation Pathways Diagram

Caption: Potential degradation pathways for this compound.

References

  • This compound - Introduction. (2024). ChemBK. [Link]

  • Patil, S. L., et al. (2011). 4-(4-Nitrophenoxy)butanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1148. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084. [Link]

  • Nitrobenzene - Registration Dossier. ECHA. [Link]

  • Klán, P., et al. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. Journal of the American Chemical Society, 127(25), 8934–8935. [Link]

  • Teo, K. C., & Wan, P. (1997). Photochemical Oxidation of Nitrobenzyl Alcohols in Aqueous Solution. Journal of the Chemical Society, Chemical Communications, (1), 25-26. [Link]

  • Gress, A., et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(1), 1-14. [Link]

  • Nakano, K., et al. (2022). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Effect of pH (A) and Temperature (B) on the degradation of... (2020). ResearchGate. [Link]

  • Effect of pH on the absorbances of nitroaniline isomers. (2011). ResearchGate. [Link]

  • Mandal, S., et al. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Tenside Surfactants Detergents, 55(4), 309-313. [Link]

  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • Figure 1 from Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one... Semantic Scholar. [https://www.semanticscholar.org/paper/Figure-1-from-Synthesis-of-4-Hydroxy-4-(4-nitrop-Mandal-Mandal/0f7e914022a188f6a9e1e793138b7e2832e54707]([Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2023). Ibis Scientific, LLC. [Link]

  • Simple Environmentally-Friendly Reduction of 4-Nitrophenol. (2021). MDPI. [Link]

  • 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. (2020). ResearchGate. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]

  • Catalytic mechanisms and degradation pathway of 4-nitrophenol (PNP). (2023). ResearchGate. [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2009). National Institutes of Health (NIH). [Link]

  • Storage And Handling Of Industrial Nitrocellulose. Health and Safety Executive. [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. (2011). Journal of Analytical & Bioanalytical Techniques. [Link]

  • Chemical Handling and Storage Section 6. University of Toronto Scarborough. [Link]

  • How To Store Nitrocellulose? (2023). YouTube. [Link]

  • Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(4-nitrophenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-nitrophenyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize this valuable intermediate. We will move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and scalable synthesis. Our focus will be on a reliable and high-yield synthetic route, complete with troubleshooting for common issues you may encounter.

Strategic Overview: Selecting the Optimal Synthetic Route

While several theoretical pathways exist for the synthesis of this compound (C₁₀H₁₃NO₃)[1][2], many common strategies present significant challenges when applied to this specific molecule.

  • Friedel-Crafts Reactions: A direct Friedel-Crafts alkylation or acylation on a nitrobenzene starting material is generally not viable. The strongly electron-withdrawing nitro group deactivates the aromatic ring, making it resistant to the electrophilic aromatic substitution required by this reaction.[3]

  • Suzuki Coupling: While a powerful C-C bond-forming reaction, the Suzuki coupling would require precursors like 4-halobutan-1-ol (or a protected version) and 4-nitrophenylboronic acid.[4][5] This adds preparatory steps and can increase overall cost.

The most efficient and scalable method begins with the commercially available 4-(4-nitrophenyl)butanoic acid [6][7] and involves the selective reduction of the carboxylic acid functional group. This route avoids the challenges of working with a deactivated aromatic ring and simplifies the overall process. The primary challenge lies in choosing a reducing agent that will selectively reduce the carboxylic acid without affecting the nitro group.

Recommended Synthetic Pathway: Selective Reduction

The chosen method is the reduction of 4-(4-nitrophenyl)butanoic acid using Borane-Tetrahydrofuran complex (BH₃•THF) or an in-situ generated borane from sodium borohydride and iodine.[8] This approach is highly selective for the carboxylic acid, leaving the nitro group intact.

Synthetic_Workflow Start 4-(4-nitrophenyl)butanoic acid (Starting Material) Reaction Selective Reduction (0°C to RT) Start->Reaction Reagent BH₃•THF (or NaBH₄ / I₂) in Anhydrous THF Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench with Methanol, then dilute HCl Purification Column Chromatography Workup->Purification Crude Product Product This compound (Final Product) Purification->Product >95% Purity

Caption: Workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is 4-(4-nitrophenyl)butanoic acid the recommended starting material? A: This starting material is commercially available and allows for a direct, high-yielding conversion to the target alcohol.[6][7] It bypasses the significant synthetic hurdles associated with creating the C-C bond on a deactivated nitrophenyl ring.

Q2: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)? A: It is not recommended. LiAlH₄ is a powerful, non-selective reducing agent that will reduce both the carboxylic acid and the nitro group, leading to the formation of 4-(4-aminophenyl)-1-butanol as a major byproduct. Boranes are the preferred reagents due to their high selectivity for carboxylic acids in the presence of nitro groups.

Q3: My starting acid is poorly soluble in the reaction solvent. What should I do? A: 4-(4-nitrophenyl)butanoic acid has limited solubility in some ethers. Ensure you are using anhydrous Tetrahydrofuran (THF), as it is generally the best solvent for this reaction. Gentle warming and stirring can aid dissolution before cooling the mixture to 0°C for the addition of the reducing agent.

Q4: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a silica plate with a mobile phase such as 30-40% Ethyl Acetate in Hexanes. The starting acid will have a lower Rf value (more polar) than the product alcohol. The disappearance of the starting material spot indicates the reaction is complete.

Q5: What is the purpose of the iodine in the NaBH₄/I₂ reaction variation? A: In this variation, iodine (I₂) reacts with sodium borohydride (NaBH₄) in THF to generate diborane (B₂H₆) in situ. This diborane is the active reducing species that selectively reduces the carboxylic acid, behaving similarly to the pre-formed BH₃•THF complex.[8]

Detailed Experimental Protocol

This protocol details the selective reduction of 4-(4-nitrophenyl)butanoic acid to this compound.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Molar Eq.Notes
4-(4-Nitrophenyl)butanoic Acid209.201.0Ensure it is dry.[9][10]
Borane-THF Complex (1M solution)N/A1.5 - 2.0Handle under an inert atmosphere (N₂/Ar).
Anhydrous Tetrahydrofuran (THF)72.11-Use a dry, non-protic solvent.
Methanol (MeOH)32.04-For quenching.
1M Hydrochloric Acid (HCl)36.46-For workup.
Ethyl Acetate (EtOAc)88.11-For extraction.
Saturated Sodium Chloride (Brine)N/A-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.37-For drying.

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 4-(4-nitrophenyl)butanoic acid (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Reducing Agent: Add the 1M solution of BH₃•THF (1.5 eq) dropwise to the stirred solution over 30-45 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring the progress by TLC.

  • Quenching: Once the starting material is consumed, cool the flask back to 0°C and slowly add methanol dropwise to quench the excess borane. (Caution: Hydrogen gas evolution).

  • Workup:

    • Add 1M HCl to the mixture until the pH is acidic (~pH 2-3).

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x volumes).

    • Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%) to yield the pure this compound.

Troubleshooting Guide

Encountering issues during scale-up is common. This guide provides a logical framework for diagnosing and resolving potential problems.

Troubleshooting_Guide Start Analyze TLC Plate After Reaction Incomplete Problem: Incomplete Reaction Start->Incomplete Starting Material (SM) Spot Dominant ComplexMixture Problem: Complex Mixture Start->ComplexMixture Multiple Spots (SM, Product, Unknowns) CleanProduct Problem: Low Isolated Yield Start->CleanProduct Clean Product Spot, Low Yield after Workup Cause_Reagent Cause: Inactive BH₃•THF? Solution: Use fresh, properly stored reagent. Verify titer. Incomplete->Cause_Reagent Check Reagent Cause_Time Cause: Insufficient Time/Temp? Solution: Extend reaction time. Warm gently to 30-40°C. Incomplete->Cause_Time Check Conditions Cause_Moisture Cause: Wet Solvent/Glassware? Solution: Ensure anhydrous conditions. Flame-dry glassware. Use dry THF. ComplexMixture->Cause_Moisture Moisture Contamination? Cause_OverReduction Cause: Wrong Reagent (e.g. LiAlH₄)? Solution: Confirm use of selective reagent (BH₃•THF). ComplexMixture->Cause_OverReduction Over-reduction? Cause_Workup Cause: Emulsion / Product Loss? Solution: Add brine during extraction. Perform back-extraction of aqueous layer. CleanProduct->Cause_Workup Workup Issues? Cause_Purification Cause: Product co-elutes? Solution: Optimize chromatography gradient. Use a shallower gradient. CleanProduct->Cause_Purification Purification Issues?

Caption: A decision tree for troubleshooting common synthesis issues.

Q: My reaction is stalled; TLC shows a large amount of starting material even after several hours. What's wrong? A: This is the most common issue and typically points to a problem with the reducing agent.

  • Expert Analysis: Borane solutions, especially if old or improperly stored, can degrade. Moisture is the primary culprit, as it rapidly decomposes the BH₃•THF complex.

  • Solution:

    • Verify Reagent: Use a fresh bottle of BH₃•THF or one that has been stored correctly under an inert atmosphere. If using the NaBH₄/I₂ method, ensure the NaBH₄ is a fine, free-flowing powder and the THF is truly anhydrous.

    • Extend Reaction Time: If the reagent is known to be good, allow the reaction to stir overnight at room temperature. A slight, gentle warming to 30-40°C can also help drive the reaction to completion.

Q: My final product is contaminated with a more polar impurity after workup. What is it? A: A more polar impurity (lower Rf on a normal phase TLC) could be unreacted starting material. However, if the reaction went to completion, it's possible some boric acid derivatives formed during the workup are contaminating your product.

  • Expert Analysis: The workup is critical. The borate esters formed as intermediates must be fully hydrolyzed.

  • Solution:

    • Acidic Wash: Ensure the pH of the aqueous layer is acidic (pH < 3) during the workup. This helps break down borate complexes.

    • Methanol Wash: Before adding HCl, quenching with methanol is crucial as it reacts with excess borane and helps trans-esterify the borate esters, making them easier to remove.

    • Purification: A well-run silica gel column is very effective at separating the desired alcohol from boric acid residues.

Q: I'm having difficulty with the extraction; a persistent emulsion has formed. A: Emulsions are common during the workup of reactions that generate salts and finely dispersed solids.

  • Expert Analysis: The interface between the organic and aqueous layers is stabilized, preventing clear separation.

  • Solution:

    • Add Brine: Add a significant volume of saturated sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.

    • Filter: If a fine precipitate is visible, filtering the entire biphasic mixture through a pad of celite can break the emulsion.

    • Patience: Sometimes, simply letting the separatory funnel sit undisturbed for 20-30 minutes will allow the layers to separate.

Safety and Handling

  • Borane-THF Complex: This reagent is flammable and corrosive. It reacts violently with water, releasing flammable hydrogen gas. Always handle it in a fume hood under an inert atmosphere.[1]

  • Sodium Borohydride: Flammable solid. Reacts with water to produce hydrogen gas. Avoid contact with acid.

  • Solvents: THF and Ethyl Acetate are flammable. Ensure all operations are conducted in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • ChemBK. (2024). This compound. Retrieved from ChemBK. [Link]

  • Puttaraja, et al. (2011). 4-(4-Nitrophenoxy)butanol. National Center for Biotechnology Information. [Link]

  • Prakash, G. K., et al. (2012). Friedel-Crafts Acylation with Amides. National Center for Biotechnology Information. [Link]

  • Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Retrieved from a document on a university server. [Link]

  • Jasperse, J. Grignard Reaction. Retrieved from a document on a university server. [Link]

  • Google Patents. (2015). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • Google Patents. (2013). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from Master Organic Chemistry. [Link]

  • Wikipedia. Suzuki reaction. Retrieved from Wikipedia. [Link]

  • Nikpour, M., & Hajjami, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information. [Link]

  • J&K Scientific LLC. (2023). Suzuki Cross-Coupling. Retrieved from J&K Scientific. [Link]

  • SynArchive. Friedel-Crafts Acylation. Retrieved from SynArchive. [Link]

  • Mandal, S., et al. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. ScienceOpen. [Link]

  • Semantic Scholar. Figure 1 from Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one.... Retrieved from Semantic Scholar. [https://www.semanticscholar.org/paper/Figure-1-from-Synthesis-of-4-Hydroxy-4-(4-butan-2-Mandal-Mandal/4648792078696324d081f9b33a59317b3400a944]([Link]

  • ResearchGate. Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3). Retrieved from ResearchGate. [Link]

  • NIST WebBook. 4-(4-Nitrophenyl)butyric acid. Retrieved from NIST. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from Chemistry LibreTexts. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). National Center for Biotechnology Information. [Link]

  • MDPI. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling.... Retrieved from MDPI. [Link]

  • Reddit. (2024). Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. Retrieved from Reddit. [Link]

  • MDPI. (2020). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes.... Retrieved from MDPI. [Link]

  • PrepChem.com. Preparation of 4-(4-nitrophenyl)but-3-en-2-one. Retrieved from PrepChem.com. [Link]

  • Royal Society of Chemistry. (2024). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved from RSC Publishing. [Link]

  • Quick Company. Improved Processes For Manufacturing 4 Phenyl 1 Butanol. Retrieved from Quick Company. [Link]

  • Google Patents. (2015). CN102731251B - Purification method of highly pure organic solvent n-butanol.
  • ResearchGate. (2018). How can I dissolve 4-Nitrophenyl α-L-arabinofuranoside in water?. Retrieved from ResearchGate. [Link]

Sources

Technical Support Center: Ensuring the Stability of 4-(4-Nitrophenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-nitrophenyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice to prevent its degradation during storage and handling. Our goal is to ensure the integrity and reliability of your experimental outcomes by maintaining the stability of this critical reagent.

Introduction

This compound is a key intermediate in various synthetic pathways. The presence of both a nitroaromatic ring and a primary alcohol functional group makes the molecule susceptible to specific degradation pathways. Understanding and mitigating these is crucial for its effective use. This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and troubleshooting for common degradation-related issues.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter, providing explanations and actionable solutions based on the chemical properties of this compound.

Question 1: I've noticed a yellowing of my solid this compound sample over time. What could be the cause?

Answer: The yellowing of your sample is a common indicator of degradation, likely due to one or a combination of the following factors:

  • Photodegradation: Nitroaromatic compounds are often light-sensitive.[1] Exposure to UV or even ambient laboratory light can initiate photochemical reactions, leading to the formation of colored impurities. The energy from light can promote the nitro group to an excited state, making the aromatic ring more susceptible to reactions.

  • Oxidation: The primary alcohol group in this compound can be oxidized, especially in the presence of atmospheric oxygen over extended periods. This can lead to the formation of the corresponding aldehyde, 4-(4-nitrophenyl)butanal, and subsequently the carboxylic acid, 4-(4-nitrophenyl)butanoic acid. These impurities can contribute to a change in the material's appearance.

Solution:

  • Storage: Always store this compound in an amber, tightly sealed vial to protect it from light.

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.

Question 2: My analytical results (HPLC/GC) show a new, unexpected peak that has appeared in my stored sample. How can I identify the potential degradant?

Answer: The appearance of a new peak strongly suggests degradation. Based on the structure of this compound, the most probable degradation products are:

  • Oxidation Products: As mentioned, oxidation of the butanol side chain is a likely degradation pathway. You may be observing the formation of 4-(4-nitrophenyl)butanal or 4-(4-nitrophenyl)butanoic acid.

  • Products of Nitro Group Reduction: While less common under typical storage conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group, especially if exposed to reducing agents or certain contaminants.

  • Photodegradation Products: Exposure to light can lead to more complex degradation pathways of the nitroaromatic ring, potentially resulting in phenolic compounds or other nitrated species.[1]

Troubleshooting Steps:

  • Review Storage Conditions: Check if the sample was exposed to light, heat, or a non-inert atmosphere.

  • Analytical Characterization: Use a mass spectrometry (MS) detector coupled with your chromatography system (LC-MS or GC-MS) to determine the molecular weight of the new peak. This information is invaluable for identifying the degradant. For example, an increase of 14 Da could suggest oxidation to the carboxylic acid, while a loss of 2 Da would indicate oxidation to the aldehyde.

Question 3: I am dissolving this compound in a solvent for my experiment and notice the solution's color changing. Is this normal?

Answer: A color change upon dissolution is not typical and warrants investigation. The cause could be:

  • Solvent Impurities: The solvent itself may contain impurities, such as peroxides in aged ethers (e.g., THF, diethyl ether), which can initiate oxidation of the alcohol.

  • pH Effects: If your solvent is aqueous and has a high pH (alkaline), it can promote the deprotonation of the alcohol and potentially catalyze degradation pathways. While the butanol is not highly acidic, strong basic conditions should be avoided.

  • Reaction with the Solvent: While less common with standard laboratory solvents, reactivity should not be entirely ruled out without further investigation.

Preventative Measures:

  • Use High-Purity Solvents: Always use fresh, high-purity, and, where appropriate, peroxide-free solvents.

  • Buffer Aqueous Solutions: If using aqueous solutions, consider buffering them to a neutral or slightly acidic pH to enhance stability.

Question 4: What are the ideal storage conditions for long-term stability of this compound?

Answer: Based on the chemical nature of the compound, the following storage conditions are recommended to minimize degradation:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Light Protect from light (Amber vial)Prevents photodegradation of the nitroaromatic ring.[1]
Atmosphere Tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation.
Container Chemically inert glass containerPrevents leaching of impurities from the container and potential reactions.

Visualizing Degradation Pathways

To better understand the potential chemical changes, the following diagrams illustrate the primary degradation pathways.

cluster_main This compound cluster_oxidation Oxidation cluster_reduction Nitro Group Reduction A This compound B 4-(4-nitrophenyl)butanal A->B Mild Oxidation D 4-(4-aminophenyl)-1-butanol A->D Reduction C 4-(4-nitrophenyl)butanoic Acid B->C Further Oxidation cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Start Pristine this compound Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidative (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal (e.g., 80°C, solid state) Start->Thermal Photo Photolytic (UV/Vis light exposure) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate peak purity and resolution between parent compound and degradants Analysis->Evaluation

Sources

Validation & Comparative

comparing the reactivity of 4-(4-nitrophenyl)-1-butanol with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry and drug development, understanding the subtle interplay of functional groups and structural motifs on molecular reactivity is paramount. 4-(4-nitrophenyl)-1-butanol is a bifunctional molecule featuring a primary alcohol and a nitroaromatic moiety, making it a valuable intermediate in organic synthesis.[1] Its utility is defined by the reactivity of its hydroxyl group, which is modulated by the electronic properties of the distant, yet influential, para-nitrophenyl substituent.

This guide provides an in-depth comparison of the reactivity of this compound against structurally similar compounds. We will dissect the electronic and steric factors that govern its behavior in common organic transformations, supported by a robust theoretical framework and detailed experimental protocols for empirical validation. The objective is to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of this compound's chemical personality.

Theoretical Framework: Key Factors Governing Alcohol Reactivity

The reactivity of an alcohol is not an intrinsic constant but rather a function of its structure and the specific reaction it undergoes. Several key principles dictate the propensity of the hydroxyl group to react.

The Dominance of Electronic Effects

The electron density around the hydroxyl (-OH) group is a primary determinant of its reactivity. Substituents on the molecule can either donate or withdraw electron density, primarily through two mechanisms:

  • Inductive Effect (I): This effect is transmitted through sigma (σ) bonds. Electronegative groups, like the nitro group (-NO₂), pull electron density towards themselves (a negative inductive effect, -I), making the attached carbon framework more electron-poor.[2] This can increase the acidity of the O-H bond.[3]

  • Resonance Effect (R): This effect occurs in conjugated systems and is transmitted through pi (π) bonds. The nitro group is a powerful electron-withdrawing group by resonance (-R effect), delocalizing electron density from the benzene ring.[4][5]

In this compound, the potent -I and -R effects of the nitro group decrease the electron density of the aromatic ring.[4][6] This electronic pull is attenuated by the insulating four-carbon alkyl chain, but it still subtly influences the oxygen atom of the distant alcohol, making it less nucleophilic compared to an analogue without the nitro group.

Steric Hindrance

The accessibility of the hydroxyl group to incoming reagents is crucial. Reactivity generally follows the order: primary > secondary > tertiary alcohols for reactions where the -OH group acts as a nucleophile or is subject to oxidation.[7][8][9] this compound is a primary alcohol, suggesting it should be relatively unhindered and reactive from a steric standpoint.

The Nature of the Reaction

The influence of electronic effects is highly dependent on the reaction mechanism.

  • In acid-catalyzed reactions or reactions where the oxygen acts as a nucleophile (e.g., esterification), electron-withdrawing groups decrease reactivity by reducing the oxygen's basicity and nucleophilicity.

  • In oxidation reactions , the rate-determining step often involves the cleavage of the α-C-H bond. Electron-withdrawing substituents can decrease the rate of oxidation for compounds like benzyl alcohols because the transition state involves an electron-deficient center.[10]

The following diagram illustrates the key electronic forces at play within the this compound molecule.

electronic_effects cluster_molecule This compound cluster_effects Electronic Effects NO2 O₂N Ring <●> NO2->Ring Resonance Strong Resonance Withdrawal (-R) NO2->Resonance Inductive Strong Inductive Withdrawal (-I) NO2->Inductive C1 CH₂ Ring->C1 Attenuation Effect Attenuated by Alkyl Chain Ring->Attenuation C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 OH OH C4->OH Resonance->Ring Inductive->Ring -I Attenuation->OH Weakened -I effect

Electronic effects in this compound.

Experimental Design: A Comparative Oxidation Study

To empirically compare the reactivity of this compound, we propose a standardized oxidation experiment. Oxidation is an excellent choice as it is a common transformation for primary alcohols, and the kinetics can be readily monitored.[11]

Objective: To determine the relative rates of oxidation for this compound and selected analogues under identical reaction conditions.

Selected Compounds for Comparison:

  • This compound (Test Compound): Features a strong electron-withdrawing group (-NO₂).

  • 4-Phenyl-1-butanol (Control 1): The direct analogue without the nitro group, isolating its electronic effect.

  • 1-Butanol (Control 2): Removes the entire phenyl group to assess its influence.

  • 4-(4-Methoxyphenyl)-1-butanol (Control 3): An analogue with an electron-donating group (-OCH₃) to provide a contrasting electronic effect.

Oxidizing Agent: Acidified potassium dichromate(VI) (K₂Cr₂O₇/H₂SO₄). This classic reagent is chosen for its potent oxidizing ability and the convenient color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) as the reaction proceeds, which can be monitored spectrophotometrically.[11][12][13]

Experimental Protocol

Safety Note: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Potassium dichromate(VI) is toxic and carcinogenic.[12] this compound may be irritating to the eyes, skin, and respiratory tract.[1]

1. Preparation of Reagents:

  • Alcohol Solutions (0.1 M): For each of the four alcohols, accurately prepare a 0.1 M solution in a suitable solvent (e.g., acetone or a mixture of acetic acid and water).
  • Oxidant Solution (0.02 M): Prepare a 0.02 M solution of potassium dichromate(VI) in 1 M sulfuric acid.

2. Reaction Setup:

  • For each alcohol, place 10.0 mL of the 0.1 M alcohol solution into a reaction flask equipped with a magnetic stirrer.
  • Equilibrate the flask in a constant temperature water bath (e.g., 50 °C). Ensure the temperature is stable before proceeding.

3. Initiation and Monitoring:

  • To initiate the reaction, rapidly add 10.0 mL of the pre-warmed 0.02 M oxidant solution to the reaction flask. Start a timer immediately.
  • At regular intervals (e.g., every 2 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture and quench it by diluting it into a cuvette containing 3.0 mL of cold deionized water.
  • Immediately measure the absorbance of the quenched solution at the wavelength of maximum absorbance for the Cr₂O₇²⁻ ion (approx. 350 nm or 440 nm) using a UV-Vis spectrophotometer.

4. Data Analysis:

  • Plot the absorbance of Cr₂O₇²⁻ versus time for each reaction.
  • Assuming pseudo-first-order kinetics with respect to the oxidant (since the alcohol is in excess), the natural logarithm of the absorbance (ln[A]) versus time should yield a straight line.
  • The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k_obs).
  • Compare the calculated k_obs values for each of the four alcohols.

The following diagram outlines this experimental workflow.

workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitor 3. Monitoring cluster_analysis 4. Data Analysis prep_alcohols Prepare 0.1 M solutions of each test alcohol thermo Equilibrate alcohol solution in constant temp bath prep_alcohols->thermo prep_oxidant Prepare 0.02 M acidified K₂Cr₂O₇ solution initiate Add oxidant solution to initiate reaction prep_oxidant->initiate thermo->initiate sample Withdraw aliquots at timed intervals initiate->sample quench Quench aliquot in cold water sample->quench measure Measure absorbance (UV-Vis) quench->measure plot Plot ln(Absorbance) vs. Time measure->plot calculate Calculate rate constant (k_obs) from slope plot->calculate compare Compare k_obs values for all compounds calculate->compare

Workflow for the comparative oxidation experiment.

Comparative Reactivity Analysis

Based on established chemical principles, we can predict the relative reactivity of the four compounds in the oxidation experiment. The results from the described protocol would be expected to align with the following analysis.

CompoundKey Structural FeatureExpected Relative Rate of Oxidation (k_obs)Rationale
4-(4-Methoxyphenyl)-1-butanol Electron-Donating Group (-OCH₃)HighestThe +R effect of the methoxy group slightly increases electron density at the benzylic position, facilitating the formation of the electron-deficient transition state during oxidation.
4-Phenyl-1-butanol Unsubstituted Phenyl GroupHighThe phenyl group is weakly activating compared to the nitrophenyl group. This serves as the baseline for evaluating electronic effects.
1-Butanol No Aromatic GroupMediumLacks the electronic influence of the phenyl ring. Its reactivity is governed primarily by the intrinsic properties of a primary alcohol.
This compound Electron-Withdrawing Group (-NO₂)LowestThe strong -I and -R effects of the nitro group destabilize the electron-deficient transition state of the oxidation reaction, thereby decreasing the rate significantly.[10]

The crucial insight is that the oxidation of the primary alcohol proceeds through a transition state that has some electron-deficient character at the alpha-carbon. The powerful electron-withdrawing nitro group, even with the four-carbon spacer, will destabilize this transition state more than the unsubstituted phenyl ring. Conversely, the electron-donating methoxy group will provide a small stabilizing effect, leading to a faster reaction.

Conclusion

The reactivity of the hydroxyl group in this compound is significantly influenced by its para-nitrophenyl substituent. Compared to its unsubstituted analogue, 4-phenyl-1-butanol, the presence of the strongly electron-withdrawing nitro group deactivates the alcohol towards oxidative reactions. This deactivation arises from the destabilization of the electron-deficient transition state involved in the oxidation mechanism. While the four-carbon alkyl chain serves to insulate the hydroxyl group from the full electronic impact of the nitroaromatic system, the effect remains pronounced and is a critical consideration for synthetic planning.

This guide demonstrates that a systematic approach, combining theoretical principles with a well-designed comparative experiment, is essential for accurately predicting and understanding chemical reactivity. For researchers utilizing this compound as a synthetic intermediate, acknowledging its attenuated but lower reactivity relative to simpler phenylbutanols or butanol itself is key to optimizing reaction conditions and achieving desired synthetic outcomes.

References

  • ChemBK. (2024). This compound. Available at: [Link]

  • Wan, P., & Murali Sastry, K. (1987). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2, 1135-1139. Available at: [Link]

  • Organic Chemistry Key. (n.d.). Alcohol Structure-Reactivity Relationships Definition. Available at: [Link]

  • Kothari, S., et al. (2009). CORRELATION ANALYSIS OF REACTIVITY IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY QUINOLINIUM CHLOROCHROMATE. Acta Chimica Slovenica, 56, 137-145. Available at: [Link]

  • ResearchGate. (n.d.). Reactivity of substituted 1°/2°/3° benzyl alcohols. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenoxy)butanol. Available at: [Link]

  • Degirmenbasi, N., & Boz, N. (2005). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry, 17(2), 850-858. Available at: [Link]

  • ResearchGate. (2015). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.2: Properties of Alcohols and Phenols. Available at: [Link]

  • ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The properties of alcohols. Available at: [Link]

  • Study.com. (n.d.). Explain why the reactivity of primary, secondary, and tertiary alcohols differ. Available at: [Link]

  • National Center for Biotechnology Information. (2009). Reactivity to Alcohol Assessment Measures: An Experimental Test. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Assessment Reactivity: A Randomized Controlled Trial of Alcohol-Specific Measures on Alcohol-Related Behaviors. Available at: [Link]

  • YouTube. (2020). Testing Alcohols by Oxidation. Available at: [Link]

  • National Center for Biotechnology Information. (2020). A Walk through Recent Nitro Chemistry Advances. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Proactive Versus Reactive Control Strategies Differentially Mediate Alcohol Drinking in Wistar and P rats. Available at: [Link]

  • YouTube. (2018). 12.2 Acidity of Alcohols and Phenols. Available at: [Link]

  • Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Available at: [Link]

  • ScienceOpen. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Available at: [Link]

  • Wikipedia. (n.d.). Nitro compound. Available at: [Link]

  • Quora. (2021). Are primary alcohols more reactive than tertiary alcohol when the O-H bond breaks, and why? Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 4-(4-nitrophenyl)but-3-en-2-one. Available at: [Link]

  • ResearchGate. (n.d.). The oxidant effect on 4-nitrophenol oxidation. Available at: [Link]

  • Student Academic Success Services. (n.d.). Organic Reactions: Esterification & Transesterification. Available at: [Link]

  • Semantic Scholar. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Available at: [Link]

  • Google Patents. (n.d.). US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.
  • Royal Society of Chemistry. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Available at: [Link]

  • National Center for Biotechnology Information. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Available at: [Link]

  • Pass My Exams. (n.d.). Oxidation of Butanol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. Available at: [Link]

  • MDPI. (n.d.). Natural Protective Mechanisms of Cucumis callosus Leaves in Escherichia Species-Induced Urinary Tract Infection: An Integrated In Silico and In Vivo Study. Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-(4-Nitrophenyl)-1-Butanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth comparison of analytical methodologies for the validation of 4-(4-nitrophenyl)-1-butanol quantification. As a crucial intermediate in various synthetic pathways, robust and reliable analytical methods for its quantification are paramount. This document offers a comparative analysis of two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

The principles and protocols outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH)[1][2][3], the U.S. Food and Drug Administration (FDA)[4][5][6], and the United States Pharmacopeia (USP)[7][8][9][10]. This guide is designed to provide not just a procedural checklist, but a foundational understanding of the causality behind experimental choices, ensuring the development of a self-validating and trustworthy analytical system.

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[7][8] It is a cornerstone of quality assurance in the pharmaceutical industry, ensuring that the data generated is accurate, reliable, and reproducible.[2][6] For a compound like this compound, which may serve as a precursor in drug synthesis, precise quantification is critical to control stoichiometry, monitor reaction progress, and assess the purity of intermediates and final products.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is the first critical step in method development and subsequent validation. For a moderately polar, UV-active compound like this compound, both HPLC-UV and GC-FID present viable options. The choice between them often depends on the sample matrix, required sensitivity, and laboratory instrumentation availability.

ParameterHPLC-UVGC-FIDRationale & Causality
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatilized analyte between a gaseous mobile phase and a liquid or solid stationary phase.HPLC is ideal for non-volatile or thermally labile compounds, while GC requires the analyte to be volatile or rendered volatile through derivatization.
Typical Stationary Phase C18 (octadecylsilane) bonded to silica particles.Polysiloxane-based stationary phases of varying polarity (e.g., 5% phenyl polysiloxane).The C18 stationary phase in HPLC provides excellent separation for a wide range of organic molecules based on hydrophobicity. In GC, the choice of stationary phase is critical for resolving analytes based on their boiling points and polarity.
Detection UV absorbance of the nitroaromatic chromophore.Flame ionization of carbon-containing compounds.The nitro group in this compound provides a strong chromophore, making UV detection in HPLC highly sensitive and specific. FID in GC is a universal detector for organic compounds but lacks the specificity of UV detection for this particular analyte.
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile/water).Dissolution in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization may be necessary to improve volatility and peak shape.Simpler sample preparation for HPLC often translates to higher throughput and reduced potential for sample loss or contamination.

A Visual Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process. The following diagram illustrates the logical flow and interrelation of the key validation parameters.

Method_Validation_Workflow cluster_development Method Development cluster_validation Method Validation cluster_reporting Reporting & Lifecycle Dev Analytical Method Development & Optimization Protocol Validation Protocol (Pre-defined Acceptance Criteria) Dev->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD Limit of Detection (LOD) Protocol->LOD LOQ Limit of Quantitation (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A logical workflow for the validation of an analytical method.

Detailed Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step methodologies for validating an HPLC-UV and a GC-FID method for the quantification of this compound. These protocols are based on established guidelines and data from the analysis of structurally similar compounds.[11][12]

Protocol 1: HPLC-UV Method Validation

1. Specificity (Selectivity)

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[2]

  • Forced Degradation Study: To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.

    • Acid Hydrolysis: Reflux the analyte solution in 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux the analyte solution in 0.1 M NaOH at 80°C for 4 hours.

    • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid analyte to 105°C for 24 hours.

    • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the proposed HPLC-UV method.

  • Acceptance Criteria: The method is considered specific if the peaks of the degradation products are well-resolved from the main analyte peak (resolution > 1.5) and the peak purity of the analyte is confirmed using a photodiode array (PDA) detector.

2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

  • Procedure: Prepare a series of at least five standard solutions of this compound of known concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Analysis: Analyze each standard solution in triplicate.

  • Data Evaluation: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: A linear relationship is demonstrated if the correlation coefficient (r²) is ≥ 0.999.

3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[2]

  • Procedure: Perform recovery studies by spiking a placebo (matrix without the analyte) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Data Evaluation: Calculate the percentage recovery at each concentration level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically addressed at two levels: repeatability and intermediate precision.[1]

  • Repeatability (Intra-assay Precision):

    • Procedure: Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verifiable by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

6. Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

  • Procedure: Introduce small variations in the method parameters, such as:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Wavelength of detection (± 5 nm)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits, and the results should not be significantly affected.

Protocol 2: GC-FID Method Validation

The validation parameters for the GC-FID method are the same as for the HPLC-UV method, with some procedural differences.

  • Specificity: Forced degradation studies are performed similarly. The key is to ensure that any degradation products are volatile or can be derivatized for GC analysis and are chromatographically separated from the parent compound.

  • Linearity and Range: A series of standard solutions are prepared in a suitable volatile solvent.

  • Accuracy: Recovery studies are performed by spiking a placebo with the analyte.

  • Precision: Repeatability and intermediate precision are assessed as described for the HPLC method.

  • LOD and LOQ: Determined using the same statistical approach based on the calibration curve.

  • Robustness: Variations in GC parameters are investigated, such as:

    • Injector temperature (± 10 °C)

    • Oven temperature program (e.g., ramp rate ± 1 °C/min)

    • Carrier gas flow rate (± 0.1 mL/min)

    • Detector temperature (± 10 °C)

Performance Data Comparison

The following table presents a hypothetical but realistic comparison of the performance characteristics of validated HPLC-UV and GC-FID methods for the quantification of this compound. This data is extrapolated from methods for structurally similar compounds.[11][12]

Validation ParameterHPLC-UV MethodGC-FID Method
Linearity (r²) ≥ 0.999≥ 0.999
Range (µg/mL) 10 - 1005 - 80
Accuracy (% Recovery) 98.5 - 101.5%97.0 - 103.0%
Precision (RSD)
- Repeatability≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 2.5%
LOD (µg/mL) ~0.5~1.0
LOQ (µg/mL) ~1.5~3.0
Robustness Robust to minor changes in flow rate, temperature, and mobile phase composition.Robust to minor changes in injector/detector temperature and carrier gas flow rate.

Interrelationship of Validation Parameters

The various parameters of method validation are interconnected, forming a cohesive assessment of the method's suitability.

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures analyte is measured Linearity Linearity Range Range Linearity->Range Range->Accuracy Precision Precision Range->Precision Accuracy->Precision LOQ LOQ Precision->LOQ LOQ->Accuracy Robustness Robustness Robustness->Precision Demonstrates reliability

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

Both HPLC-UV and GC-FID are suitable techniques for the quantitative analysis of this compound. The choice of method will depend on specific laboratory needs and the nature of the samples to be analyzed. HPLC-UV generally offers simpler sample preparation and potentially higher sensitivity for this UV-active compound. GC-FID, while a robust and reliable technique, may require derivatization and is less specific in its detection.

Regardless of the chosen method, a thorough and systematic validation process, guided by the principles outlined in this document and the referenced regulatory guidelines, is imperative. This ensures the generation of high-quality, reliable data, which is fundamental to the integrity of research, development, and quality control in the pharmaceutical industry.

References

  • International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures. [Link]

  • United States Pharmacopeia. USP General Chapter <1225> Validation of Compendial Procedures. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision. [Link]

  • ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • PubMed. Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol, in Active Pharmaceutical Ingredients. [Link]

  • U.S. Food and Drug Administration. Q14 Analytical Procedure Development. [Link]

  • RAPS. ICH releases draft guidelines on analytical method development. [Link]

  • U.S. Food and Drug Administration. Validation of Analytical Procedures. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ResearchGate. Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. [Link]

  • Analytical and Bioanalytical Chemistry Research. Simultaneous Spectrophotometric Quantification of 2-Nitrophenol and 4-Nitrophenol in Binay Mixtures Based on Partial Least Squares Method: Comparison Analysis of Five Types of Data Sets. [Link]

  • Eruditio : Indonesia Journal of Food and Drug Safety. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. [Link]

  • National Center for Biotechnology Information. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

  • National Center for Biotechnology Information. Spectrophotometric Determination of p-Nitrophenol under ENP Interference. [Link]

  • Maria Curie-Skłodowska University. SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. [Link]

  • National Institutes of Health. Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • ScienceOpen. Spectrophotometric Determination of p-Nitrophenol under ENP Interference. [Link]

  • U.S. Environmental Protection Agency. METHOD 8091 NITROAROMATICS AND CYCLIC KETONES BY GAS CHROMATOGRAPHY. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

Sources

A Senior Application Scientist's Guide to Catalytic Strategies for the Synthesis of 4-(4-Nitrophenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized aromatic compounds is a cornerstone of pharmaceutical and materials science. Among these, 4-(4-nitrophenyl)-1-butanol stands as a valuable intermediate, notable for its use in the chemoenzymatic synthesis of bacterial O-antigens[1]. Its structure, featuring a primary alcohol and a nitroaromatic moiety, presents a distinct synthetic challenge: the strategic formation of a carbon-carbon bond while preserving two chemically sensitive functional groups.

A direct, single-catalyst synthesis of this molecule is not extensively documented in comparative literature. Therefore, this guide moves beyond a simple product comparison to offer a strategic analysis of plausible catalytic routes. We will dissect three primary synthetic strategies, comparing the catalysts and methodologies for each, to provide researchers with the foundational knowledge to select and optimize a synthetic pathway tailored to their laboratory capabilities and research objectives.

Synthetic Strategy 1: Convergent Synthesis via Palladium-Catalyzed Cross-Coupling

The most elegant and convergent approach to forming the C(sp²)-C(sp³) bond between the nitrophenyl ring and the butanol chain is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers high functional group tolerance and is a robust choice for this transformation.[2][3]

The proposed reaction involves coupling a 4-halonitrobenzene with a suitable 4-hydroxybutyl-organoboron reagent. The choice of catalyst is paramount to achieving high yield and preventing side reactions, especially given the electron-withdrawing nature of the nitro group.

Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling hinges on the palladium catalyst's ability to efficiently navigate the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a substrate like 4-bromonitrobenzene, catalyst selection is critical.

Catalyst SystemKey Characteristics & RationaleTypical ConditionsReported Performance (Similar Substrates)
Pd(PPh₃)₄ The Workhorse: Tetrakis(triphenylphosphine)palladium(0) is a widely used, air-sensitive precatalyst. The in-situ dissociation of PPh₃ ligands generates the active Pd(0) species. It is effective for a broad range of aryl bromides and iodides.[4]5 mol% catalyst, aq. Na₂CO₃ or K₂CO₃, DME or Toluene/H₂O, 80-100 °C.[2][4]Good to excellent yields for standard couplings. Can require higher temperatures.
Pd(dppf)Cl₂ Robust & Versatile: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is an air-stable precatalyst featuring a bidentate ferrocenyl phosphine ligand. The wide "bite angle" of the dppf ligand promotes reductive elimination and stabilizes the catalytic species, making it effective for challenging couplings.[2]1-3 mol% catalyst, K₂CO₃, Dioxane/H₂O, 80-100 °C.High yields, often superior to Pd(PPh₃)₄ for electron-deficient or sterically hindered substrates.[2]
Pd(OAc)₂ + Ligand Modular & Tunable: Palladium(II) acetate is a common, air-stable precatalyst used with a separate phosphine ligand. This allows for fine-tuning. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands like P(t-Bu)₃ or PCy₃ are highly effective as they accelerate the oxidative addition step.[5]1-2 mol% Pd(OAc)₂, 2-4 mol% ligand, K₃PO₄ or Cs₂CO₃, Toluene or Dioxane, RT to 80 °C.Excellent yields at lower temperatures, even with less reactive aryl chlorides when using specialized ligands.[5][6]
Palladium Nanoparticles (PdNPs) Ligand-Free & Heterogeneous: PdNPs, often stabilized by polymers like PVP, offer a high surface-area-to-volume ratio, enabling catalysis without phosphine ligands.[4][7] This simplifies purification. They can be used in aqueous media, enhancing the green credentials of the synthesis.[4]0.5-1.0 mol% Pd, aq. Na₂CO₃ or NaOAc, CH₃CN/H₂O, 80 °C.High efficiency and recyclability. The reaction occurs on the nanoparticle surface.[4]
Expert Insights: Causality Behind Catalyst Choice

The choice between these systems is dictated by the specific substrates and desired reaction conditions.

  • For initial exploration, Pd(dppf)Cl₂ offers a reliable starting point due to its stability and broad applicability.

  • To optimize for milder conditions or to use more challenging aryl chlorides, a modular Pd(OAc)₂ system with a bulky, electron-rich monophosphine ligand like P(t-Bu)₃ is the superior choice. The ligand's electronic properties enhance the reactivity of the palladium center, facilitating the difficult oxidative addition step with electron-poor and sterically hindered partners.[5][6]

  • For green chemistry applications, PdNPs are an attractive alternative, eliminating the need for often toxic and expensive phosphine ligands and allowing for aqueous reaction conditions.[4]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex oxidative_addition->pd_complex R¹-X transmetalation Transmetalation pd_intermediate R¹-Pd(II)L₂-R² pd_complex->pd_intermediate transmetalation->pd_intermediate [R²-B(OR)₂(OH)]⁻ pd_intermediate->pd0 reductive_elimination Reductive Elimination product R¹-R² (Product) pd_intermediate->product reductive_elimination->pd0 R¹-R² start R¹-X (4-Halonitrobenzene) start->pd_complex boronate R²-B(OR)₂ (Butanol-boronate) boronate->pd_intermediate base Base (e.g., K₂CO₃) base->pd_intermediate Reduction_Workflow start Identify Reducible Groups in Precursor q_carbonyl Carbonyl (Ketone/Aldehyde) Present? start->q_carbonyl q_ester Ester/Amide Present? q_carbonyl->q_ester Yes q_carbonyl->q_ester No reagent_sncl2 Use SnCl₂•2H₂O q_carbonyl:s->reagent_sncl2:n Yes q_alkene Alkene/Alkyne Present? q_ester->q_alkene Yes q_ester->q_alkene No reagent_nabh4 Use NaBH₄/FeCl₂ system q_ester:s->reagent_nabh4:n Yes cat_gold Use Au/TiO₂ or Au/Fe₂O₃ with H₂ for high selectivity q_alkene:s->cat_gold:n Yes cat_modified_pd Use Modified/Sulfided Pt/C with H₂; requires optimization q_alkene:e->cat_modified_pd:w No cat_gold->cat_modified_pd cat_mn Consider Mn-Pincer Catalyst with H₂ reagent_nabh4->cat_mn reagent_sncl2->cat_gold

Sources

A Comparative Guide to the Biological Activity of 4-(4-Nitrophenyl)-1-butanol and Its Analogs: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparative analysis of the potential biological activities of 4-(4-nitrophenyl)-1-butanol and a rationally designed series of its analogs. While direct experimental data on the lead compound is limited, the 4-nitrophenyl moiety is a well-established pharmacophore in medicinal chemistry, frequently associated with significant antimicrobial and anticancer properties.[1][2][3][4][5] This document synthesizes information from existing literature on related structures to build a predictive framework for the biological evaluation of this compound class. We present hypothetical, yet plausible, experimental data to illustrate potential structure-activity relationships (SAR). Detailed protocols for the synthesis of these compounds and for robust in vitro biological assays are provided to empower researchers to validate and expand upon these findings.

Introduction: The Untapped Potential of a Simple Scaffold

This compound is an organic compound characterized by a butanol chain attached to a phenyl ring bearing a nitro group at the para position.[6] While its primary documented use is as an intermediate in organic synthesis,[6][7] the constituent chemical motifs—the nitrophenyl group and a flexible alkyl chain—are hallmarks of numerous biologically active molecules. The nitroaromatic group, in particular, is a key component in a variety of therapeutic agents, owing to its unique electronic properties and its susceptibility to bioreductive activation within biological systems.[3][8]

The increasing prevalence of multidrug-resistant pathogens and the continuous need for novel anticancer agents with improved efficacy and safety profiles demand the exploration of novel chemical scaffolds. The simple and synthetically accessible structure of this compound makes it and its derivatives attractive candidates for systematic biological screening. This guide proposes a comparative study of a series of its analogs to elucidate the structure-activity relationships that govern their potential as antimicrobial and anticancer agents.

Rationale for Analog Selection: A Systematic Approach to Uncovering Bioactivity

To comprehensively probe the structure-activity landscape of this compound, a series of analogs has been selected for comparative analysis. The design of these analogs is based on systematic modifications to the parent structure, targeting key physicochemical properties known to influence biological activity, such as lipophilicity, electronic effects, and steric hindrance. The proposed analogs are categorized as follows:

  • Modulation of the Alkyl Chain: Altering the length of the butanol chain is a classical strategy to fine-tune the lipophilicity of a molecule, which in turn affects its ability to cross cell membranes.

  • Modification of the Terminal Functional Group: The terminal hydroxyl group of the butanol chain can be oxidized or replaced with other functional groups to explore different modes of interaction with biological targets.

  • Variation of the Nitro Group Position: The position of the electron-withdrawing nitro group on the phenyl ring can significantly impact the electronic distribution of the molecule and its metabolic fate.

  • Substitution on the Phenyl Ring: Replacing or modifying the nitro group with other substituents allows for an investigation into the specific contribution of the nitro moiety to the observed biological activity.

Synthesis of this compound and its Analogs

The synthesis of this compound and its proposed analogs can be achieved through established synthetic methodologies. A general and adaptable synthetic route is outlined below.

General Synthetic Protocol

A plausible synthetic route involves the Friedel-Crafts acylation of nitrobenzene with a suitable acyl chloride, followed by reduction of the resulting ketone. For instance, the synthesis of this compound can be initiated by the reaction of nitrobenzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 4-oxo-4-(4-nitrophenyl)butanoic acid. Subsequent reduction of the keto and carboxylic acid functionalities would yield the desired product. Analogs with different chain lengths can be synthesized using appropriate dicarboxylic acids or their derivatives. Modifications to the terminal functional group can be achieved through standard organic transformations of the primary alcohol.

Comparative Biological Activity: A Predictive Analysis

This section presents a predictive comparison of the biological activities of this compound and its analogs based on trends observed in the literature for structurally related compounds.[9][10][11][12] The data presented in the following tables is hypothetical and serves as a framework for a proposed experimental investigation.

Anticancer Activity

The anticancer activity of the compounds will be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines, including A549 (lung carcinoma), HCT-116 (colon carcinoma), and HepG2 (liver carcinoma).[9][13][14] The results will be expressed as the half-maximal inhibitory concentration (IC₅₀).

Table 1: Hypothetical Anticancer Activity (IC₅₀ in µM) of this compound and its Analogs

CompoundModificationA549HCT-116HepG2
1 This compound (Parent)506570
2 4-(4-nitrophenyl)-1-propanol758090
3 4-(4-nitrophenyl)-1-pentanol405560
4 4-(4-nitrophenyl)butanoic acid>100>100>100
5 1-amino-4-(4-nitrophenyl)butane304045
6 4-(2-nitrophenyl)-1-butanol8095>100
7 4-(3-nitrophenyl)-1-butanol607585
8 4-(4-aminophenyl)-1-butanol>100>100>100
Antimicrobial Activity

The antimicrobial activity will be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[8][11][12][15]

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound and its Analogs

CompoundModificationS. aureusE. coli
1 This compound (Parent)64128
2 4-(4-nitrophenyl)-1-propanol128256
3 4-(4-nitrophenyl)-1-pentanol3264
4 4-(4-nitrophenyl)butanoic acid>256>256
5 1-amino-4-(4-nitrophenyl)butane1632
6 4-(2-nitrophenyl)-1-butanol128>256
7 4-(3-nitrophenyl)-1-butanol64128
8 4-(4-aminophenyl)-1-butanol>256>256

Experimental Protocols

MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ values from the dose-response curves.

Broth Microdilution Assay for MIC Determination
  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum and add it to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The hypothetical data suggests several key structure-activity relationships:

  • Lipophilicity: Increasing the alkyl chain length from propanol to pentanol (compounds 2, 1, and 3) appears to enhance both anticancer and antimicrobial activity, likely due to improved membrane permeability.

  • Terminal Functional Group: The presence of a terminal amino group (compound 5) is predicted to be more effective than a hydroxyl group (compound 1), suggesting a potential for specific interactions with biological targets or improved cellular uptake. The carboxylic acid analog (compound 4) is expected to be inactive, possibly due to its charge at physiological pH, which would hinder cell entry.

  • Role of the Nitro Group: The position of the nitro group is crucial, with the para-substituted analog (compound 1) being more active than the ortho (compound 6) and meta (compound 7) isomers. This highlights the importance of the electronic and steric environment of the nitro group. Furthermore, the reduction of the nitro group to an amino group (compound 8) is predicted to abolish activity, strongly indicating that the nitro group is essential for the biological effect, possibly through bioreductive activation by cellular reductases.[8]

Proposed Experimental Workflow

Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR s1 Synthesis of Analogs s2 Purification (Chromatography) s1->s2 s3 Structural Characterization (NMR, MS) s2->s3 b1 Anticancer Screening (MTT Assay) s3->b1 b2 Antimicrobial Screening (MIC Assay) s3->b2 d1 Determine IC50 and MIC values b1->d1 b2->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2 d3 Identify Lead Compounds d2->d3 SAR cluster_chain Alkyl Chain Length cluster_functional Terminal Group cluster_ring Ring Substitution 2 Shorter Chain (-CH2) Decreased Activity 3 Longer Chain (+CH2) Increased Activity 4 -COOH Activity Lost 5 -NH2 Increased Activity 6 ortho-NO2 Decreased Activity 7 meta-NO2 Decreased Activity 8 -NH2 (reduced) Activity Lost 1 1 1->3 Lipophilicity increases 1->4 Increased polarity 1->5 Altered H-bonding & basicity 1->6 Steric hindrance & electronics 1->7 Altered electronics 1->8 Nitro group is essential

Caption: Visual summary of the predicted Structure-Activity Relationships (SAR).

Conclusion and Future Directions

This guide establishes a strong rationale for the investigation of this compound and its analogs as a promising class of compounds with potential anticancer and antimicrobial activities. The proposed systematic modifications to the parent structure, coupled with the detailed experimental protocols, provide a clear roadmap for researchers to explore the structure-activity relationships within this chemical series. The predictive data presented herein suggests that fine-tuning the lipophilicity and the nature of the terminal functional group, while retaining the para-nitro substituent, could lead to the identification of potent lead compounds. Future studies should focus on the synthesis and biological evaluation of the proposed analogs, followed by mechanistic studies to elucidate their mode of action, including the role of nitroreductase enzymes in their bioactivation.

References

  • ChemBK. (2024, April 10). This compound. Retrieved from [Link]

  • Akinlolu, O., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906. [Link]

  • Schüürmann, G., et al. (1998). Structure—activity relationships for chloro‐ and nitrophenol toxicity in the pollen tube growth test. Environmental Toxicology and Chemistry, 17(11), 2268-2277. [Link]

  • Lesyk, R., et al. (2018). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 23(11), 2759. [Link]

  • Patil, S. L., et al. (2011). 4-(4-Nitrophenoxy)butanol. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1100. [Link]

  • Akinlolu, O., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. ResearchGate. [Link]

  • Silva, A. R., et al. (2018). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. ACS Omega, 3(11), 15903-15913. [Link]

  • Akinlolu, O., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. The Royal Society. [Link]

  • El-Sayed, N. N. E., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Omega, 6(11), 7581-7595. [Link]

  • Connors, T. A., et al. (1969). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. Chemico-Biological Interactions, 1(1), 27-47. [Link]

  • Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]

  • Vogt, R. A., & Donnelly, K. C. (2006). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]

  • Li, Y., et al. (2021). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin. Antibiotics, 10(4), 419. [Link]

  • Ko, I. Y., & Yang, C. S. (1995). Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules. Chemical Research in Toxicology, 8(3), 376-382. [Link]

  • Hanioka, N., et al. (2000). Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. Xenobiotica, 30(1), 43-53. [Link]

  • Google Patents. (n.d.). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • ResearchGate. (n.d.). Antimicrobial Activity of Various 4- and 5-substituted 1-Phenylnaphthalenes. Retrieved from [Link]

  • De La Mora-Láinez, L. I., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

  • Nitek, W. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54. [Link]

  • Nitek, W. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

Sources

A Researcher's Guide to the Synthesis and Characterization of 4-(4-nitrophenyl)-1-butanol: A Cross-Validation Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and drug development, the reproducibility and reliability of experimental data are paramount. This guide provides a comprehensive, in-depth analysis of the synthesis, purification, and characterization of 4-(4-nitrophenyl)-1-butanol, a valuable building block in organic synthesis. By presenting and cross-validating experimental methodologies and data, this document serves as a critical resource for researchers seeking to ensure the integrity of their work with this compound.

Synthesis of this compound: A Comparative Overview of Methodologies

The synthesis of this compound can be approached through several strategic pathways. Below, we compare two plausible and effective methods, outlining the rationale behind the experimental choices and providing detailed protocols.

Method A: Grignard Reaction with 4-Nitrobenzaldehyde

This classic organometallic approach involves the nucleophilic addition of a propylmagnesium bromide Grignard reagent to 4-nitrobenzaldehyde. The causality behind this choice lies in the high reactivity of Grignard reagents towards aldehydes, typically resulting in good yields of the corresponding secondary alcohol.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is gently refluxed for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: The flask is cooled in an ice bath, and a solution of 4-nitrobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise. The reaction is stirred at room temperature for 3-4 hours.

  • Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Method B: Reduction of 4-(4-nitrophenyl)-4-oxobutanoic acid ethyl ester

An alternative strategy involves the reduction of a keto-ester precursor. This method offers the advantage of using more stable reagents compared to the moisture-sensitive Grignard reagents.

  • Synthesis of the Precursor: 4-(4-nitrophenyl)-4-oxobutanoic acid is first esterified to its ethyl ester using ethanol in the presence of a catalytic amount of sulfuric acid.

  • Reduction: The resulting ethyl 4-(4-nitrophenyl)-4-oxobutanoate (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol. Sodium borohydride (NaBH₄, 2.0 eq) is added portion-wise at 0 °C. The reaction is then stirred at room temperature for 4-6 hours.

  • Work-up: The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

Purification and Purity Verification

Purification of the crude this compound is critical for obtaining reliable downstream experimental data. Column chromatography is the most effective method for this purpose.

Detailed Purification Protocol:
  • Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.

  • Column Packing: A silica gel column (230-400 mesh) is packed using a hexane-ethyl acetate solvent system (e.g., 80:20 v/v).

  • Elution: The adsorbed product is carefully loaded onto the top of the column, and the elution is carried out with a gradient of ethyl acetate in hexane.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified this compound as a solid.

Technique Purpose Expected Outcome
Thin-Layer Chromatography (TLC) Monitoring reaction progress and purity of fractionsA single spot with a consistent Rf value
Melting Point Assessment of purityA sharp melting point range (e.g., 72-75 °C)[1]
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysisA single major peak corresponding to the product

Spectroscopic and Analytical Characterization: A Cross-Validation Toolkit

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The data presented below serves as a benchmark for cross-validating experimental results.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.20Doublet2HAromatic protons ortho to the nitro group
~7.50Doublet2HAromatic protons meta to the nitro group
~4.75Triplet1H-CH(OH)-
~3.65Triplet2H-CH₂-OH
~1.80Multiplet2H-CH(OH)-CH₂-
~1.60Multiplet2H-CH₂-CH₂-OH
~1.50Singlet (broad)1H-OH
¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment
~150Aromatic C-NO₂
~147Aromatic C-CH(OH)-
~127Aromatic CH (ortho to NO₂)
~124Aromatic CH (meta to NO₂)
~72-CH(OH)-
~63-CH₂-OH
~35-CH(OH)-CH₂-
~28-CH₂-CH₂-OH
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) Functional Group
~3400 (broad)O-H stretch (hydroxyl)
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic)
~1590, 1490C=C stretch (aromatic)
~1520, 1345N-O stretch (nitro group)
~1050C-O stretch (alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Assignment
195.22[M]⁺ (Molecular Ion)
177[M - H₂O]⁺
149[M - NO₂]⁺

Visualizing the Workflow

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Grignard Reaction Grignard Reaction 4-Nitrobenzaldehyde->Grignard Reaction Propylmagnesium Bromide Propylmagnesium Bromide Propylmagnesium Bromide->Grignard Reaction Quenching Quenching Grignard Reaction->Quenching Crude Product Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound Purified Product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Characterization Logic Diagram

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Purified Sample Purified Sample 1H NMR 1H NMR Purified Sample->1H NMR 13C NMR 13C NMR Purified Sample->13C NMR IR Spectroscopy IR Spectroscopy Purified Sample->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Sample->Mass Spectrometry Proton Environment Proton Environment 1H NMR->Proton Environment Carbon Skeleton Carbon Skeleton 13C NMR->Carbon Skeleton Functional Groups Functional Groups IR Spectroscopy->Functional Groups Molecular Weight & Formula Molecular Weight & Formula Mass Spectrometry->Molecular Weight & Formula Structure Verified Structure Verified Proton Environment->Structure Verified Carbon Skeleton->Structure Verified Functional Groups->Structure Verified Molecular Weight & Formula->Structure Verified

Caption: Logical flow for the structural characterization and verification of this compound.

References

  • ChemBK. This compound. [Link]

  • Google Patents. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • Patil, S. L., et al. (2011). 4-(4-Nitrophenoxy)butanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1999. [Link]

  • The Royal Society of Chemistry. Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous. [Link]

  • Chegg. Interpret this H-NMR Spectra and annotate anything important that is found. The product of this is 4-hydroxy-4-(4-nitrophenyl)butan-2-one. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-(4-nitrophenyl)-1-butanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-nitrophenyl)-1-butanol is a valuable bifunctional molecule, possessing a terminal alcohol for further derivatization and a nitroaromatic moiety that can serve as a precursor to anilines or be utilized for its electronic properties. Its synthesis is a topic of interest for researchers in medicinal chemistry and materials science, where it can serve as a key building block. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the causality behind experimental choices, detailed protocols for the most viable methods, and a critical evaluation of their respective advantages and limitations.

Overview of Synthetic Strategies

The synthesis of this compound fundamentally involves the formation of a carbon-carbon bond between a four-carbon aliphatic chain and a p-nitrophenyl group. The principal strategies to achieve this can be broadly categorized into two approaches:

  • Building the Carbon Skeleton First, then Functional Group Interconversion: This classic and robust approach involves creating a C4-substituted nitrophenyl precursor, such as a carboxylic acid or nitrile, followed by its reduction to the desired primary alcohol.

  • Direct C-C Bond Formation: Modern cross-coupling methodologies, such as the Suzuki reaction, offer a more direct route by coupling a four-carbon synthon with a nitrophenyl synthon.

This guide will dissect these strategies, presenting a detailed analysis of a multi-step route via Michael addition and a more contemporary approach using Suzuki cross-coupling. Additionally, we will discuss the significant challenges associated with employing a standard Grignard reaction for this target.

cluster_0 Synthetic Pathways to this compound cluster_1 Method 1: Michael Addition Route cluster_2 Method 2: Suzuki Coupling Route Start Starting Materials Nitrotoluene p-Nitrotoluene + Acrylonitrile Start->Nitrotoluene Nitrobenzene_halide p-Nitrophenyl Halide Start->Nitrobenzene_halide Butanol_boronic 4-Hydroxybutylboronic Acid Derivative Start->Butanol_boronic Final_Product This compound Nitrile 4-(4-nitrophenyl)butyronitrile Nitrotoluene->Nitrile Michael Add. Acid 4-(4-nitrophenyl)butanoic acid Nitrile->Acid Hydrolysis Acid->Final_Product Selective Red. Nitrobenzene_halide->Final_Product Suzuki Coupling Butanol_boronic->Final_Product

Figure 1: High-level overview of the primary synthetic routes to this compound.

Method 1: The Michael Addition and Reduction Pathway

This is a well-documented and reliable multi-step synthesis that builds the carbon skeleton sequentially. It begins with readily available starting materials and proceeds through stable intermediates. The overall transformation is a three-step process:

  • Michael Addition: Formation of 4-(4-nitrophenyl)butyronitrile from p-nitrotoluene and acrylonitrile.

  • Hydrolysis: Conversion of the nitrile intermediate to 4-(4-nitrophenyl)butanoic acid.

  • Selective Reduction: Reduction of the carboxylic acid to the target primary alcohol without affecting the nitro group.

Causality and Experimental Choices
  • Step 1 (Michael Addition): The acidity of the methyl protons on p-nitrotoluene is enhanced by the electron-withdrawing nitro group. This allows for deprotonation by a strong base (e.g., sodium hydroxide) to form a carbanion. This nucleophile then attacks the electrophilic β-carbon of acrylonitrile in a conjugate or Michael addition. An aprotic polar solvent like dimethylformamide (DMF) is chosen to solubilize the reagents and facilitate the reaction[1].

  • Step 2 (Hydrolysis): The nitrile is readily hydrolyzed to a carboxylic acid under strong acidic conditions (e.g., refluxing with sulfuric acid)[1]. This is a standard and high-yielding transformation.

  • Step 3 (Selective Reduction): This is the most critical step. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) would problematically reduce both the carboxylic acid and the nitro group. Therefore, a chemoselective reagent is required. Borane-THF complex (BH₃·THF) is the reagent of choice because it rapidly reduces carboxylic acids while leaving aromatic nitro groups intact under controlled conditions[2][3]. The borane first reacts with the carboxylic acid to form an acyloxyborane intermediate, which is then further reduced to the primary alcohol.

Detailed Experimental Protocol (Method 1)

Step 1: Synthesis of 4-(4-nitrophenyl)butyronitrile [1]

  • To a solution of p-nitrotoluene (27.4 g, 0.2 mol) in 40 mL of dimethylformamide (DMF) in a three-necked flask equipped with a stirrer and dropping funnel, add freshly ground sodium hydroxide (0.6 g, 0.015 mol).

  • Stir the mixture and slowly add a solution of acrylonitrile (10.4 g, 0.2 mol) in 35 mL of DMF over one hour. Maintain the temperature below 30°C (an ice bath may be required as the reaction is exothermic).

  • After the addition is complete, continue stirring at room temperature for an additional two hours.

  • Quench the reaction by adding 1.5 mL of concentrated hydrochloric acid.

  • Filter the mixture and evaporate the filtrate to dryness under reduced pressure.

  • Extract the residue with hot chloroform, filter, and evaporate the solvent. The resulting crude nitrile can be purified by vacuum distillation.

Step 2: Hydrolysis to 4-(4-nitrophenyl)butanoic acid [1]

  • Combine the crude 4-(4-nitrophenyl)butyronitrile (e.g., 0.7 g) with concentrated sulfuric acid (3.5 mL) and water (3.0 mL).

  • Reflux the mixture for 30-60 minutes.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from toluene to yield pure 4-(4-nitrophenyl)butanoic acid. A yield of 93% for this step has been reported[1].

Step 3: Selective Reduction to this compound

  • In a flame-dried, nitrogen-purged flask, dissolve 4-(4-nitrophenyl)butanoic acid (10.0 g, 47.8 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.0 M Borane-THF complex solution (approx. 57 mL, 57 mmol, 1.2 equivalents) via a syringe or dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly adding methanol (20 mL) at 0°C to destroy excess borane.

  • Remove the solvents under reduced pressure.

  • Add 1 M HCl (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Method 2: The Suzuki Cross-Coupling Pathway

The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that offers a more direct, albeit technologically more complex, route to the target molecule[4][5]. This approach involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound. For this synthesis, the most logical disconnection involves coupling a p-nitrophenyl halide with a 4-hydroxybutylboronic acid derivative.

Causality and Experimental Choices
  • Reactant Choice: The most common starting materials would be 1-bromo-4-nitrobenzene (or the more reactive iodide) and a suitable boron-containing reagent like 4-(tetrahydropyran-2-yloxy)butylboronic acid pinacol ester. The free hydroxyl group on the butanol chain is often protected (e.g., as a THP ether) to prevent potential side reactions with the basic conditions of the coupling, though some modern catalyst systems show tolerance for free alcohols.

  • Catalyst System: The choice of palladium catalyst and ligand is critical. The nitro group is a strong electron-withdrawing group, which can influence the kinetics of the catalytic cycle[6]. A standard catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often effective. For less reactive aryl bromides or chlorides, more sophisticated systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ might be necessary.

  • Base and Solvent: A base is required to activate the boronic acid for the transmetalation step[7]. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used. A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is common, as the water aids in dissolving the base and facilitating the reaction.

Suzuki_Mechanism Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-X      |     L₂ Pd0->PdII_complex ArX Ar-X (p-nitrophenyl halide) OxAdd Oxidative Addition ArX->OxAdd OxAdd->PdII_complex PdII_R_complex Ar-Pd(II)-R      |     L₂ PdII_complex->PdII_R_complex Boronic R-B(OH)₂ (4-hydroxybutyl derivative) Borate [R-B(OH)₃]⁻ Boronic->Borate Activation Base Base (e.g., CO₃²⁻) Base->Borate Transmetal Transmetalation Borate->Transmetal Transmetal->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim Product Ar-R (Final Product) PdII_R_complex->Product RedElim->Pd0 Catalyst Regeneration RedElim->Product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Proposed Experimental Protocol (Method 2)
  • To a reaction flask, add 1-bromo-4-nitrobenzene (1.0 g, 4.95 mmol), 4-hydroxybutylboronic acid (0.71 g, 6.0 mmol, 1.2 equiv), and potassium carbonate (2.05 g, 14.85 mmol, 3.0 equiv).

  • Add Pd(PPh₃)₄ (286 mg, 0.25 mmol, 5 mol%).

  • Purge the flask with nitrogen or argon for 10-15 minutes.

  • Add a degassed solvent mixture of 1,4-dioxane (20 mL) and water (5 mL).

  • Heat the reaction mixture to 90-100°C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and add water (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Method 3: The Grignard Reaction - A Cautionary Note

The Grignard reaction is a cornerstone of C-C bond formation. A theoretical route would involve reacting a p-nitrophenylmagnesium halide with a suitable C4 electrophile like 4-bromo-1-(tert-butyldimethylsilyloxy)butane, followed by deprotection. However, this approach is fraught with significant practical challenges.

Incompatibility Issues:

  • Reaction with the Nitro Group: Grignard reagents are potent nucleophiles and reducing agents. They can react with the nitro group itself, leading to a complex mixture of products and consumption of the Grignard reagent[8].

  • Inhibition of Formation: The presence of a nitro group can inhibit the formation of the Grignard reagent from the corresponding aryl halide. The nitro group can be reduced by the magnesium metal surface or react with any Grignard reagent that does form[9].

Due to these incompatibilities, a direct Grignard reaction is not a viable method for this synthesis. While protecting the nitro group is a theoretical possibility, there are no standard, high-yielding methods for protecting a nitro group that are stable to Grignard formation and easily removable afterward[10]. Therefore, this route is not recommended for practical laboratory synthesis of the target compound.

Comparative Performance Analysis

FeatureMethod 1: Michael Addition RouteMethod 2: Suzuki Coupling RouteMethod 3: Grignard Route
Number of Steps 31 (plus synthesis of boronic acid)Impractical (multi-step protection/deprotection)
Starting Materials p-Nitrotoluene, Acrylonitrilep-Nitrophenyl halide, 4-hydroxybutylboronic acidp-Nitrophenyl halide, protected 4-halobutanol
Reagent Cost Low (NaOH, H₂SO₄, BH₃·THF)High (Palladium catalyst, phosphine ligands)Moderate (Mg, protecting group reagents)
Reagent Toxicity High (Acrylonitrile is toxic/carcinogenic)Moderate (Organoboron reagents, Pd catalyst)Low (but requires strictly anhydrous conditions)
Estimated Overall Yield Moderate-Good (likely 50-70%)Good-Excellent (potentially >80%)Very Low / Fails
Scalability Well-established, scalable chemistryScalable, but catalyst cost can be a factorNot scalable due to incompatibility issues
Key Challenge Handling of toxic acrylonitrile; chemoselective reductionCatalyst selection; availability of boronic acidFundamental incompatibility with the nitro group

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the Michael Addition and Reduction Pathway (Method 1) represents the most reliable and cost-effective approach. It utilizes inexpensive starting materials and relies on well-understood, high-yielding reactions. The primary considerations are the safe handling of acrylonitrile and ensuring the chemoselectivity of the final reduction step by using borane-THF.

The Suzuki Cross-Coupling Pathway (Method 2) is a more modern and elegant alternative that can potentially provide high yields in a single C-C bond-forming step. It is particularly attractive if a variety of substituted aryl butanols are desired, as one could simply change the aryl halide or boronic acid partner. However, this method's viability is dependent on catalyst cost and the commercial availability or synthesis of the required 4-hydroxybutylboronic acid derivative.

The Grignard reaction is not a recommended pathway due to the inherent chemical incompatibility between the organomagnesium reagent and the nitro functional group.

Ultimately, the choice of method will depend on the specific needs of the researcher, including scale, budget, available equipment, and the importance of atom economy versus the reliability of a multi-step procedure.

References

  • Process for the preparation of gamma-(nitrophenyl)butyronitriles. US3448139A.
  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737. Available at: [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile C–C Bond-Forming Tool. Angewandte Chemie International Edition, 2001, 40(23), 4544-4568. Available at: [Link]

  • Borane as a Reducing Agent. IITian Explains. YouTube. Available at: [Link]

  • How to reduce carboxylic group to alcohol with nitro group untouched? ResearchGate. Available at: [Link]

  • Mechanism of reaction between Grignard reagents and nitroarenes. Journal of the Chemical Society, Perkin Transactions 2, 1985, 1517-1522. Available at: [Link]

  • Attempted Organic Synthesis of Two Nitrated Benzene Compounds. Scribd. Available at: [Link]

  • Protecting Groups For Alcohols. Chemistry Steps. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Protection group for Nitro group. Reddit. Available at: [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 4-(4-nitrophenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Synthesis

In the landscape of chemical synthesis, particularly for intermediates like 4-(4-nitrophenyl)-1-butanol destined for research and pharmaceutical development, the assertion of purity is not a mere formality—it is the bedrock of reproducible science and safe therapeutic applications.[1][2][3] The presence of uncharacterized impurities, whether they are residual starting materials, isomeric by-products, or degradation products, can drastically alter experimental outcomes, compromise the integrity of structure-activity relationship (SAR) studies, and introduce unforeseen toxicological risks.

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound. Moving beyond a simple listing of techniques, we delve into the causality behind experimental choices, offering field-proven insights to construct a self-validating system for quality control. Our objective is to empower researchers to select the most appropriate techniques, understand their underlying principles, and confidently interpret the resulting data.

Anticipating the Challenge: Potential Impurities in Synthesis

A robust purity assessment strategy begins with understanding the potential impurities that can arise from the synthetic route. A common synthesis for this compound may involve the reaction of a 4-nitrophenyl precursor with a butanol derivative. This process can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 4-nitrophenol or related precursors.

  • Isomeric By-products: Positional isomers, such as 2-nitrophenyl or 3-nitrophenyl derivatives, formed during an initial nitration step.

  • Reaction By-products: Compounds formed from side reactions, such as elimination products (e.g., (E,Z)-4-(4-nitrophenyl)but-3-en-2-one) if acetone is present.[4][5]

  • Solvent Residues: Traces of solvents used during the reaction or purification (e.g., toluene, ethyl acetate, methanol).

  • Degradation Products: Compounds resulting from the decomposition of the target molecule under thermal or chemical stress.

A successful analytical workflow must be capable of separating and quantifying these structurally similar compounds from the main analyte.

A Comparative Analysis of Core Purity Determination Techniques

The selection of an analytical technique is a balance of specificity, sensitivity, quantitativeness, and available resources. Here, we compare the most relevant methods for this compound.

Melting Point Analysis: The Fundamental First Check

Melting point determination is a classical, foundational technique for assessing the purity of a crystalline solid.

  • Underlying Principle: A pure crystalline compound melts at a distinct, sharp temperature (typically over a narrow range of 0.5–1°C).[6][7] Impurities disrupt the crystal lattice, weakening the intermolecular forces and resulting in two observable effects: a depression of the melting point and a broadening of the melting range.[7][8] This phenomenon, known as freezing-point depression, is a colligative property governed by thermodynamic principles.[8]

  • Trustworthiness & Limitations: While an invaluable and rapid preliminary indicator of purity, melting point analysis is not quantitative and lacks specificity.[6] It cannot distinguish between different impurities or provide their individual concentrations. Furthermore, some impurities may form a eutectic mixture, which has a sharp melting point, potentially leading to a false purity assessment.

  • Experimental Insight: An observed melting range that is broad and lower than the literature value is a strong indication of impurity. For this compound, a sharp melting point is an initial, but not sufficient, confirmation of purity.

Chromatographic Techniques: The Workhorse for Separation

Chromatography excels at separating complex mixtures, making it indispensable for purity analysis.[9] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties.

  • High-Performance Liquid Chromatography (HPLC):

    • Causality & Application: HPLC is arguably the most powerful and versatile technique for this analyte. This compound possesses a strong chromophore (the nitrophenyl group), making it highly sensitive to UV-Vis detection.[10][11] Its polarity and molecular weight are well-suited for reversed-phase chromatography, where it can be effectively separated from both more polar starting materials and less polar by-products.

    • Self-Validating Protocol: A well-developed HPLC method provides a visual "fingerprint" of the sample. Purity is typically calculated using the area percent method from the resulting chromatogram, where the peak area of the analyte is compared to the total area of all observed peaks. For regulatory filings, a reference standard is used for true quantification.

  • Gas Chromatography (GC):

    • Causality & Application: GC is suitable for analytes that are volatile and thermally stable.[9] this compound can be analyzed by GC, typically with a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds.[12] This method is particularly effective for detecting volatile impurities like residual solvents.

    • Experimental Insight: A key consideration is the thermal stability of the nitroaromatic compound at the high temperatures of the GC inlet. Decomposition in the injector can lead to an underestimation of purity and the appearance of artifact peaks. A lower injection temperature and a rapid oven ramp can mitigate this risk.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[13]Partitioning between a gaseous mobile phase and a stationary phase.[9]
Analyte Suitability Excellent. Non-volatile, ideal for UV detection due to the nitro-aromatic group.Good, but requires thermal stability. Potential for on-column degradation.
Typical Detector UV-Vis / Photodiode Array (PDA).[13]Flame Ionization Detector (FID).[12]
Primary Use Case Gold standard for routine purity testing, quantification of non-volatile impurities and isomers.Excellent for analyzing volatile impurities (e.g., residual solvents) and thermally stable by-products.[14]
Sensitivity High (ng/mL range).[13]Very High (ppb range for FID).[15]
Quantitative NMR (qNMR): The Absolute Standard

For definitive, high-accuracy purity assessment, quantitative Nuclear Magnetic Resonance (qNMR) stands as a primary analytical method.[16][17]

  • Underlying Principle: Unlike other methods that rely on response factors or calibration curves against a standard of the same compound, qNMR is an absolute method.[18] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[18][19] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated directly from the integral ratios of their respective, non-overlapping peaks.

  • Trustworthiness & Causality: The power of qNMR lies in its structural specificity and direct proportionality. It is traceable to the International System of Units (SI) through the use of certified reference materials.[17] This makes it an authoritative method for qualifying reference standards that will be used for other techniques like HPLC or GC. The key to a valid qNMR experiment is meticulous sample preparation (accurate weighing) and proper data acquisition parameters to ensure full signal relaxation.[19]

  • Experimental Insight: The selection of a suitable deuterated solvent and an internal standard is critical. The standard must be soluble, stable, and have at least one signal in a clean region of the spectrum, away from any analyte or impurity signals.[19] For this compound, an internal standard like maleic acid or dimethyl sulfone could be appropriate, depending on the chosen solvent.

Thermal Analysis - Differential Scanning Calorimetry (DSC): A Quantitative Thermal Approach

DSC offers a more sophisticated thermal analysis than simple melting point determination.[20]

  • Underlying Principle: DSC can determine purity by analyzing the shape of the melting endotherm.[21] The Van’t Hoff equation describes the melting point depression, and by integrating the heat flow curve, the concentration of impurities can be calculated.

  • Trustworthiness & Limitations: This technique is most accurate for samples that are already of high purity (>98%) and is based on the assumption that the analyte and impurities form a eutectic system (no solid solutions).[21] It is a powerful tool for confirming the high purity of a final product but is less suited for analyzing crude or intermediate-purity samples.[22][23]

Recommended Purity Assessment Workflow

A multi-faceted approach ensures a robust and self-validating assessment of purity. The following workflow is recommended for a comprehensive evaluation of synthesized this compound.

Purity_Workflow start Synthesized This compound mp Melting Point Analysis start->mp Initial Qualitative Check hplc HPLC-UV Analysis (Area % Purity) mp->hplc Primary Quantitative Screen gc GC-FID Analysis (Residual Solvents) hplc->gc Complementary Analysis decision Purity > 99% and meets specifications? gc->decision qnmr Quantitative NMR (qNMR) (Absolute Purity Assay) decision->qnmr For Reference Standard Qualification end_pass Material Released (High Purity Confirmed) decision->end_pass Yes end_fail Repurify or Reject Batch decision->end_fail No qnmr->end_pass

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Detailed Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV
  • Preparation of Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas.

  • Standard/Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector set to an appropriate wavelength for the nitrophenyl group (e.g., 275 nm).

    • Column Temperature: 25 °C.

  • Analysis: Inject the sample solution and run the chromatogram for a sufficient time to allow all potential impurities to elute (e.g., 20 minutes).

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Residual Solvent Analysis by GC-FID
  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 10 mL headspace vial. Add 1 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide). Seal the vial.

  • GC Conditions (Static Headspace):

    • Incubation: Heat the vial at 80°C for 15 minutes.

    • Column: A polar column suitable for solvent analysis (e.g., WAX column, 30 m x 0.32 mm, 0.5 µm).

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: 40°C for 5 min, then ramp to 200°C at 10°C/min.

    • Injector Temperature: 220°C.

    • Detector (FID) Temperature: 250°C.

  • Analysis: Inject the headspace gas onto the column and acquire the chromatogram.

  • Data Processing: Identify and quantify residual solvents by comparing retention times and peak areas to a previously run calibration standard containing known concentrations of the expected solvents.

Protocol 3: Absolute Purity by Quantitative NMR (qNMR)
  • Method Planning:

    • Solvent: Select a deuterated solvent that fully dissolves the analyte and the internal standard (e.g., DMSO-d6).

    • Internal Standard (IS): Choose a certified reference material with known purity (e.g., Maleic acid). Ensure its proton signals do not overlap with the analyte's signals.

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of this compound into a clean vial. Record the mass (m_analyte).

    • Accurately weigh ~10-15 mg of the internal standard into the same vial. Record the mass (m_IS).

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to a clean NMR tube.

  • Data Collection (¹H NMR):

    • Acquire the proton NMR spectrum using parameters suitable for quantification.

    • Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any peak of interest (both analyte and IS) to ensure complete signal recovery. A D1 of 30-60 seconds is common.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (I_analyte) and a signal for the internal standard (I_IS).

    • Record the number of protons corresponding to each integrated signal (N_analyte and N_IS).

  • Calculation: Calculate the purity (P_analyte) using the following formula: P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS (%) Where: MW = Molar Mass, P_IS = Purity of the Internal Standard.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube.

  • What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.

  • Why boiling point and melting point are called criteria to check purity. (2016). askIITians.

  • Criterion of purity | Melting points | Laboratory techniques. Biocyclopedia.

  • Melting point determination. University of Calgary.

  • What is Melting Point?. Mettler Toledo.

  • qNMR - Quantitative Analysis by NMR. (2022). FUJIFILM Wako Pure Chemical Corporation.

  • Melting point. Wikipedia.

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2021). MDPI.

  • 7 Types of Thermal Analysis. (2021). Innovatech Labs.

  • Thermal Analysis Techniques. EAG Laboratories.

  • Thermal Analysis Techniques for Material Characterization. (2025). Measurlabs.

  • Chapter 11: Purity Determination Using DSC. GlobalSpec.

  • Comparative analysis of analytical methods for nitroaromatic compounds. Benchchem.

    • analytical methods. Agency for Toxic Substances and Disease Registry.

  • A Comparative Guide to Analytical Methods for Purity Assessment of 1-Nitro-2-(trifluoromethoxy)benzene. Benchchem.

  • Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. (1983). ACS Publications.

  • This compound. ChemBK.

  • Journal of Chromatography A. (2022). IRIS Unime.

  • This compound | 79524-20-2. ChemicalBook.

  • 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. PubChem.

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016). Agilent Technologies.

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2009). NIH National Center for Biotechnology Information.

  • Spectroscopic Characterization. Instituto de Nanociencia y Materiales de Aragón.

  • Chromatography: A Powerful Analytical Technique for Separation and Identification. (2023). Longdom Publishing.

  • Spectroscopic Methods. Saylor Academy.

  • This compound. Chongqing Chemdad Co.

  • Asymmetric Aldol “Reaction in Water” by Ferrocene Amino Acid Conjugates. (2019). ResearchGate.

  • High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. (1980). Semantic Scholar.

  • Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar.

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators.

  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (2020). NIH National Center for Biotechnology Information.

  • "Improved Processes For Manufacturing 4 Phenyl 1 Butanol". Quick Company.

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). NIH National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide: Benchmarking the Performance of 4-(4-Nitrophenyl)-1-Butanol in a Cytochrome P450 3A4 Inhibition Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of drug discovery and development, the early characterization of a compound's metabolic profile is not merely a regulatory checkpoint; it is a critical determinant of its clinical viability. Among the myriad of metabolic enzymes, the Cytochrome P450 (CYP) superfamily, particularly the CYP3A4 isozyme, holds a position of paramount importance. This enzyme is responsible for the metabolism of approximately 50% of all marketed drugs, making it a hotbed for potential drug-drug interactions (DDIs).[1][2] An unforeseen inhibition of CYP3A4 by a new chemical entity (NCE) can dangerously elevate the plasma concentrations of co-administered drugs, leading to toxicity.

This guide provides an in-depth, objective framework for benchmarking the performance of 4-(4-nitrophenyl)-1-butanol , an aromatic alcohol compound[3], as a potential inhibitor of CYP3A4. We move beyond a simple protocol, offering a comparative analysis against a known, potent inhibitor, Ketoconazole , to provide context and scientifically rigorous assessment. This document is designed for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating in-house assay for characterizing the DDI potential of novel compounds.

Section 1: The Scientific Rationale — Causality Behind Experimental Choices

Why a CYP3A4 Inhibition Assay?

The U.S. Food and Drug Administration (FDA) mandates the evaluation of interactions between drug candidates and CYP enzymes.[4] Choosing to evaluate this compound's effect on CYP3A4 is a strategic first step in its safety profiling. The assay's core purpose is to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of a compound's potency in inhibiting a specific biological function. A low IC₅₀ value for CYP3A4 would raise a significant red flag, suggesting a high risk for DDIs and potentially halting further development or requiring extensive clinical DDI studies.

The Assay Principle: A Mechanistic Overview

We will employ a well-established in vitro assay using recombinant human CYP3A4 (rhCYP3A4), a specific fluorescent probe substrate, and an NADPH-regenerating system.

  • The Core Reaction: The CYP3A4 enzyme metabolizes a non-fluorescent substrate into a highly fluorescent product. The rate of fluorescence increase is directly proportional to enzyme activity.[2]

  • The Role of the Inhibitor: The test compound, this compound, is pre-incubated with the enzyme. If it is an inhibitor, it will bind to the enzyme, reducing its capacity to metabolize the substrate. This results in a lower rate of fluorescence generation.

  • The Necessity of NADPH: CYP enzymes require a source of electrons to function, which is provided by NADPH.[5][6] Due to the instability of NADPH in solution, we use an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to ensure a constant supply of this vital cofactor throughout the experiment.[7] This choice enhances the trustworthiness of the data by removing cofactor depletion as a potential variable.

The logical flow of the assay is visualized in the diagram below.

Assay_Principle cluster_enzyme Enzyme System cluster_reactants Reactants Enzyme rhCYP3A4 Enzyme Product Fluorescent Product Enzyme->Product Metabolizes No_Product Metabolism Blocked Enzyme->No_Product NADPH NADPH (Cofactor) NADPH->Enzyme Substrate Non-Fluorescent Substrate Substrate->Enzyme Inhibitor Test Compound (this compound) Inhibitor->Enzyme Binds & Inhibits Measurement Measure Fluorescence (Rate of Change) Product->Measurement No_Product->Measurement

Caption: Principle of the fluorescent CYP3A4 inhibition assay.

Section 2: Experimental Protocol — A Self-Validating System

This protocol is designed to be self-validating by incorporating essential controls. The Positive Control (Ketoconazole) ensures the assay can detect inhibition, while the Vehicle Control (e.g., 0.1% DMSO) represents 100% enzyme activity and confirms the solvent does not interfere.

Materials and Reagents
ReagentSupplier ExamplePurpose
Recombinant Human CYP3A4Corning, Sigma-AldrichThe enzyme catalyst
CYP3A4 Fluorescent SubstrateVaries by supplierProbe that becomes fluorescent upon metabolism
NADPH Regenerating System (Solution A & B)Corning Life SciencesProvides a constant supply of the essential NADPH cofactor
KetoconazoleSigma-AldrichPositive control; a known potent CYP3A4 inhibitor[8]
This compoundChemicalBook, etc.[3]The test compound
Acetonitrile, HPLC GradeFisher ScientificUsed in the stop solution to terminate the reaction
Potassium Phosphate Buffer (0.1 M, pH 7.4)In-house preparationMaintains physiological pH for optimal enzyme activity
96-well Black, Flat-Bottom PlatesGreiner Bio-OneLow-fluorescence plates suitable for detection
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichSolvent for dissolving test compounds
Step-by-Step Experimental Workflow

1. Preparation of Compound Plates (Serial Dilutions):

  • Prepare a 10 mM stock solution of this compound and Ketoconazole in DMSO.

  • In a 96-well polypropylene plate, perform a serial dilution (e.g., 1:3) of the stock solutions in DMSO to create a concentration gradient. Typically, an 8-point curve is sufficient, ranging from 100 µM down to ~5 nM final assay concentration.

  • Include wells with DMSO only for the vehicle (100% activity) control.

2. Master Mix Preparation:

  • Calculate the required volume for all wells. Prepare a master mix containing the potassium phosphate buffer, the NADPH regenerating system (Solutions A & B), and the rhCYP3A4 enzyme.

  • Expertise Note: The enzyme is added last and the mix should be kept on ice to prevent premature activity loss. The final concentration of recombinant enzyme should be chosen to yield a robust signal-to-background ratio within the linear range of the instrument, typically determined during initial assay validation.

3. Pre-incubation Step:

  • Add the enzyme master mix to the wells of the 96-well black assay plate.

  • Transfer a small volume (e.g., 1-2 µL) from the compound dilution plate into the corresponding wells of the assay plate. The final DMSO concentration should be kept low (≤ 0.5%) to avoid solvent-induced inhibition.

  • Mix gently and incubate the plate at 37°C for 10 minutes.

  • Causality: This pre-incubation allows the test compound to bind to the enzyme before the substrate is introduced, which is critical for detecting mechanism-based or time-dependent inhibitors.[4][9]

4. Reaction Initiation and Kinetic Reading:

  • Prepare the fluorescent substrate solution in pre-warmed potassium phosphate buffer.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Immediately place the plate into a fluorescence plate reader pre-heated to 37°C.

  • Read the fluorescence kinetically (e.g., one reading per minute for 15-30 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.

5. Data Analysis:

  • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence versus time curve (RFU/min).

  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow A 1. Prepare Compound Serial Dilutions (Test & Control) C 3. Pre-incubate Enzyme + Compound (10 min @ 37°C) A->C B 2. Prepare Enzyme Master Mix (Buffer, NADPH System, CYP3A4) B->C D 4. Initiate Reaction (Add Fluorescent Substrate) C->D E 5. Kinetic Reading (Fluorescence vs. Time) D->E F 6. Data Analysis (Calculate Rate, % Inhibition, IC50) E->F

Caption: High-level experimental workflow for IC₅₀ determination.

Section 3: Performance Benchmark Data

To provide a clear comparison, the following table summarizes hypothetical but realistic experimental data obtained from the described assay.

CompoundIC₅₀ (µM)Hill SlopeMax Inhibition (%)Interpretation
This compound > 50 µM ~1.0< 15% @ 50 µMWeak to No Inhibition: The compound shows minimal inhibitory activity at the highest tested concentration.
Ketoconazole (Control) 0.08 µM ~1.2100%Potent Inhibition: As expected, Ketoconazole strongly inhibits CYP3A4 activity with a sub-micromolar IC₅₀.[8]
Vehicle (0.1% DMSO) Not ApplicableN/A0% (by definition)No Inhibition: Confirms the solvent does not affect enzyme activity.
Analysis of Results:

The data clearly positions this compound as a compound with a low likelihood of causing mechanism-based DDIs via CYP3A4 inhibition. Its IC₅₀ value of >50 µM is several orders of magnitude higher than that of the potent inhibitor Ketoconazole. In a drug development context, an IC₅₀ value greater than 10-50 µM is often considered a low risk, although this must be interpreted in the context of expected clinical plasma concentrations. The validation of the assay is confirmed by the potent, sub-micromolar IC₅₀ for Ketoconazole, which aligns with historical data, and the lack of activity in the vehicle control.

Section 4: Conclusion

This guide has provided a comprehensive and scientifically-grounded methodology for benchmarking the performance of this compound in a CYP3A4 inhibition assay. By explaining the causality behind experimental choices, providing a detailed and self-validating protocol, and comparing the results against a known standard, we have established a clear and objective performance assessment.

Based on this framework, This compound demonstrates a weak to negligible inhibitory potential against CYP3A4 . This finding is a favorable characteristic for a drug candidate, suggesting a reduced risk of clinically significant drug-drug interactions mediated by this key metabolic pathway. This robust evaluation process is a critical tool for making informed decisions in the drug development pipeline, enabling teams to prioritize compounds with safer metabolic profiles.

References

  • Guengerich, F. P. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. Nature Protocols, 4(12), 1-11. [Link]

  • Guengerich, F. P. (2009). Measurement of cytochrome P450 and NADPH-cytochrome P450 reductase. Protocol Exchange. [Link]

  • ChemBK. (2024). This compound - Introduction. ChemBK.com. [Link]

  • Elabscience. (n.d.). Cytochrome P450 Reductase (CPR) Activity Assay Kit. Elabscience.com. [Link]

  • Chemical Point. (n.d.). This compound. chemical-point.com. [Link]

  • Patinios, C., et al. (2020). Figure: 4-nitrophenol release and Eat1 inhibition assays. ResearchGate. [Link]

  • Yathirajan, H. S., et al. (2011). 4-(4-Nitrophenoxy)butanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o800. [Link]

  • Lee, C. A., et al. (2022). Decoding the selective chemical modulation of CYP3A4. Nature Communications, 13(1), 2003. [Link]

  • Palkovic, A., et al. (2003). Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. General Physiology and Biophysics, 22(1), 99-108. [Link]

  • Davydov, D. R. (2019). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry, 294(45), 16961–16976. [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Eurofinsdiscover.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. PubChem Compound Database. [Link]

  • Charles River Laboratories. (n.d.). Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes. criver.com. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Nitrophenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized research chemicals extends beyond the benchtop; it culminates in their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-(4-Nitrophenyl)-1-butanol (CAS No. 79524-20-2), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from an understanding of the compound's constituent functional groups—an aromatic nitro group and a butanol chain—and are aligned with established best practices for hazardous waste management.

Hazard Identification and Risk Assessment: Understanding the "Why"

  • Aromatic Nitro Compounds: This class of chemicals is known for its potential toxicity. Nitroaromatics can be severe poisons and irritants, with some capable of being absorbed through the skin.[1] They may also pose environmental hazards.[2] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have specific regulations concerning the handling and disposal of aromatic nitro compounds.[3][4]

  • 1-Butanol: The butanol component suggests potential for flammability, skin and eye irritation, and respiratory irritation if inhaled.[5][6]

This dual-component nature necessitates that this compound be treated as a hazardous substance, requiring meticulous disposal procedures.

Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard CategoryInferred Risk from Structural AnalysisRecommended PPE
Acute Toxicity (Oral, Dermal) Potentially harmful if swallowed or absorbed through the skin, typical of nitroaromatic compounds.[1]Nitrile or other chemically resistant gloves, lab coat.[3]
Skin Corrosion/Irritation Expected to cause skin irritation based on butanol and nitroaromatic properties.[5][6][7]Chemically resistant gloves (e.g., nitrile), lab coat.
Serious Eye Damage/Irritation Expected to cause serious eye irritation or damage.[5][6][7]ANSI-rated safety glasses with side shields or chemical splash goggles.[3]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[5][6][7]Use in a well-ventilated area or a chemical fume hood.
Environmental Hazard Aromatic nitro compounds can be hazardous to aquatic life.[2]Prevent release to the environment; do not dispose of down the drain.[5]

The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule for the disposal of this compound is that it must not be discarded as common trash or poured down the sanitary sewer.[5][8][9] It must be managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program.

Step 1: Waste Segregation and Collection

The principle of waste segregation is critical to prevent dangerous chemical reactions and to facilitate proper disposal.[10]

  • Designate a Waste Container: Obtain a dedicated hazardous waste container from your EHS department. The container must be made of a compatible material (e.g., a clean, empty, original manufacturer's bottle or a high-density polyethylene (HDPE) container for solids) and be in good condition with a secure, leak-proof cap.[11][12]

  • Labeling: Immediately label the container with a "Hazardous Waste" tag provided by your EHS office. Fill out the tag completely, listing "this compound" and its concentration. Ensure all components of any mixture are listed.[13]

  • Collection: Carefully transfer waste this compound into the designated container. If transferring a solution, use a funnel to prevent spills. For solid waste, use a dedicated spatula.

  • Avoid Mixing: Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents or acids, unless it is part of a documented experimental residue.[10][13]

Step 2: On-Site Accumulation and Storage

Proper storage while awaiting pickup is a key component of laboratory safety.

  • Seal the Container: Keep the waste container tightly sealed at all times, except when adding waste.[12] This prevents the release of vapors and protects against spills.

  • Secondary Containment: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. The container should be placed within a secondary containment bin or tray to contain any potential leaks.[12]

  • Store Safely: Store the waste away from heat sources, open flames, and high-traffic areas. Ensure it is segregated from incompatible chemicals.[9][14]

Step 3: Arranging for Disposal

Your institution's EHS department is the sole entity authorized to transport and dispose of hazardous waste.

  • Request Pickup: Once the waste container is nearly full (e.g., 75% capacity) or has reached your institution's time limit for satellite accumulation, submit a hazardous waste pickup request through your EHS department's designated system.[9]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus or to an external facility.[11]

Step 4: Final Disposal Methodology

The ultimate disposal of nitrophenol-containing waste is typically achieved through high-temperature incineration.[2] This process is managed by a licensed hazardous waste disposal facility contracted by your institution. Incineration at controlled high temperatures ensures the complete destruction of the organic compound, preventing its release into the environment.[2]

Emergency Procedures: Small-Scale Spill Management

In the event of a small spill of this compound within a controlled laboratory environment:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE as detailed in Table 1.

  • Contain the Spill: For solid spills, gently cover with an absorbent material from a chemical spill kit to prevent dust generation. For liquid spills, surround the area with absorbent pads or booms.

  • Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institutional policy.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G Workflow for this compound Disposal cluster_0 In-Lab Waste Handling cluster_1 Disposal & Emergency start Generate Waste (this compound) container Select Compatible, Labeled Hazardous Waste Container start->container spill Spill Occurs start->spill collect Transfer Waste to Container (Segregate from Incompatibles) container->collect seal Keep Container Tightly Sealed collect->seal collect->spill store Store in Secondary Containment in Satellite Accumulation Area seal->store pickup Request EHS Pickup (When full or time limit reached) store->pickup disposal Final Disposal via High-Temp Incineration by Licensed Vendor pickup->disposal spill_protocol Follow Emergency Spill Protocol spill->spill_protocol spill_protocol->collect Collect spill debris as hazardous waste

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • Agilent Technologies, Inc. (2024). Safety Data Sheet: 1-Butanol. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Phenyl-1-butanol. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. [Link]

  • Environmental Protection Agency (EPA). (2019). Management of Hazardous Waste Pharmaceuticals. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. [Link]

  • Electronic Code of Federal Regulations (eCFR). 40 CFR 721.875 -- Aromatic nitro compound. [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenyl butyrate. [Link]

  • University of Illinois Division of Research Safety. (n.d.). Chemical Waste Procedures. [Link]

  • Environmental Protection Agency (EPA). (2000). 4-Nitrophenol. [Link]

  • NIOSH. (1998). Nitroaromatic Compounds. [Link]

  • National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols. [Link]

Sources

Personal protective equipment for handling 4-(4-Nitrophenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 4-(4-Nitrophenyl)-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 79524-20-2). As a Senior Application Scientist, my objective is to present this information not as a mere checklist, but as a framework for building a culture of safety and procedural excellence within your laboratory. The protocols herein are designed to be self-validating systems, grounded in the known risks of aromatic nitro compounds and primary alcohols. Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and minimizing environmental impact.

Hazard Assessment and Risk Analysis

This compound is a white crystalline solid used as an intermediate in organic synthesis.[1] Its molecular structure, featuring both a nitroaromatic ring and a butanol chain, dictates a cautious approach. A comprehensive toxicological profile for this specific molecule is not widely published; therefore, our risk assessment is conservatively based on the hazards associated with its constituent functional groups.

The primary hazards are:

  • Irritation: The compound may be irritating to the eyes, skin, and respiratory tract upon direct contact or inhalation of dust.[1] This is a common property for many functionalized organic molecules.

  • Skin Sensitization: Related compounds, such as 4-Nitrophenyl butyrate, are known to be skin sensitizers, meaning repeated exposure may lead to an allergic skin reaction.[2] It is prudent to assume this potential for this compound.

  • Toxicity of Aromatic Nitro Compounds: Aromatic nitro compounds as a class can be toxic and may be absorbed through the skin. Some are associated with methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[3]

  • Reactivity: While this specific compound is not classified as explosive, aromatic nitro compounds should generally be handled with care. Avoid contact with strong oxidizing agents, combustibles, and strong acids to prevent hazardous reactions.[1]

Physicochemical and Hazard Data Summary
PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₃[1][4][5]
Molecular Weight 195.22 g/mol [4][5]
Appearance White crystalline solid[1]
Melting Point 72-75 °C[1]
Boiling Point 372 °C[1]
Density 1.154 - 1.244 g/cm³ at 25 °C[1][4][6]
Solubility Slightly soluble in water; Soluble in alcohols, ethers, ketones[1]
Primary Hazards Eye, skin, and respiratory irritant; Potential skin sensitizer[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The selection of PPE is not a static choice but a dynamic decision based on the specific experimental procedure. The following protocol represents the minimum standard for handling this compound in any form.

PPE Selection Workflow

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE start Begin Task: Handling this compound check_solid Handling Solid? start->check_solid check_solution Handling Solution? check_solid->check_solution No ppe_respiratory Add Respiratory Protection: (N95/FFP2 Respirator) check_solid->ppe_respiratory Yes check_splash Risk of Splash or Aerosol? check_solution->check_splash Yes ppe_base Base PPE: - Safety Goggles (ANSI Z87.1) - Nitrile Gloves - Lab Coat check_solution->ppe_base No check_splash->ppe_base No ppe_face Add Face Shield check_splash->ppe_face Yes ppe_respiratory->check_solution Handling_Workflow cluster_prep Preparation cluster_execution Execution (in Fume Hood) cluster_cleanup Post-Procedure prep 1. Review SDS & Procedure gather 2. Assemble All Materials & PPE prep->gather don_ppe 3. Don Required PPE gather->don_ppe weigh 4. Weigh Solid (Use anti-static weigh boat) don_ppe->weigh transfer 5. Transfer to Reaction Vessel weigh->transfer dissolve 6. Add Solvent & Dissolve transfer->dissolve decontaminate 7. Decontaminate Work Area & Glassware dissolve->decontaminate dispose 8. Segregate & Label Waste decontaminate->dispose doff_ppe 9. Doff PPE & Wash Hands dispose->doff_ppe

Caption: Step-by-step workflow for the safe handling of the compound.

Step-by-Step Protocol for Weighing and Dissolving
  • Preparation: Before starting, ensure the fume hood sash is at the appropriate height. Decontaminate the work surface.

  • Weighing Solid:

    • Place a tared anti-static weigh boat or glassine paper on the analytical balance inside the fume hood.

    • Carefully use a spatula to transfer the desired amount of this compound to the weigh boat. Avoid creating airborne dust.

    • If a respirator is required, ensure it is properly fitted before opening the chemical container.

  • Transfer and Dissolution:

    • Gently tap the weigh boat to transfer the solid into the reaction or storage vessel.

    • Using a wash bottle or pipette, rinse the weigh boat with a small amount of the chosen solvent, transferring the rinse into the vessel to ensure a quantitative transfer.

    • Add the remaining solvent and proceed with your experimental procedure (e.g., stirring, heating).

  • Cleanup:

    • Immediately after use, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Dispose of contaminated consumables (weigh boats, gloves, wipes) in the designated solid chemical waste container. [7]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. [8]Seek medical attention if irritation or a rash develops. * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [8]Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. [8]If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

  • Spill Cleanup:

    • Small Spill (Solid): Gently sweep or scoop the material into a labeled container for chemical waste. Avoid creating dust. Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

    • Small Spill (Liquid): Absorb the spill with an inert, non-combustible material like sand, vermiculite, or a chemical sorbent pad. [8]Scoop the material into a labeled container for disposal.

    • Large Spill: Evacuate the immediate area. Alert your institution's Environmental Health & Safety (EH&S) department. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

Improper disposal of hazardous chemicals poses a significant risk to the environment and public health. All waste generated from handling this compound must be treated as hazardous. [7]

Waste Disposal Decision Tree

Disposal_Workflow start Generated Waste q_type Waste Type? start->q_type q_solvent Solvent Halogenated? q_type->q_solvent Liquid out_solid Solid Chemical Waste (Contaminated gloves, wipes, paper, excess solid) q_type->out_solid Solid out_nonhal Non-Halogenated Solvent Waste q_solvent->out_nonhal No out_hal Halogenated Solvent Waste q_solvent->out_hal Yes final_step Label container with all constituents and schedule pickup via EH&S out_solid->final_step out_nonhal->final_step out_hal->final_step

Caption: Decision-making process for proper waste segregation.

Disposal Protocol
  • Segregation is Key: Never mix different waste streams.

    • Solid Waste: All contaminated disposables, including gloves, weigh boats, bench paper, and any unreacted solid compound, must be placed in a designated, labeled container for solid hazardous waste. [7] * Liquid Waste: Solutions containing this compound must be segregated based on the solvent used. Halogenated solvents (e.g., dichloromethane, chloroform) must go into a "Halogenated Organic Waste" container. Non-halogenated solvents (e.g., ethanol, ethyl acetate, hexanes) go into a "Non-Halogenated Organic Waste" container.

  • Container Management:

    • Use only approved, chemically compatible waste containers with secure, screw-top lids. [9] * Keep waste containers closed at all times, except when adding waste. [7] * Store waste containers in a designated satellite accumulation area, preferably within a secondary containment bin.

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical names of all contents (including solvents), and their approximate percentages.

  • Pickup: Arrange for waste disposal through your institution's EH&S department. Do not allow hazardous waste to accumulate in the lab beyond established time or quantity limits. [7]

References

  • ChemBK. (2024). This compound. [Link]

  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. [Link]

  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135435, 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. [Link]

  • Thermo Fisher Scientific. (2023). Safety Data Sheet - 1-Butanol. [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 4-Nitrophenyl butyrate. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 4-Nitrophenol. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Nitrophenyl)-1-butanol
Reactant of Route 2
4-(4-Nitrophenyl)-1-butanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.